Solvent yellow 157
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-quinolin-2-ylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7Cl4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)10(17(11)24)9-6-5-7-3-1-2-4-8(7)23-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQURCYYMGCGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185468 | |
| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27908-75-4 | |
| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27908-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-(2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Solvent Yellow 157 molecular formula
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a technical overview of the chemical compound C.I. Solvent Yellow 157. The intended audience includes researchers, scientists, and professionals in drug development. It is important to note that C.I. This compound is an industrial solvent dye, and a comprehensive search of publicly available scientific literature and databases has yielded no significant information regarding its biological activity, involvement in signaling pathways, or application in drug development. The information presented herein is for informational purposes related to its chemical and physical properties.
Chemical Identity and Properties
C.I. This compound is a quinoline-based solvent dye known for its brilliant greenish-yellow hue.[1] Its primary application lies in the coloration of various polymers and materials due to its high heat resistance and light fastness.
Molecular Formula
The molecular formula for C.I. This compound is C₁₈H₇Cl₄NO₂ .[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for C.I. This compound, also identified by its chemical name 4,5,6,7-tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [1][2] |
| Molecular Weight | 411.06 g/mol | [1] |
| CAS Registry Number | 27908-75-4 | [1] |
| C.I. Number | 470180 | [3] |
| Appearance | Brilliant green-yellow powder | [1] |
| Melting Point | >300 °C | [1][3] |
| Heat Resistance | ≥300 °C | [4] |
| Light Fastness (ISO) | Good (Grade 7-8) | [1][4] |
| Solubility in Water | Insoluble | [1] |
Synthesis
Manufacturing Process
C.I. This compound is synthesized via a condensation reaction between 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.[1][5] This reaction is a fundamental process in the formation of quinophthalone dyes.
Representative Experimental Protocol
While a detailed, step-by-step experimental protocol for the industrial synthesis of C.I. This compound is proprietary, a representative laboratory-scale procedure for a similar condensation reaction can be outlined as follows. This protocol is illustrative and would require optimization for this specific synthesis.
-
Reactant Preparation: Equimolar amounts of 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione are prepared.
-
Solvent Addition: The reactants are added to a suitable high-boiling point solvent, such as nitrobenzene (B124822) or a similar inert solvent, in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 180°C to 220°C. The reaction is allowed to proceed under reflux for several hours, with the progress monitored by techniques such as Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by sublimation under reduced pressure.
-
Drying: The purified C.I. This compound is dried in a vacuum oven to remove any residual solvent.
Industrial Applications
The primary utility of C.I. This compound is in the coloration of various materials.[6] Its excellent thermal stability and lightfastness make it suitable for applications where durability is required.
-
Plastics: It is used to color a wide range of plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[4][7]
-
Coatings and Inks: The dye is also utilized in the formulation of solvent-based coatings and printing inks.[8][9]
-
Other Applications: Other reported uses include the coloring of fibers, rubbers, waxes, oils, lubricants, and fuels.[6]
Relevance to Biological Research and Drug Development
An extensive search of scientific literature reveals a lack of data on the biological activity of C.I. This compound. There are no published studies on its interaction with biological systems, its toxicological profile in a biomedical context, or its potential as a therapeutic agent or a tool in drug development. Its chemical structure, a chlorinated quinoline (B57606) derivative, does not immediately suggest a common pharmacophore, and its insolubility in aqueous media would present significant challenges for biological applications.
Professionals in drug development and biological research should be aware that while this compound is well-characterized for its industrial applications, its biological effects are currently unknown and unstudied in the public domain. Any consideration of this compound for biological use would require extensive in vitro and in vivo toxicological and pharmacological evaluation, starting from foundational studies.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. polarisorganics.com [polarisorganics.com]
- 3. This compound - [origochem.com]
- 4. This compound|Oil yellow 157 - OOPS COLOR [oopscolor.com]
- 5. This compound | 27908-75-4 [chemicalbook.com]
- 6. ulprospector.com [ulprospector.com]
- 7. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 8. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]
- 9. This compound - Chroma Specialty Chemicals [chromaspecialtychemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of CAS Number 27908-75-4 (Solvent Yellow 157)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 27908-75-4, commonly known as Solvent Yellow 157. The information is presented to support research, development, and quality control activities.
Chemical Identity
-
CAS Number: 27908-75-4
-
Chemical Name: 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione[1][2]
-
Synonyms: C.I. This compound, Transparent Yellow HGN, Lemon Yellow HGN[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various sources. It is important to note that some variation in reported values exists, which may be attributable to different experimental conditions or sample purities.
| Property | Value | Source(s) |
| Appearance | Yellow to brilliant green-yellow powder | [3][6][8] |
| Melting Point | 280 to >350 °C | [4][8] |
| Boiling Point | 624.2 ± 55.0 °C at 760 mmHg | [1][2] |
| Density | 1.638 - 1.64 g/cm³ | [4][5][6] |
| Solubility | Insoluble in water. Soluble in sodium carbonate (5%) and hydrochloric acid (5%). Soluble in organic solvents like methylbenzene, ethyl alcohol, and dichloromethane. | [3][4] |
| pKa (Predicted) | -3.26 ± 0.20 | [4][9] |
| LogP (Octanol/Water Partition Coefficient) | 5.96 | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [2][4] |
| Flash Point | 331.3 ± 31.5 °C | [1][2] |
| Refractive Index | 1.716 | [2][4] |
Experimental Protocols
3.1. Melting Point Determination (OECD Guideline 102)
The melting point of a solid is the temperature at which the material changes from a solid to a liquid state.
-
Apparatus: A capillary tube melting point apparatus.
-
Procedure:
-
A small, representative sample of finely powdered this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The temperature of the block is raised at a controlled rate.
-
The temperatures at which the substance first begins to melt and at which it is completely molten are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
-
3.2. Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: A dynamic method apparatus (e.g., Siwoloboff's method).
-
Procedure:
-
A small amount of the substance is introduced into a test tube.
-
A capillary tube, sealed at the upper end, is placed inside the test tube with its open end below the surface of the liquid.
-
The test tube is heated in a controlled manner.
-
The temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded. This temperature corresponds to the boiling point of the substance at the recorded atmospheric pressure.
-
3.3. Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
-
Apparatus: Flasks, a constant temperature water bath, and an analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The flask is agitated in a constant temperature bath until equilibrium is reached.
-
The solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique.
-
3.4. Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)
The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.
-
Apparatus: Shake-flask apparatus, centrifuge, and an analytical method for quantification in both phases (e.g., HPLC).
-
Procedure:
-
A known volume of n-octanol and water are pre-saturated with each other.
-
A small, accurately weighed amount of this compound is dissolved in either the water or n-octanol phase.
-
The two phases are mixed in a vessel and shaken until equilibrium is achieved.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the substance in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Synthesis Workflow
This compound is synthesized via a condensation reaction. The primary reactants are 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.
Caption: Synthesis of this compound.
Applications and Relevance
This compound is primarily used as a colorant in the plastics and dye industries. Its high heat resistance and light fastness make it suitable for coloring a variety of polymers, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA). It is also utilized in the formulation of inks and coatings where a brilliant, stable yellow hue is desired. For drug development professionals, understanding the physicochemical properties of such compounds is crucial for assessing potential interactions, impurities, and the development of analytical methods for related chemical structures.
References
- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 2. oecd.org [oecd.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. This compound (Transparent Dyes Lemon Yellow Hgn) - Keyplast Lemon Yellow and Solvent Yellow [dimacolor.en.made-in-china.com]
- 7. byjus.com [byjus.com]
- 8. vernier.com [vernier.com]
- 9. athabascau.ca [athabascau.ca]
In-Depth Technical Guide to the Spectroscopic Data of Solvent Yellow 157
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 157 is a synthetic organic dye belonging to the quinophthalone class of compounds. Chemically, it is identified as 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione,4,5,6,7-tetrachloro. Its robust chemical structure contributes to its characteristic greenish-yellow hue and notable stability, particularly its excellent resistance to heat and light. These properties have led to its widespread use as a colorant in various industrial applications, including the coloring of plastics, polymers, and fibers. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, intended to assist researchers and professionals in its application and further development.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various spectroscopic analyses and applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione,4,5,6,7-tetrachloro | |
| CAS Number | 27908-75-4 | [1] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [1] |
| Molecular Weight | 411.07 g/mol | [2] |
| Appearance | Greenish-yellow powder | [3] |
| Solubility | Soluble in various organic solvents |
Spectroscopic Data
This section details the spectroscopic characteristics of this compound, including UV-Visible, Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
Table 2: Solubility of this compound in Various Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Acetone | 1.2 |
| Butyl Acetate (B1210297) | 4.2 |
| Methylbenzene | 10.3 |
| Dichloromethane | 2.4 |
| Ethylalcohol | 6.5 |
Fluorescence Spectroscopy
Quinoline (B57606) and its derivatives are known to exhibit fluorescence, and this property can be influenced by factors such as protonation and the surrounding chemical environment.[5][6] Generally, N-heterocycles like quinolines are considered to be weakly fluorescent.[5] The fluorescence intensity and the position of the emission maximum can be significantly altered by changes in pH.[5] For instance, the protonation of some quinoline derivatives can lead to a substantial increase in fluorescence intensity and a shift in the emission wavelength.[5]
Specific fluorescence excitation and emission spectra, as well as the fluorescence quantum yield for this compound, are not extensively documented in scientific literature. This may suggest that it is a weakly fluorescent compound, a characteristic that can be influenced by its specific molecular structure and the presence of heavy atoms (chlorine), which can promote non-radiative decay processes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would provide valuable information about its molecular structure by identifying the vibrational frequencies of its functional groups. Based on its chemical structure, the following characteristic absorption bands are expected:
-
Aromatic C-H stretching: Typically observed around 3030 cm⁻¹.[7][8]
-
C=O stretching (from the indene-1,3-dione group): Strong absorptions are expected in the region of 1650-1750 cm⁻¹.
-
C=N and C=C stretching (from the quinoline and aromatic rings): These bands are typically found in the 1450-1600 cm⁻¹ range.[7][9]
-
C-Cl stretching: The presence of tetrachlorination on the indene (B144670) part of the molecule would result in strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the quinoline and indene ring systems.[10][11] The integration of these signals would correspond to the number of protons on each ring. The exact chemical shifts and coupling patterns would provide detailed information about the substitution pattern.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons in the aromatic rings are expected to resonate in the δ 120-150 ppm range.[11] The carbonyl carbons of the dione (B5365651) group would appear further downfield.
While predicted NMR data for this compound can be found in some databases, experimentally obtained and assigned spectra are not widely available.[12]
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and accurate comparison.
UV-Vis Spectroscopy Protocol
-
Solution Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene). From the stock solution, prepare a series of dilutions to obtain concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over a wavelength range of at least 300-600 nm. Use a cuvette containing the pure solvent as a reference. The wavelength of maximum absorbance (λmax) should be determined.
Fluorescence Spectroscopy Protocol
-
Solution Preparation: Prepare dilute solutions of this compound in spectroscopic grade solvents. The absorbance of the solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation and Emission Spectra: To obtain the emission spectrum, excite the sample at a fixed wavelength (e.g., the λmax from the UV-Vis spectrum) and scan the emission wavelengths. To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelengths.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the dye is finely ground with dry KBr powder and pressed into a transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[13]
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.
Signaling Pathways and Experimental Workflows
As this compound is primarily used as a colorant, there is no established signaling pathway associated with it in a biological context. However, the general workflow for its spectroscopic characterization can be visualized.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has summarized the available spectroscopic data and provided standardized protocols for the analysis of this compound. While general characteristics can be inferred from its chemical class, there is a notable lack of comprehensive, publicly available experimental spectra for this specific dye. The data presented for related compounds and the general spectroscopic features of quinophthalones and aromatic systems provide a solid foundation for researchers. Further experimental work to fully characterize the UV-Vis, fluorescence, FT-IR, and NMR spectra of this compound in a variety of solvents would be highly beneficial for its application in scientific research and industrial development.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound|CAS NO.27908-75-4 [xcolorpigment.com]
- 3. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 4. Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. amherst.edu [amherst.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [guidechem.com]
- 13. What Is The Best Solvent For Ftir? Master Solvent Selection For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 157 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Solvent Yellow 157, a quinophthalone dye, in a range of common organic solvents. Understanding the solubility profile of this dye is critical for its effective application in various fields, including polymer coloration, ink formulations, and as a fluorescent probe in research settings. This document outlines quantitative solubility data, details established experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.
Core Topic: Solubility of this compound
This compound is a bright, greenish-yellow solvent dye known for its high thermal stability and lightfastness.[1][2] Its molecular structure lends itself to solubility in various organic media, a key property for its incorporation into non-aqueous systems. The extent of its solubility is a function of the solvent's polarity, the temperature of the system, and the presence of other solutes.
Quantitative Solubility Data
The solubility of this compound has been determined in several organic solvents at a standard temperature. The data presented below is crucial for formulating solutions with precise concentrations and for predicting the dye's behavior in different solvent systems.
| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |
| Acetone | C₃H₆O | 1.2[1][3] |
| Butyl Acetate | C₆H₁₂O₂ | 4.2[1][3] |
| Methylbenzene (Toluene) | C₇H₈ | 10.3[1][3] |
| Dichloromethane | CH₂Cl₂ | 2.4[1][3] |
| Ethyl Alcohol (Ethanol) | C₂H₅OH | 6.5[1][3] |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental methods are essential. The following protocols describe two common and reliable methods for determining the solubility of solvent dyes like this compound in organic solvents: the Gravimetric Method and the Spectrophotometric Method.
Isothermal Shake-Flask Gravimetric Method
This method directly measures the mass of the dissolved dye in a saturated solution at a constant temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: The container is placed in a constant-temperature shaker bath, set to the desired temperature (e.g., 20°C). The mixture is agitated for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the agitation is stopped, and the container is left undisturbed in the constant-temperature bath for at least 4 hours to allow the excess solid dye to settle.
-
Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or solvent-rinsed syringe. The sample is immediately filtered through a fine-pore filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
Solvent Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed, clean, and dry evaporating dish. The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye.
-
Mass Determination: The evaporating dish containing the dry dye residue is cooled to room temperature in a desiccator and then weighed on an analytical balance. The process of heating, cooling, and weighing is repeated until a constant mass is achieved.
-
Calculation of Solubility: The solubility is calculated by dividing the mass of the dried dye residue by the volume of the filtrate used.
Spectrophotometric Method
This indirect method determines the concentration of the dye in a saturated solution by measuring its absorbance of light and correlating it to a pre-established calibration curve.
Methodology:
Part A: Calibration Curve Generation
-
Determination of Maximum Absorbance (λmax): A dilute, unsaturated solution of this compound is prepared in the chosen solvent. The absorbance spectrum of this solution is recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: A series of standard solutions of this compound with accurately known concentrations are prepared by serial dilution of a stock solution.
-
Absorbance Measurement: The absorbance of each standard solution is measured at the determined λmax.
-
Plotting the Calibration Curve: A graph of absorbance versus concentration is plotted. A linear regression is performed to obtain the equation of the line (Beer-Lambert Law), which should exhibit a high correlation coefficient (R² > 0.99).
Part B: Analysis of Saturated Solution
-
Preparation and Filtration of Saturated Solution: A saturated solution is prepared and filtered as described in steps 1-4 of the Gravimetric Method.
-
Dilution of Sample: A small, accurately measured volume of the clear filtrate is diluted with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.
-
Calculation of Solubility: The concentration of the diluted sample is calculated using the equation from the calibration curve. This value is then multiplied by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for the Gravimetric Method of solubility determination.
References
A Technical Guide to the Synthesis and Characterization of Quinoline-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
Quinoline (B57606) and its derivatives are fundamental scaffolds in the development of functional dyes with wide-ranging applications, from industrial colorants to advanced materials and crucial components in biomedical research and drug development.[1][2][3] Their unique photophysical properties, coupled with their ability to interact with biological targets, make them a subject of intense scientific investigation.[1][4][5] This guide provides an in-depth overview of the synthesis and characterization of quinoline-based dyes, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in this dynamic field.
Synthesis of Quinoline-Based Dyes
The synthesis of the quinoline core can be achieved through several classic named reactions, each offering a pathway to a variety of substituted derivatives. More contemporary methods focus on greener and more efficient approaches.
Classical Synthetic Routes
Traditional methods for quinoline synthesis often involve the condensation of anilines with various reagents. These methods, while established, may require harsh reaction conditions.[2][6]
-
Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.[7][8]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid to react with anilines.[2]
-
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of a base or acid catalyst.[7][8]
-
Combes Quinoline Synthesis: This method utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst.[8]
Modern and Green Synthetic Approaches
Recent advancements have focused on developing more environmentally benign and efficient synthetic protocols.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for classical reactions like the Skraup synthesis.[2][6]
-
Nanocatalyst-Mediated Synthesis: Various nanocatalysts, including those based on iron, copper, and titanium dioxide, have been employed to facilitate the one-pot synthesis of quinoline derivatives under milder conditions.[9]
General Experimental Protocol for Synthesis
Below is a generalized protocol for the synthesis of a quinoline derivative based on the Friedländer condensation. Specific starting materials and conditions should be optimized for the desired target molecule.
Synthesis of 6H-indolo[2,3-b]quinoline (a quinoline derivative) [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-indolinone (1.33 g, 0.01 mol) and 2-aminobenzaldehyde (B1207257) (1.21 g, 0.01 mol).
-
Solvent Addition: Add glacial acetic acid (40 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified time (monitor by TLC).
-
Isolation: After the reaction is complete, cool the mixture. The product will precipitate.
-
Purification: Collect the solid product by filtration and crystallize it from a 1:1 (v/v) mixture of dimethylformamide and ethanol (B145695) to yield light yellow crystals.
Characterization of Quinoline-Based Dyes
A comprehensive characterization of newly synthesized quinoline-based dyes is essential to understand their structure, purity, and photophysical properties.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized dyes and confirming their purity.[10][11][12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the dyes and to support the structural assignment.[11]
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique provides information about the electronic transitions within the dye molecule. The wavelength of maximum absorption (λmax) and the molar absorption coefficient are key parameters.[1][10][13] Quinoline-based dyes typically exhibit intense absorption bands in the UV and visible regions.[10]
-
Fluorescence Spectroscopy: Fluorescence spectroscopy is used to determine the emission properties of the dyes, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf).[1] The quantum yield is a measure of the efficiency of the fluorescence process.[14][15]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to evaluate the thermal stability of the dyes, which is important for applications where they might be exposed to high temperatures.[16][17][18]
Quantitative Data Summary
The following tables summarize typical photophysical data for quinoline-based dyes. Note that these values are highly dependent on the specific molecular structure and the solvent used.
| Dye Derivative Class | Typical λmax (nm) | Typical Molar Absorption Coefficient (M⁻¹cm⁻¹) | Solvent |
| Simple Quinoline | 320-350 | 3000-4000 | Acetonitrile |
| Azo-Quinoline | 434-592 | Not specified | Various |
| Quinoline-Cyanine | 450-520 (Monomethine) | Not specified | Various |
| Dye Derivative Class | Typical λem (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
| Substituted Quinolines | 480-586 | Varies | Various |
| Standard (e.g., Quinine Sulfate) | ~450 | 0.54 | 0.1 M H₂SO₄ |
Experimental Protocols for Characterization
UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the quinoline-based dye in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette against a solvent blank.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the dye in a suitable solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Excite the sample at its λmax and record the emission spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λem).
Determination of Fluorescence Quantum Yield (Relative Method)[14][15][19]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φf,std) that absorbs and emits in a similar spectral region as the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.[14]
-
Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbances at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (η²sample / η²std) where I is the integrated fluorescence intensity, and η is the refractive index of the solvent.[15]
Visualization of Workflows and Pathways
General Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of quinoline-based dyes.
Signaling Pathway Involvement of Quinoline-Based Dyes
Quinoline-based dyes have been shown to interact with various biological pathways, making them valuable tools in drug discovery and chemical biology. For example, certain quinoline derivatives can act as agonists for the Aryl Hydrocarbon Receptor (AHR), which in turn can inhibit Estrogen Receptor (ER) signaling.[19]
Caption: A simplified diagram illustrating the inhibition of Estrogen Receptor signaling by an AHR-activating quinoline dye.
Furthermore, quinoline derivatives have been investigated as anticancer agents that can induce apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Caption: Conceptual overview of how quinoline-based anticancer agents can modulate signaling pathways to induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. emerald.com [emerald.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Quinoline Yellow Dyes As Transient Aryl Hydrocarbon Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Heat Resistance of Solvent Yellow 157
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermal stability and heat resistance of Solvent Yellow 157 (C.I. 470180), a quinophthalone-based dye. Understanding the thermal properties of this solvent dye is critical for its application in high-temperature processes, such as the coloring of engineering plastics and fibers, and for assessing its suitability in formulations where thermal stress is a factor.
Quantitative Thermal Properties
The thermal stability of this compound is characterized by its high heat resistance, making it suitable for a variety of demanding applications. The following table summarizes the key quantitative data available for this dye.
| Property | Value | Source |
| Heat Resistance | 300 - 320 °C | Technical Data Sheets[1][2][3] |
| Melting Point | 323 °C | Supplier Data[3][4] |
| Decomposition Temperature (TGA) | Data not available for this compound. A related novel quinophthalone derivative shows a 5% weight loss (Td) at 451 °C, indicating the high thermal stability of the chemical class.[1] | Academic Research[1] |
Chemical Structure and Thermal Behavior
This compound, with the chemical name 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1,3-indandione, belongs to the quinophthalone class of dyes.[5] This chemical structure is recognized for its exceptional thermal stability.[1] The robustness of the quinophthalone moiety contributes significantly to the dye's ability to withstand high processing temperatures without significant degradation.
Experimental Protocols
While specific experimental data for the thermal analysis of this compound is not extensively published in academic literature, the following are detailed, representative methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on high-temperature organic dyes.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation:
-
A calibrated Thermogravimetric Analyzer.
-
Inert sample pans (e.g., alumina (B75360) or platinum).
-
High-purity nitrogen or argon as a purge gas.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound powder into a tared TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis to ensure an inert environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as a thermogram (percentage weight loss vs. temperature). The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
-
Data Analysis: Determine key parameters such as the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures for 5%, 10%, and 50% weight loss (T5%, T10%, T50%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
-
Aluminum or hermetically sealed sample pans.
-
High-purity nitrogen or argon as a purge gas.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound powder into a DSC sample pan and seal it. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the DSC cell with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks, which correspond to thermal events such as melting. The peak maximum of the melting endotherm is reported as the melting point.
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for the comprehensive evaluation of the thermal stability and heat resistance of a solvent dye like this compound.
Caption: Workflow for Thermal Stability Evaluation of this compound.
This structured approach ensures a thorough characterization of the thermal properties, leading to a reliable assessment of the material's performance in high-temperature applications.
References
An In-depth Technical Guide to the Lightfastness and Photostability of Solvent Yellow 157
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Yellow 157 is a quinophthalone-based dye valued for its brilliant greenish-yellow hue and high thermal stability. A critical performance characteristic for its application in various polymers and materials is its lightfastness and photostability. This technical guide provides a comprehensive overview of the lightfastness properties of this compound, including a detailed, standardized experimental protocol for its evaluation. Furthermore, a proposed photodegradation pathway is presented, offering insights into its chemical behavior upon prolonged light exposure. All quantitative data are summarized for clarity, and key processes are visualized using diagrams.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Chemical Name | C.I. This compound |
| C.I. Number | 470180 |
| CAS Number | 27908-75-4 |
| Molecular Formula | C₁₈H₇Cl₄NO₂[1] |
| Molecular Weight | 411.06 g/mol [1] |
| Chemical Class | Quinophthalone |
| Appearance | Bright yellow powder |
| Solubility | Excellent in organic solvents, insoluble in water.[2] |
Lightfastness Data
The lightfastness of a dye refers to its ability to resist fading upon exposure to light. It is most commonly evaluated using the Blue Wool Scale, an eight-step scale where 1 signifies very poor lightfastness and 8 indicates excellent lightfastness.[3]
Multiple sources consistently report a high lightfastness rating for this compound.
| Parameter | Rating | Reference |
| Lightfastness (in Polystyrene) | 7-8 | [4][5][6][7][8] |
| Lightfastness (General) | Very Good (6/8) | [2] |
This high rating indicates that this compound is highly resistant to color change when exposed to light, making it suitable for applications requiring long-term color stability.
Experimental Protocol for Lightfastness Testing
Objective: To determine the lightfastness of this compound in a polymer matrix using the Blue Wool Scale.
Materials and Equipment:
-
This compound
-
Polymer resin (e.g., Polystyrene, Polycarbonate)
-
Injection molding machine or film extruder
-
Blue Wool standard reference fabrics (Grades 1-8)[3]
-
Grey Scale for assessing color change (ISO 105-A02)
-
Spectrophotometer or colorimeter
-
Specimen masks
Methodology:
-
Sample Preparation:
-
Incorporate this compound into the chosen polymer at a specified concentration (e.g., 0.1% by weight).
-
Process the polymer blend into standardized plaques or films of uniform thickness.
-
Prepare multiple identical specimens for exposure.
-
-
Exposure:
-
Mount the polymer specimens and the Blue Wool standard fabrics onto sample holders.
-
Use a mask to cover a portion of each specimen and Blue Wool standard to serve as an unexposed reference.[10]
-
Place the holders in a Xenon arc weathering chamber.
-
Set the exposure conditions to simulate natural sunlight, including controlled irradiance, temperature, and humidity.
-
-
Evaluation:
-
Periodically remove the specimens and Blue Wool standards from the chamber.
-
Visually assess the fading of the exposed portion of the specimens against the unexposed portion.
-
Compare the degree of fading of the this compound specimen to the fading of the Blue Wool standards.[3]
-
The lightfastness rating corresponds to the Blue Wool standard that exhibits a similar degree of color change.[3]
-
For a more quantitative assessment, use a spectrophotometer to measure the color difference (ΔE*ab) between the exposed and unexposed areas of the specimen.
-
The following diagram illustrates the general workflow for this experimental protocol:
Photostability and Proposed Degradation Pathway
The excellent lightfastness of this compound is attributed to the inherent stability of its quinophthalone structure. However, under prolonged and high-intensity light exposure, all organic dyes are susceptible to degradation. The degradation process can occur through several mechanisms, including direct photolysis, dye sensitization, and indirect degradation.[1]
Given the quinophthalone core, a plausible photodegradation pathway for this compound involves the photo-oxidation of the molecule. The following diagram outlines a hypothetical degradation pathway based on general principles of organic photochemistry. It is important to note that this is a proposed mechanism and would require experimental validation.
Explanation of the Proposed Pathway:
-
Light Absorption: The this compound molecule absorbs photons (hν) from the light source, promoting it to an electronically excited state.
-
Radical Formation: In the presence of oxygen, the excited dye molecule can undergo electron transfer, forming a radical cation and reactive oxygen species.
-
Oxidative Attack: These highly reactive species can then attack the dye molecule, leading to the cleavage of chemical bonds within the quinophthalone structure.
-
Degradation to Colorless Fragments: This process results in the breakdown of the chromophore, the part of the molecule responsible for its color, leading to the formation of smaller, colorless molecules and the observable fading of the dye.
Conclusion
This compound exhibits excellent lightfastness, with a rating of 7-8 on the Blue Wool Scale, making it a highly durable colorant for various applications. Its photostability is attributed to its stable quinophthalone structure. While specific experimental data on its photodegradation is limited, a plausible pathway involving photo-oxidation can be proposed based on established chemical principles. The provided experimental protocol offers a standardized method for verifying the lightfastness of this compound in different polymer matrices, ensuring its reliable performance in end-use applications. Further research into the precise degradation products and mechanisms would provide a more complete understanding of the photostability of this important solvent dye.
References
- 1. researchgate.net [researchgate.net]
- 2. textilelearner.net [textilelearner.net]
- 3. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 4. kalite.com [kalite.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. Comparing Colorfastness to Light of Wood-Staining Fungal Pigments and Commercial Dyes: An Alternative Light Test Method for Color Fastness | MDPI [mdpi.com]
- 10. vichem.vn [vichem.vn]
An In-depth Technical Guide to the Molecular Structure and Properties of C.I. 470180
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of C.I. 470180, also known as Solvent Yellow 184. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical research.
Chemical Identity and Molecular Structure
C.I. 470180 is chemically identified as 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one . It is a heterocyclic compound featuring a fused ring system incorporating benzimidazole (B57391) and isoquinoline (B145761) moieties.
Molecular Formula: C₁₈H₁₀N₂O[1][2]
Molecular Weight: 270.29 g/mol [3]
CAS Registry Number: 23749-58-8[1][2]
Synonyms: Solvent Yellow 184, Luminogren, Luminogen, 1,8-Naphthoylene-1',2'-benzimidazole, AHR agonist 3[1]
Below is a two-dimensional representation of the molecular structure of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one.
Caption: Molecular Structure of C.I. 470180.
Physicochemical Properties
A summary of the key physicochemical properties of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one is presented in the table below. Data has been aggregated from various chemical databases and supplier information.
| Property | Value | Reference |
| Physical State | White to Yellow powder/crystal | |
| Molecular Formula | C₁₈H₁₀N₂O | [1][2] |
| Molecular Weight | 270.29 g/mol | [3] |
| CAS Number | 23749-58-8 | [1][2] |
| Melting Point | 205.0 to 209.0 °C | [3] |
| Boiling Point (Predicted) | 634.7 °C at 760 mmHg | [4] |
| Flash Point (Predicted) | 337.7 °C | [4] |
| Density (Predicted) | 1.4 g/cm³ | [4] |
| Solubility | Soluble in DMSO | [5] |
| pKa (Predicted) | 2.21 ± 0.20 |
Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a known agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including immune responses and cellular development.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as C.I. 470180, to the cytosolic AhR complex. This complex also contains heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.
In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1).
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
General Synthetic Approach for Benzimidazo[2,1-a]isoquinolines
The synthesis of the benzimidazo[2,1-a]isoquinoline (B1203507) core generally involves the construction of the fused ring system through cyclization reactions. One common approach is the reaction of a 2-arylbenzimidazole derivative with a suitable coupling partner that provides the remaining atoms for the isoquinoline ring.
Example Reaction Scheme (Hypothetical for C.I. 470180):
A potential synthetic route could involve the reaction of 1,8-naphthalic anhydride (B1165640) with o-phenylenediamine.
Materials and Reagents:
-
1,8-Naphthalic anhydride
-
o-Phenylenediamine
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1,8-naphthalic anhydride and o-phenylenediamine.
-
Solvent Addition: Add a suitable high-boiling point solvent to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Note: This is a generalized protocol and the specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the synthesis of C.I. 470180.
Safety and Handling
Based on available safety data for 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, the following GHS hazard statements have been associated with the compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | C18H10N2O | CID 90247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy Naphthoylenebenzimidazole (EVT-257316) | 23749-58-8 [evitachem.com]
Purity Analysis of Solvent Yellow 157 for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of Solvent Yellow 157, a quinoline-based dye utilized in various research and development applications. Ensuring high purity of this compound is critical for the reliability and reproducibility of experimental results. This document outlines detailed experimental protocols, data interpretation, and potential impurities that may be encountered.
Introduction to this compound
This compound is a brilliant greenish-yellow dye with the chemical formula C₁₈H₇Cl₄NO₂ and a molecular weight of 411.06 g/mol .[1] Its chemical name is 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1H-indene-1,3(2H)-dione. The dye is synthesized through the condensation reaction of 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.[1] It exhibits excellent heat and light resistance, making it suitable for coloring plastics, polymers, and fibers.[2] In research applications, its fluorescent properties and stability are of particular interest.
The purity of this compound can be affected by unreacted starting materials, by-products of the synthesis process, and degradation products. For scientific applications, particularly in sensitive assays or as a reference standard, a thorough purity analysis is imperative.
The Importance of Purity in Research Applications
The presence of impurities in this compound can lead to erroneous experimental outcomes. Potential consequences of using an impure compound include:
-
Altered Spectroscopic Properties: Impurities can interfere with the absorption and emission spectra, leading to inaccurate quantification or misinterpretation of fluorescence-based assays.
-
Unpredictable Chemical Reactions: Reactive impurities can participate in unintended side reactions, affecting the yield and purity of synthesized products where this compound is used as a starting material or catalyst.
-
Inaccurate Standardization: When used as a standard for analytical methods, impurities will lead to incorrect calibration curves and biased quantification of the target analyte.
-
Cellular Toxicity and Off-Target Effects: In biological studies, impurities may exhibit cytotoxicity or other biological activities, confounding the interpretation of the effects of this compound.
Therefore, a multi-faceted analytical approach is recommended to ensure the purity and identity of this compound for research purposes.
Potential Impurities in this compound
The primary impurities in commercially available this compound are likely to be the unreacted starting materials and by-products from the condensation reaction.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Origin |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | Unreacted starting material[3] |
| 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione | C₈Cl₄O₃ | 285.90 | Unreacted starting material[4] |
| Unidentified side-reaction products | Variable | Variable | Side reactions during synthesis |
| Degradation products | Variable | Variable | Degradation due to light or heat |
Experimental Protocols for Purity Analysis
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reverse-phase method with a Diode Array Detector (DAD) is suitable for this purpose.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of this compound (approximately 420-430 nm) and a broader range (e.g., 200-600 nm) to detect impurities with different spectral properties.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 100 µg/mL.
Data Presentation:
Table 2: Example HPLC Purity Analysis Data for this compound
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 5.2 | 0.8 | 2-Methylquinoline |
| 2 | 8.9 | 1.2 | 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione |
| 3 | 15.6 | 97.5 | This compound |
| 4 | 18.2 | 0.5 | Unknown Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the identification and quantification of volatile and semi-volatile impurities, particularly the unreacted starting material, 2-Methylquinoline.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent such as toluene (B28343) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
Data Presentation:
Table 3: Example GC-MS Impurity Analysis Data for this compound
| Retention Time (min) | Detected Ion (m/z) | Identity | Concentration (ppm) |
| 10.5 | 143, 142, 115 | 2-Methylquinoline | 500 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method for confirming the identity of this compound and for quantitative analysis based on its characteristic absorbance spectrum.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A high-purity spectroscopic grade solvent in which this compound is soluble (e.g., ethanol, acetonitrile, or chloroform).
-
Wavelength Range: 200-800 nm.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Procedure: Record the absorbance spectrum against a solvent blank. Determine the wavelength of maximum absorbance (λmax).
Data Presentation:
Table 4: Example UV-Vis Spectral Data for this compound in Ethanol
| Parameter | Value |
| λmax | 425 nm |
| Molar Absorptivity (ε) at λmax | To be determined experimentally |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
Data Presentation:
The data from NMR is primarily qualitative, confirming the chemical structure. The presence of unexpected signals may indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's identity.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Procedure: Acquire the infrared spectrum of the sample and identify the characteristic absorption bands.
Data Presentation:
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1720-1680 | C=O stretching (dione) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~800-600 | C-Cl stretching |
Visualizations
References
Unlocking the Chameleon-like Potential of Quinoline Compounds: A Technical Guide to Their Thermochromic Properties
For Immediate Release
A comprehensive technical guide detailing the thermochromic properties of quinoline-based compounds has been released, offering researchers, scientists, and drug development professionals a deep dive into the temperature-sensitive color-changing capabilities of this important class of heterocyclic compounds. This whitepaper provides a thorough examination of the synthesis, characterization, and underlying mechanisms of thermochromic quinoline (B57606) derivatives, with a focus on quantitative data and detailed experimental protocols.
The guide addresses a growing interest in "smart" materials that respond to environmental stimuli. Quinoline derivatives, traditionally recognized for their broad applications in medicinal chemistry, are emerging as promising candidates for the development of novel thermochromic materials for use in sensors, imaging agents, and smart coatings.
Core Findings and Data
A key focus of this guide is the thermosolvatochromic behavior of specific quinoline-based dyes. Thermosolvatochromism is a phenomenon where the color of a compound changes with temperature, and the extent of this change is influenced by the surrounding solvent.
One such compound highlighted is 2-[2-(3,5-dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide (2MQ-DMS) . This styryl quinolinium dye demonstrates a significant decrease in its light absorption intensity as the temperature rises, a characteristic that is modulated by the polarity of the solvent.
Table 1: Thermosolvatochromic Properties of 2-[2-(3,5-dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide (2MQ-DMS)[1]
| Solvent | Temperature Range (°C) | Change in Absorption Maximum (λmax) | Observation |
| Ethanol | 20.0 - 70.0 | Minimal shift | Significant decrease in intensity |
| Butanol | 20.0 - 70.0 | Minimal shift | Up to 44% decrease in intensity |
| Propan-2-ol | 20.0 - 70.0 | Minimal shift | Significant decrease in intensity |
| Water | 20.0 - 70.0 | Minimal shift | Significant decrease in intensity |
The observed thermochromism in 2MQ-DMS is attributed to temperature-induced changes in the equilibrium between different solvated forms of the dye's merocyanine (B1260669) structure.[1]
Mechanisms of Thermochromism in Organic Compounds
While specific examples of solid-state thermochromic quinoline compounds are still an emerging area of research, the principles governing this behavior in other organic molecules, such as leuco dyes, provide a framework for future development. The thermochromism in these systems is often based on a reversible equilibrium between a colored and a colorless form, triggered by temperature changes.[2][3][4]
This process typically involves three components: a color former (the leuco dye), a developer (a weak acid), and a solvent.[5] At temperatures below the solvent's melting point, the dye and developer form a colored complex.[5] As the temperature rises and the solvent melts, this complex is disrupted, leading to a loss of color.[5]
The following diagram illustrates the general mechanism of a leuco dye-based thermochromic system.
Caption: General mechanism of a thermochromic leuco dye system.
Experimental Protocols
This guide provides detailed methodologies for the synthesis and characterization of thermochromic quinoline-based compounds, enabling researchers to replicate and build upon existing findings.
Synthesis of 2-[2-(3,5-dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide (2MQ-DMS)[1]
A representative synthesis protocol for a thermosolvatochromic quinolinium dye is as follows:
-
Reactant Preparation: Equimolar amounts of 1,2-dimethylquinolinium iodide and 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) are prepared in a suitable solvent, such as ethanol.
-
Condensation Reaction: A catalytic amount of a base, such as piperidine, is added to the reactant mixture. The mixture is then refluxed for a specified period (e.g., 4-6 hours) to facilitate the condensation reaction.
-
Product Isolation: Upon cooling, the crude product precipitates out of the solution. The solid is collected by filtration.
-
Purification: The collected solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product, 2MQ-DMS.
-
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy.
The following workflow diagram illustrates the synthesis and characterization process.
References
In-Depth Technical Guide to Solvent Yellow 157
This technical guide provides a comprehensive overview of Solvent Yellow 157, a fluorescent dye used in various industrial applications. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, summarizing its chemical identity, properties, and known synthesis methods.
Chemical Identifiers and Properties
This compound is chemically known as 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1,3-indandione.[1] It is a bright, greenish-yellow dye belonging to the quinoline (B57606) class of compounds.[2][3] The dye is recognized by several identifiers across different chemical and regulatory databases.
A summary of its key identifiers and physicochemical properties is presented below for easy reference.
| Identifier/Property | Value |
| IUPAC Name | 4,5,6,7-tetrachloro-2-quinolin-2-ylindene-1,3-dione[4] |
| Synonyms | 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1,3-indandione[1], Yellow HGN[4], Transparent Yellow HGN[3] |
| CAS Number | 27908-75-4[1][2][3][4][5] |
| C.I. Name/No. | This compound, C.I. 470180[1][2][3][4] |
| Molecular Formula | C₁₈H₇Cl₄NO₂[1][2][5][6] |
| Molecular Weight | 411.07 g/mol [1][6] |
| Physical Appearance | Bright greenish-yellow powder[2] |
| Melting Point | >300 °C[1] |
| Boiling Point | 624.161 °C at 760 mmHg[4] |
| Density | 1.638 g/cm³[4] |
| Heat Resistance | >300 °C[5] |
| Light Fastness | 7-8[5] |
| InChI Key | VEXZGXHMUGYJMC-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl[3] |
Solubility Profile (at 20°C, g/L): [5]
-
Acetone: 1.2
-
Butyl Acetate: 4.2
-
Methylbenzene: 10.3
-
Dichloromethane: 2.4
-
Ethylacohol: 6.5
-
Water: Insoluble[1]
Synthesis and Manufacturing
The primary manufacturing method for this compound is through a condensation reaction.[2][7] This process involves the reaction of 2-Methylquinoline with 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.[2][7]
While detailed, step-by-step experimental protocols for the industrial synthesis of this compound are proprietary and not publicly available, the general procedure for such a reaction would involve:
-
Reactant Preparation: Dissolving or suspending 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione in a suitable high-boiling point organic solvent.
-
Condensation: Heating the mixture to a specific temperature to initiate the condensation reaction, likely in the presence of a catalyst to facilitate the removal of water.
-
Isolation: Once the reaction is complete, the product would be isolated by cooling the reaction mixture to induce precipitation.
-
Purification: The crude product would then be collected by filtration and purified, typically through recrystallization from an appropriate solvent to achieve the desired purity and color characteristics.
Applications
This compound is a high-performance dye valued for its excellent heat and light stability.[8] Its primary application is in the coloring of various plastics and polymers.[8] It is recommended for use in:[5][8]
-
Polystyrene (PS)
-
High Impact Polystyrene (HIPS)
-
Acrylonitrile Butadiene Styrene (ABS)
-
Polycarbonate (PC)
-
Polyvinyl Chloride (RPVC)
-
Polymethyl Methacrylate (PMMA)
-
Styrene-Acrylonitrile Resin (SAN)
-
Acrylonitrile Styrene Acrylate (AS)
-
Polyethylene Terephthalate (PET)
-
Fibers and textiles
Visualization of Chemical Identifiers
The following diagram illustrates the relationship between the core chemical compound and its various identifiers.
References
- 1. polarisorganics.com [polarisorganics.com]
- 2. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 3. This compound - [origochem.com]
- 4. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]
- 5. This compound - Chroma Specialty Chemicals [chromaspecialtychemicals.com]
- 6. This compound | 27908-75-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Health and Safety of Solvent Yellow 157 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Solvent Yellow 157 (CAS No. 27908-75-4), a quinophthalone-based solvent dye. The following sections detail the substance's properties, potential hazards, handling procedures, and emergency responses to ensure safe laboratory practices.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in a laboratory environment.
| Property | Value | Reference |
| Chemical Formula | C18H7Cl4NO2 | [1][2][3] |
| Molecular Weight | 411.07 g/mol | [1][3] |
| Appearance | Yellow Powder | [4][5] |
| Melting Point | 280°C | [4] |
| Decomposition Temperature | >360°C | [4] |
| Flash Point | 331.281°C | [1] |
| Density | 1.638 - 1.64 g/cm³ | [1][5] |
| Solubility in Water | Insoluble | [4][6] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
Section 2: Toxicological Data
The available toxicological data provides insight into the potential health effects of this compound. It is important to note that detailed experimental protocols for these studies are not publicly available in the provided search results.
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 8200 mg/kg | Rat | [4] |
| Ichthyotoxicity (LC50) | 1100 mg/L | Fish | [4] |
The high LD50 value suggests a low order of acute oral toxicity. However, as with any chemical, exposure should be minimized.
Section 3: Hazard Identification and Control
While the provided safety data sheets do not list specific hazard statements, general good laboratory practices for handling chemical powders should be followed.[1] The logical process for managing laboratory risks associated with this compound is outlined below.
Caption: Logical flow for managing chemical hazards in the lab.
Control measures are paramount to ensuring safety. These can be categorized as follows:
-
Engineering Controls: Handle in a well-ventilated place.[1] Use a chemical fume hood to minimize dust generation and accumulation.[7] Ensure safety showers and eyewash stations are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
-
-
Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling this compound.
Section 4: Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical to prevent accidental exposure and environmental contamination.
4.1 Safe Handling
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[7]
4.2 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from foodstuff containers and incompatible materials.[1]
4.3 Disposal
-
Dispose of in accordance with local and state laws.[4]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains or sewer systems.[1]
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be implemented immediately.
5.1 First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |
5.2 Accidental Release Measures
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Section 6: Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a research setting.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound|Oil yellow 157 - OOPS COLOR [oopscolor.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. colorantsgroup.com [colorantsgroup.com]
- 6. polarisorganics.com [polarisorganics.com]
- 7. cncolorchem.com [cncolorchem.com]
The Genesis of a Brilliant Hue: An In-depth Technical Guide to the Discovery and History of Quinophthalone Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinophthalone dyes, a class of synthetic organic colorants, are renowned for their brilliant yellow to greenish-yellow shades and exceptional stability. Since their discovery in the late 19th century, these dyes have found widespread application in a variety of fields, from coloring plastics and textiles to their use in specialized technical applications. This guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of quinophthalone dyes, with a focus on the pioneering synthesis and the evolution of their applications. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to offer a thorough understanding of this important class of chromophores.
Discovery and Initial Synthesis
The journey of quinophthalone dyes began in 1878 with the first synthesis of the parent compound, 2-(2-quinolyl)-1,3-indandione, commonly known as Quinoline Yellow SS or Solvent Yellow 33.[1] This seminal work, attributed to E. Jacobsen and C. L. Reimer and detailed in an 1883 publication in Berichte der deutschen chemischen Gesellschaft, involved the simple fusion of phthalic anhydride (B1165640) and quinaldine (B1664567).[2][3][4] This straightforward condensation reaction laid the foundation for an entire class of dyes.
The initial synthesis was significant for its time, providing a new, vibrant, and relatively stable yellow dye from readily available coal tar derivatives.[5] Quinoline Yellow SS is characterized by its insolubility in water but good solubility in non-polar organic solvents, which dictated its early applications.[1]
Physicochemical Properties of Early Quinophthalone Dyes
The early quinophthalone dyes, particularly Quinoline Yellow SS, were characterized by a range of physicochemical properties that made them suitable for various industrial applications. A summary of these properties is presented in the table below.
| Property | Value | References |
| Chemical Formula | C18H11NO2 | [1] |
| Molar Mass | 273.29 g/mol | [1] |
| Appearance | Greenish-yellow powder | |
| Melting Point | 240 °C | [1] |
| Density | 1.34 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | [1] |
| Lightfastness (in Polystyrene) | 6-7 (on a scale of 1-8) | |
| Heat Resistance (in Polystyrene) | 300 °C |
Experimental Protocols
Original Synthesis of Quinoline Yellow (2-(2-quinolyl)-1,3-indandione)
Based on the early descriptions, the following protocol outlines the synthesis of the first quinophthalone dye.
Materials:
-
Phthalic anhydride
-
Quinaldine (2-methylquinoline)
Procedure:
-
A mixture of phthalic anhydride and quinaldine is prepared.
-
The mixture is heated to induce fusion of the reactants. While the original publication should be consulted for the precise temperature, later methods suggest temperatures in the range of 130-220°C are effective for similar condensations.[6]
-
The reaction proceeds via a condensation mechanism, with the elimination of a molecule of water.
-
Upon completion of the reaction, the molten mixture is allowed to cool and solidify.
-
The crude product can be purified by recrystallization from a suitable organic solvent to yield the final quinophthalone dye.
Evolution and Key Developments
The initial discovery of Quinoline Yellow SS sparked further research into this new class of dyes. A significant development was the creation of a water-soluble version, Quinoline Yellow WS, through the process of sulfonation.[1] This broadened the applicability of quinophthalone dyes, particularly in the textile industry.
Over the decades, numerous derivatives of the basic quinophthalone structure have been synthesized to enhance specific properties such as lightfastness, heat stability, and solubility in various media. These modifications have led to the development of high-performance pigments widely used in demanding applications. For instance, quinophthalone pigments are valued for their durability and color stability in plastics like polystyrene, polycarbonates, and polyamides.[1]
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes and historical progression of quinophthalone dyes, the following diagrams are provided.
Caption: Initial synthesis of Quinoline Yellow SS.
Caption: Timeline of key discoveries in quinophthalone dyes.
Modern Applications
Today, quinophthalone dyes and pigments are integral to numerous industries. Their excellent thermal stability makes them ideal for coloring a wide range of plastics, including those processed at high temperatures.[6] Their lightfastness ensures the longevity of color in products exposed to sunlight. Beyond plastics and textiles, quinophthalone derivatives are used in printing inks, paints, and even in some cosmetic and drug applications.[1] The ongoing research in this field continues to explore new derivatives and applications, highlighting the enduring legacy of Jacobsen and Reimer's initial discovery.
References
Methodological & Application
Application Notes and Protocols for Solvent Yellow 157 as a Colorant for Plastics and Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Solvent Yellow 157 as a colorant in various plastics and polymers. The information is intended for professionals in research and development environments.
Introduction
This compound is a quinoline-based solvent dye known for its brilliant greenish-yellow transparent shade.[1][2] It exhibits excellent heat resistance, light fastness, and good migration resistance, making it a suitable colorant for a wide range of plastic and polymer applications.[1][3] Its high tinting strength allows for vibrant coloration at low concentrations.[1] This document outlines the technical properties, recommended applications, and detailed protocols for incorporating this compound into various polymer matrices.
Technical Data
A summary of the key technical specifications for this compound is presented below. This data is crucial for determining its suitability for specific polymer processing conditions and end-use applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [2][4][5] |
| C.I. Number | 470180 | [2][5][6] |
| CAS Number | 27908-75-4 | [1][2][4][5][6] |
| Chemical Class | Quinoline | [2][7] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [2][4][6][][9] |
| Molecular Weight | 411.07 g/mol | [2][6][][9] |
| Appearance | Greenish-yellow powder | [5] |
| Melting Point | 323°C | [1][10] |
| Density | 1.42 - 1.64 g/cm³ | [1][5][11] |
Table 2: Performance Characteristics of this compound in Plastics
| Parameter | Rating/Value | Test Conditions | Reference |
| Heat Resistance | ≥300°C | In Polystyrene (PS) | [1][4] |
| Light Fastness | 7-8 (on a scale of 1-8) | In Polystyrene (PS) | [1][4] |
| Migration Resistance | 4-5 (on a scale of 1-5) | - | [4] |
| Acid Resistance (5% HCl) | Good | - | [2][6] |
| Alkali Resistance (5% Na₂CO₃) | Good | - | [2][6] |
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility at 20°C (g/L) | Reference |
| Acetone | 1.2 | [1] |
| Butyl Acetate | 4.2 | [1] |
| Methylbenzene | 10.3 | [1] |
| Dichloromethane | 2.4 | [1] |
| Ethyl Alcohol | 6.5 | [1] |
Applications in Plastics and Polymers
This compound is recommended for coloring a wide variety of plastics due to its excellent stability and compatibility.[1][3][7]
Table 4: Polymer Compatibility and Recommended Dosage
| Polymer | Compatibility | Recommended Dosage (Transparent) | Recommended Dosage (Opaque) |
| PS (Polystyrene) | Recommended | 0.03% | 0.05% |
| HIPS (High Impact Polystyrene) | Recommended | - | - |
| ABS (Acrylonitrile Butadiene Styrene) | Recommended | - | - |
| PC (Polycarbonate) | Recommended | - | - |
| PMMA (Polymethyl Methacrylate) | Recommended | - | - |
| SAN (Styrene-Acrylonitrile) | Recommended | - | - |
| AS (Acrylonitrile Styrene) | Recommended | - | - |
| PET (Polyethylene Terephthalate) | Recommended | - | - |
| PBT (Polybutylene Terephthalate) | Conditionally Acceptable | - | - |
| PA6 (Polyamide 6) | Not Suitable | - | - |
| PA66 (Polyamide 66) | Not Suitable | - | - |
| Rigid PVC (Polyvinyl Chloride) | Recommended | - | - |
| Polyester Fiber | Recommended | - | - |
Dosage levels are provided as a guideline and should be optimized based on the specific application and desired color intensity.[1]
Experimental Protocols
The following protocols provide a detailed methodology for incorporating this compound into plastics.
Protocol 1: Preparation of a Masterbatch
The use of a masterbatch is the most common and effective method for incorporating solvent dyes into polymers.[1] This ensures uniform dispersion and consistent coloration.
Materials and Equipment:
-
This compound powder
-
Carrier resin (e.g., a low molecular weight PS, PE, or a universal carrier)
-
Twin-screw extruder or a two-roll mill
-
Pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the carrier resin and this compound powder to the recommended moisture content to prevent processing defects.
-
Pre-mixing: Accurately weigh the this compound powder and the carrier resin. A typical loading of the dye in the masterbatch is between 10% and 40%. Thoroughly mix the components in a high-speed mixer.
-
Extrusion: Feed the pre-mixed material into the twin-screw extruder. The processing temperature should be set according to the carrier resin's specifications, ensuring it is high enough for complete dissolution of the dye.
-
Pelletizing: The extruded strand is cooled in a water bath and then pelletized into masterbatch granules.
-
Drying: Dry the masterbatch pellets to the required moisture level before storage.
Protocol 2: Melt Coloration of Plastics
This protocol describes the use of the prepared masterbatch to color the final plastic product during melt processing (e.g., injection molding or extrusion).
Materials and Equipment:
-
Natural (uncolored) polymer pellets
-
This compound masterbatch
-
Injection molding machine or extruder
-
Gravimetric or volumetric blender
Procedure:
-
Drying: Dry the natural polymer pellets and the masterbatch to their recommended moisture levels.
-
Blending: Blend the natural polymer pellets with the masterbatch at a predetermined ratio to achieve the desired final color concentration (let-down ratio). This can be done using a gravimetric or volumetric blender for precise control.
-
Melt Processing: Feed the blend into the injection molding machine or extruder. The processing parameters (temperature, pressure, screw speed) should be set according to the base polymer's specifications. Ensure sufficient mixing and residence time for uniform color distribution.
-
Production: Manufacture the final colored plastic parts or profiles.
Performance Evaluation Protocols
After coloration, it is essential to evaluate the performance of the colored plastic to ensure it meets the required specifications.
Protocol 3: Light Fastness Testing
Objective: To determine the resistance of the colored plastic to fading upon exposure to light.
Standard: Based on DIN 53387/A.[1]
Equipment:
-
Xenon-arc weatherometer
-
Spectrophotometer or colorimeter
-
Grey scale for assessing color change
Procedure:
-
Sample Preparation: Prepare standardized plaques of the colored plastic.
-
Initial Color Measurement: Measure the initial color of the samples using a spectrophotometer.
-
Exposure: Place the samples in the xenon-arc weatherometer. The exposure conditions (irradiance, temperature, humidity) should be set according to the standard. A portion of each sample should be masked to serve as an unexposed reference.
-
Periodic Evaluation: At specified intervals, remove the samples and measure the color change between the exposed and unexposed areas.
-
Rating: The light fastness is rated on a scale of 1 to 8, where 8 indicates superior fastness.[1]
Protocol 4: Migration Resistance Testing
Objective: To assess the tendency of the colorant to migrate from the plastic to a contacting surface.
Standard: Based on EN BS 14469-4.[1]
Procedure:
-
Sample Preparation: A sample of the colored plastic is placed in contact with a white, uncolored plastic (e.g., PVC).
-
Test Conditions: The assembly is subjected to a specified temperature and pressure for a defined period.
-
Evaluation: After the test period, the white plastic is examined for any color transfer. The degree of migration is assessed visually and rated on a scale of 1 to 5, where 5 indicates no migration.
Safety and Handling
Refer to the Material Safety Data Sheet (MSDS) for this compound for detailed information on safety, handling, and disposal.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the dye powder. Ensure adequate ventilation during processing to avoid inhalation of dust or fumes.
Conclusion
This compound is a high-performance colorant for a wide range of plastics and polymers, offering excellent thermal stability, light fastness, and a brilliant transparent yellow shade. Adherence to the outlined protocols for masterbatch preparation, melt coloration, and performance evaluation will ensure optimal results and consistent product quality.
References
- 1. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound|Oil yellow 157 - OOPS COLOR [oopscolor.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. This compound|CAS NO.27908-75-4 [xcolorpigment.com]
- 7. specialchem.com [specialchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound - [origochem.com]
- 11. This compound | CAS No.27908-75-4 Manufacturers in India [colorantsgroup.com]
Application of Solvent Yellow 157 in Polyester Fiber Spin Dyeing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 157 is a brilliant greenish-yellow quinophthalone solvent dye valued for its high thermal stability, excellent lightfastness, and good migration resistance.[1][2] These properties make it a suitable colorant for engineering plastics with stringent processing requirements, such as polyethylene (B3416737) terephthalate (B1205515) (PET).[1] Spin dyeing, also known as dope (B7801613) dyeing or melt dyeing, is a coloration method where the dye is incorporated into the polymer melt before fiber extrusion. This technique offers significant advantages over traditional aqueous dyeing methods, including superior colorfastness, reduced water and energy consumption, and the elimination of effluent discharge. This document provides detailed application notes and protocols for the use of this compound in the spin dyeing of polyester (B1180765) fibers.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its successful application in polyester spin dyeing.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 27908-75-4 | [2] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [2] |
| Molecular Weight | 411.06 g/mol | [2] |
| Appearance | Greenish-yellow powder | [1] |
| Melting Point | 323°C | [1] |
| Heat Resistance in PET | 300°C | [1] |
| Lightfastness (in PS) | 7-8 (on a scale of 1-8, where 8 is superior) | [1] |
Experimental Protocols
Preparation of this compound Masterbatch for PET Fiber
The most common method for introducing colorants in spin dyeing is through a masterbatch, which is a concentrated mixture of the dye dispersed in a carrier polymer.
Materials and Equipment:
-
PET carrier resin (fiber grade)
-
This compound powder
-
Dispersant (e.g., polyoxyethylene glycol)
-
Antioxidant (e.g., hindered phenol)
-
High-speed mixer
-
Twin-screw extruder
-
Pelletizer
Protocol:
-
Pre-drying: Dry the PET carrier resin and this compound powder in a vacuum oven at 120-140°C for 4-6 hours to remove any residual moisture.
-
Mixing: In a high-speed mixer, combine the dried PET resin, this compound, dispersant, and antioxidant according to the desired formulation. A typical formulation might be:
-
Extrusion: Feed the mixture into a twin-screw extruder. The temperature profile of the extruder should be set to gradually melt and homogenize the mixture. A typical temperature profile for PET is:
-
Feed zone: 240-260°C
-
Melting zone: 270-290°C
-
Metering zone: 280-290°C
-
Die zone: 280-285°C
-
-
Pelletizing: Extrude the molten, colored polymer through a die and cool the strands in a water bath. A pelletizer is then used to cut the strands into uniform masterbatch pellets.
-
Drying: Dry the masterbatch pellets at 120-140°C for 4-6 hours before use in the spinning process.
Spin Dyeing of Polyester Fiber
Materials and Equipment:
-
Dried PET fiber grade resin
-
Dried this compound masterbatch
-
Melt spinning equipment with a gravimetric blender
-
Spinneret
-
Quenching system
-
Winding machine
Protocol:
-
Blending: Use a gravimetric blender to accurately mix the dried PET resin and the this compound masterbatch at the desired let-down ratio. The recommended dosage of this compound in the final fiber is typically 0.03% for transparent applications and 0.05% for non-transparent applications.[1]
-
Extrusion and Melting: Feed the blend into the extruder of the melt spinning line. The extruder temperature profile should be set to melt the polymer blend completely and ensure a homogenous melt. A typical temperature for the spinneret is 255-260°C.[4]
-
Spinning: Pump the molten polymer through a spinneret to form continuous filaments. The throughput rate and winding speed will determine the fiber denier.[4]
-
Quenching: Cool the extruded filaments with a controlled stream of air to solidify them.
-
Drawing and Winding: Draw the solidified filaments to orient the polymer chains and improve the mechanical properties of the fiber. Finally, wind the drawn yarn onto bobbins.
Colorfastness Testing of Spin-Dyed Polyester Fiber
The colorfastness of the dyed fibers should be evaluated according to standardized methods to ensure the quality of the final product.
a) Colorfastness to Washing (ISO 105-C06)
-
Prepare a composite specimen by sewing the dyed polyester sample between two undyed adjacent fabrics (one of the same fiber type and one of a different type, e.g., cotton).
-
Wash the specimen in a standardized washing machine with a specified detergent and steel balls at a set temperature and time (e.g., 60°C for 30 minutes).
-
Rinse and dry the specimen.
-
Evaluate the change in color of the dyed sample and the staining of the adjacent fabrics using the grey scale for color change and staining, respectively.
b) Colorfastness to Light (ISO 105-B02)
-
Expose the dyed polyester sample to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.
-
Simultaneously expose a set of blue wool standards.
-
Evaluate the fading of the sample by comparing the change in color with that of the blue wool standards. The lightfastness is rated on a scale of 1 to 8, with 8 being the highest fastness.
c) Colorfastness to Rubbing (ISO 105-X12)
-
Rub the dyed polyester sample with a dry and a wet cotton cloth under a specified pressure using a crockmeter.
-
Evaluate the staining of the cotton cloths using the grey scale for staining.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Recommended Dye Dosage (Transparent) | 0.03% | [1] |
| Recommended Dye Dosage (Non-transparent) | 0.05% | [1] |
| Masterbatch Dye Concentration | 20-60% | [3] |
| Melt Spinning Temperature (Spinneret) | 255-260°C | [4] |
| Heat Resistance of Dye in PET | 300°C | [1] |
| Lightfastness (in PS) | 7-8 | [1] |
Visualizations
Caption: Experimental workflow for polyester fiber spin dyeing with this compound.
Caption: Molecular interaction between this compound and PET.
References
Application Notes and Protocols for Incorporating Solvent Yellow 157 into PS, ABS, and PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Solvent Yellow 157 into Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), and Polycarbonate (PC). The protocols outlined below are based on the known properties of the dye and standard polymer processing techniques.
Introduction to this compound
This compound is a greenish-yellow transparent solvent dye known for its excellent heat resistance, light fastness, and good migration resistance.[1][2] It possesses high tinting strength and is widely used in the coloring of various plastics, including PS, ABS, and PC.[1][2][3] Its solubility in organic solvents and compatibility with a range of polymers make it a versatile colorant for achieving vibrant and stable yellow shades.[4]
Technical Properties of this compound
A summary of the key technical specifications for this compound is provided in the table below. This data is essential for determining the appropriate processing parameters.
| Property | Value |
| Chemical Class | Quinoline[5] |
| C.I. Name | This compound |
| CAS No. | 27908-75-4 |
| Appearance | Yellow Powder |
| Heat Resistance | Up to 300°C in PS, ABS, and PC[1] |
| Light Fastness (in PS) | 7-8 (on a scale of 1-8, where 8 is excellent)[1] |
| Migration Resistance | Good[1][2] |
| Melting Point | 323°C[1] |
| Density | 1.42 g/cm³[1] |
Recommended Dosages
The concentration of this compound can be adjusted to achieve the desired color intensity. The following dosages are recommended as a starting point for transparent and opaque applications.
| Application | Recommended Dosage (%) |
| Transparent | 0.03%[1] |
| Opaque (with TiO₂) | 0.05%[1] |
Experimental Protocols for Incorporation
The successful incorporation of this compound into PS, ABS, and PC can be achieved through two primary methods: direct compounding (via extrusion) and masterbatch preparation. It is recommended to pre-dry the polymer resins according to the manufacturer's specifications to prevent processing defects.
Method 1: Direct Compounding via Twin-Screw Extrusion
This method involves directly mixing the this compound powder with the polymer pellets and feeding the mixture into an extruder.
Materials and Equipment:
-
Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), or Polycarbonate (PC) pellets
-
This compound powder
-
Twin-screw extruder
-
Gravimetric or volumetric feeder
-
Pelletizer
-
Injection molding machine or film extrusion line for sample preparation
Protocol:
-
Pre-Drying: Dry the polymer pellets at the recommended temperature and time to remove any absorbed moisture.
-
Pre-Mixing: In a suitable container, thoroughly mix the polymer pellets with the desired amount of this compound powder. For example, for a 0.05% loading, mix 50 grams of dye with 100 kilograms of polymer.
-
Extrusion:
-
Set the temperature profile of the extruder according to the polymer being processed (see table below for suggested starting points).
-
Feed the pre-mixed material into the extruder using a calibrated feeder.
-
The molten, colored polymer will be extruded through a die.
-
-
Pelletizing: Cool the extruded strands in a water bath and cut them into pellets using a pelletizer.
-
Sample Preparation: Use the colored pellets to produce test samples via injection molding or film extrusion for color and property analysis.
Suggested Extrusion Temperature Profiles (°C):
| Polymer | Zone 1 (Feed) | Zone 2 | Zone 3 | Zone 4 | Die |
| PS | 180 - 200 | 200 - 220 | 220 - 240 | 230 - 250 | 240 - 260 |
| ABS | 190 - 210 | 210 - 230 | 230 - 250 | 240 - 260 | 250 - 270 |
| PC | 240 - 260 | 260 - 280 | 280 - 300 | 290 - 310 | 300 - 320 |
Note: These are starting recommendations and may need to be optimized based on the specific grade of polymer and extruder characteristics.
Method 2: Masterbatch Preparation
A masterbatch is a concentrated mixture of the colorant encapsulated in a carrier resin.[6] This method is often preferred for better dispersion and handling of the colorant.[6]
Materials and Equipment:
-
Carrier resin (e.g., a compatible grade of PS, SAN, or a universal carrier)
-
This compound powder (at a higher concentration, e.g., 1-5%)
-
Twin-screw extruder
-
High-intensity mixer
-
Pelletizer
Protocol:
-
Pre-Drying: Dry the carrier resin as required.
-
High-Intensity Mixing: In a high-intensity mixer, blend the carrier resin pellets with the this compound powder to ensure a homogeneous pre-mix.
-
Extrusion:
-
Feed the pre-mix into a twin-screw extruder. The temperature profile should be appropriate for the carrier resin.
-
The goal is to achieve excellent dispersion of the dye within the carrier resin.
-
-
Pelletizing: Cool and pelletize the extruded masterbatch.
-
Let-Down: The masterbatch pellets can then be blended with the natural polymer (PS, ABS, or PC) at a specific let-down ratio to achieve the final desired color concentration during the final molding or extrusion process.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the incorporation protocols.
Caption: Experimental workflows for direct compounding and masterbatch preparation.
Quality Control and Characterization
After incorporating this compound, it is crucial to perform quality control checks to ensure the desired outcome.
Key Characterization Techniques:
-
Color Measurement: Use a spectrophotometer or colorimeter to measure the color coordinates (e.g., CIELAB Lab*) of the final samples to ensure color consistency.
-
Thermal Stability: Analyze the thermal stability of the colored polymer using techniques like Thermogravimetric Analysis (TGA) to confirm that the dye does not negatively impact the polymer's degradation temperature.
-
Mechanical Properties: Perform tensile and impact testing to ensure that the incorporation of the dye does not significantly alter the mechanical properties of the host polymer.
-
Light Fastness Testing: Expose the colored samples to a controlled light source (e.g., Xenon arc) to evaluate the long-term stability of the color.
The logical relationship for the quality control process is as follows:
Caption: Quality control workflow for colored polymer samples.
References
- 1. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 2. specialchem.com [specialchem.com]
- 3. Solvent Dyes for Plastic Manufacturing | Complete Guide 2025 [veeraco.com]
- 4. polarisorganics.com [polarisorganics.com]
- 5. specialchem.com [specialchem.com]
- 6. pcsheet-oem.com [pcsheet-oem.com]
Application Notes and Protocols: Solvent Yellow 157 as a Fluorescent Marker in Polymer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 157 is a quinophthalone-based dye known for its brilliant greenish-yellow color, high thermal stability, and excellent light fastness.[1][2] While traditionally used as a colorant for a wide range of plastics and polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET), its inherent fluorescent properties make it a promising candidate for use as a fluorescent marker in polymer studies.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe to investigate various aspects of polymer science, including monitoring polymer processing, determining thermal transitions, and assessing polymer degradation.
The high thermal stability of this compound, with a heat resistance of up to 300-320°C, makes it particularly suitable for monitoring polymer melt processing techniques like extrusion.[1] Its fluorescence characteristics can be sensitive to the local environment, providing insights into changes in viscosity, temperature, and polymer chain mobility.
Physicochemical and Thermophysical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application as a fluorescent marker. The following tables summarize key data for this dye.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | - |
| C.I. Name | This compound | [1] |
| CAS Number | 27908-75-4 | [1] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [1] |
| Appearance | Greenish-yellow powder | [1] |
| Molecular Weight | 411.07 g/mol | - |
| Chemical Class | Quinophthalone | [1] |
Table 2: Thermophysical and Fastness Properties of this compound
| Property | Value | Reference |
| Heat Resistance | ≥ 300-320 °C | [1] |
| Light Fastness (in PS) | 7-8 (on a scale of 1-8) | [1] |
| Acid Resistance | 5 (on a scale of 1-5) | - |
| Alkali Resistance | 5 (on a scale of 1-5) | - |
| Water Resistance | 5 (on a scale of 1-5) | - |
| Density | 1.64 g/cm³ | - |
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 20°C) |
| Acetone | Low |
| Ethyl Acetate | Low |
| Toluene | Moderate |
| Dichloromethane | Moderate |
| Ethanol | Low |
Note: Specific solubility values are not consistently reported across sources; the provided information is a qualitative summary.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound as a fluorescent marker in key polymer studies.
Protocol 1: Monitoring Polymer Melt Extrusion using Fluorescence Spectroscopy
This protocol describes the use of this compound to monitor the temperature of a polymer melt in real-time during extrusion. The fluorescence intensity of the dye can be correlated with temperature.
Objective: To monitor the real-time temperature of the polymer melt during extrusion.
Materials:
-
Polymer resin (e.g., PMMA, PS, PC)
-
This compound powder
-
Twin-screw extruder equipped with a fluorescence measurement port
-
Fiber-optic fluorescence spectrometer
-
High-temperature resistant fiber optic probe
-
Masterbatch of polymer with a known concentration of this compound (optional, for easier dispersion)
Experimental Workflow:
Workflow for monitoring polymer melt extrusion.
Procedure:
-
Preparation of Polymer-Dye Mixture:
-
Dry the polymer resin according to the manufacturer's specifications to remove any moisture.
-
Prepare a homogenous mixture of the polymer resin and this compound. A typical concentration for fluorescent probes is in the range of 10⁻⁴ to 10⁻⁶ wt%.
-
Alternatively, prepare a masterbatch with a higher concentration of the dye and then dilute it with the neat polymer to achieve the desired final concentration. This ensures better dispersion of the dye.
-
-
Extruder Setup:
-
Set the desired temperature profile for the different zones of the extruder barrel and the die.
-
Set the screw speed to the desired revolutions per minute (rpm).
-
-
Extrusion Process:
-
Introduce the polymer-dye mixture into the extruder hopper.
-
Allow the process to stabilize and reach a steady state.
-
-
Fluorescence Measurement:
-
Carefully insert the high-temperature fiber optic probe into the dedicated measurement port in the extruder die or along the barrel.
-
Connect the other end of the fiber optic to the fluorescence spectrometer.
-
Set the excitation wavelength for this compound (to be determined experimentally, but likely in the blue region of the spectrum) and record the emission spectrum.
-
Continuously acquire fluorescence spectra at a set time interval.
-
-
Data Analysis:
-
Prior to the experiment, a calibration curve correlating the fluorescence intensity (or ratio of intensities at two different wavelengths) of this compound with temperature in the specific polymer matrix must be established. This is done by measuring the fluorescence of a polymer film containing the dye at various known temperatures in a controlled environment (e.g., a hot stage).
-
Use the calibration curve to convert the real-time fluorescence data from the extruder into temperature readings of the polymer melt.
-
Analyze the temperature fluctuations to assess the stability and homogeneity of the extrusion process.
-
Protocol 2: Determination of Glass Transition Temperature (Tg) of Polymer Films
This protocol outlines a method to determine the glass transition temperature (Tg) of a polymer film by monitoring the temperature-dependent fluorescence of incorporated this compound. The change in the polymer's free volume and chain mobility at the glass transition can affect the fluorescence intensity of the probe.
Objective: To determine the glass transition temperature (Tg) of a polymer film.
Materials:
-
Polymer (e.g., PMMA, PS)
-
This compound
-
A suitable solvent for the polymer (e.g., toluene, dichloromethane)
-
Glass slides or other suitable substrates
-
Spin coater or casting knife
-
Fluorescence spectrometer with a temperature-controlled sample holder (hot stage)
-
Differential Scanning Calorimeter (DSC) for validation
Experimental Workflow:
Workflow for determining Tg using fluorescence.
Procedure:
-
Preparation of Polymer-Dye Solution:
-
Dissolve the polymer in a suitable solvent to achieve a desired concentration (e.g., 5-10 wt%).
-
Add this compound to the polymer solution to a final concentration of approximately 10⁻⁵ wt% relative to the polymer and stir until fully dissolved.
-
-
Thin Film Fabrication:
-
Clean the glass slides thoroughly.
-
Deposit the polymer-dye solution onto the glass slides using a spin coater or a casting knife to create a thin, uniform film.
-
Dry the films in a vacuum oven at a temperature below the expected Tg to remove any residual solvent.
-
-
Fluorescence Measurement:
-
Place the polymer film on the hot stage of the fluorescence spectrometer.
-
Set the excitation wavelength for this compound and monitor the fluorescence intensity at the emission maximum.
-
Heat the sample to a temperature well above the expected Tg at a controlled rate (e.g., 5-10 °C/min).
-
Then, cool the sample at the same controlled rate while continuously recording the fluorescence intensity as a function of temperature.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature.
-
The glass transition temperature (Tg) is identified as the temperature at which there is a distinct change in the slope of the intensity vs. temperature plot.
-
The first derivative of this plot can be used to more accurately determine the inflection point, which corresponds to the Tg.
-
-
Validation (Optional):
-
Measure the Tg of a neat polymer film (without the dye) using a Differential Scanning Calorimeter (DSC) to validate the results obtained from the fluorescence method.
-
Potential Applications in Drug Development
For drug development professionals, understanding the properties of polymeric drug delivery systems is crucial. This compound can be a valuable tool in this area:
-
Monitoring Drug Encapsulation in Polymeric Nanoparticles: The fluorescence of this compound can be used to study the formation and internal environment of polymer nanoparticles during drug encapsulation processes. Changes in fluorescence may indicate the efficiency of drug loading or the viscosity within the nanoparticle core.
-
Assessing the Stability of Amorphous Solid Dispersions: Amorphous solid dispersions (ASDs) are a common strategy to improve the solubility of poorly water-soluble drugs. The glass transition temperature (Tg) of the polymer matrix is a critical parameter for the stability of ASDs. The fluorescence method described in Protocol 2 can be adapted to determine the Tg of drug-polymer dispersions, providing insights into their physical stability.
-
Visualizing Polymer Degradation and Drug Release: The degradation of biodegradable polymers used in drug delivery can be tracked by monitoring changes in the fluorescence of an embedded probe like this compound. As the polymer degrades, changes in the local environment of the dye can lead to alterations in its fluorescence signal, which could be correlated with the drug release profile.
Conclusion
This compound, a thermally stable and lightfast quinophthalone dye, shows significant potential as a fluorescent marker in a variety of polymer studies. Its application extends from real-time monitoring of industrial processes like extrusion to the sensitive determination of key physical properties such as the glass transition temperature. The protocols outlined in this document provide a framework for researchers and scientists to harness the fluorescent properties of this compound to gain deeper insights into the behavior of polymers. For professionals in drug development, this fluorescent probe offers a novel approach to characterizing and optimizing polymeric drug delivery systems. Further research to fully characterize the photophysical properties of this compound in different polymer matrices will undoubtedly expand its applications as a versatile fluorescent tool in polymer science.
References
Application Notes and Protocols for the Preparation of Masterbatches with Solvent Yellow 157
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of color masterbatches using Solvent Yellow 157. This document is intended for professionals in research and development environments who require a foundational understanding and practical guidance on formulating and processing polymer masterbatches with this specific solvent dye.
Introduction to this compound Masterbatches
A masterbatch is a concentrated mixture of pigments or additives, such as this compound, encapsulated into a carrier resin during a heating process, which is then cooled and cut into a granular shape.[1] The use of masterbatches allows for the clean, efficient, and accurate coloring of plastics in subsequent manufacturing processes like injection molding or extrusion.[1]
This compound is a greenish-yellow transparent solvent dye known for its excellent heat resistance, light resistance, and good migration resistance, making it suitable for a wide range of plastic applications.[2][3] It is compatible with various polymers, including Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polymethyl Methacrylate (PMMA), Polycarbonate (PC), and Polyethylene Terephthalate (PET).[3][4][5][6]
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for the successful formulation of masterbatches. Key properties are summarized in the table below.
| Property | Value | Unit |
| Chemical Class | Quinoline | - |
| CAS Number | 27908-75-4 | - |
| Molecular Formula | C18H7Cl4NO2 | - |
| Molecular Weight | 411.06 | g/mol |
| Appearance | Yellow Powder | - |
| Heat Resistance | 300 - 320 | °C |
| Light Fastness (in PS) | 7-8 | (Scale of 1-8) |
| Density | 1.42 - 1.64 | g/cm³ |
| Melting Point | 323 | °C |
| Acid Resistance | 5 | (Scale of 1-5) |
| Alkali Resistance | 5 | (Scale of 1-5) |
Data compiled from multiple sources.[2][7][8]
Masterbatch Formulation
The formulation of a masterbatch is a critical step that dictates the final properties of the colored plastic. The primary components include the carrier resin, this compound, and various additives to aid in dispersion and processing.
Recommended Formulations
The following table provides recommended formulation ranges for a PET masterbatch, which can be adapted for other compatible polymers.
| Component | Mass Percentage (%) | Function |
| Carrier Resin (e.g., PET) | 30 - 60 | Base polymer compatible with the final product |
| This compound | 20 - 60 | Colorant |
| Dispersant | 3 - 5 | Promotes uniform dispersion of the dye |
| Nucleating Agent | 2 - 8 | Can modify crystalline structure of the polymer |
| Antioxidant | 0.1 - 1 | Prevents thermal degradation during processing |
This formulation is based on a patent for a PET color masterbatch using a soluble dye.[9]
For specific applications, the recommended dosage of this compound in the final product is 0.03% for transparent applications and 0.05% for non-transparent applications.[2]
Experimental Protocol: Masterbatch Preparation via Twin-Screw Extrusion
The following protocol outlines the preparation of a this compound masterbatch using a twin-screw extruder, a common piece of equipment for this process due to its excellent mixing and dispersion capabilities.[10][11]
Materials and Equipment
-
Materials:
-
This compound powder
-
Carrier resin pellets (e.g., PET)
-
Dispersant (e.g., low molecular weight wax)
-
Antioxidant
-
-
Equipment:
-
High-speed mixer
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
-
Step-by-Step Procedure
-
Pre-mixing:
-
Accurately weigh the components according to the desired formulation.
-
Add all components to a high-speed mixer.
-
Mix at a speed of 500-1500 rpm for 10-20 minutes at a temperature of 140-180°C.[9] This step ensures a homogeneous premix and can help in the initial wetting of the dye particles.
-
-
Extrusion:
-
Feed the premixed material into the hopper of a twin-screw extruder.
-
Set the extruder temperature profile. For a PET carrier, a melt temperature of 280-290°C is recommended.[9]
-
Set the screw speed to 100-300 rpm.[9]
-
The material will be conveyed, melted, mixed, and dispersed as it travels along the screws. The residence time for mixing in the extruder is typically 10-15 minutes.[9]
-
-
Pelletizing:
-
The molten, colored polymer strand exits the extruder die.
-
The strand is cooled, typically in a water bath.
-
The cooled strand is fed into a pelletizer, which cuts it into uniform masterbatch pellets.
-
-
Drying:
-
The pellets are dried in an oven to remove any residual moisture.
-
Quality Control
Rigorous quality control is essential to ensure the consistency and performance of the masterbatch.[1]
| Test | Method | Purpose | Acceptance Criteria |
| Color Matching | Spectrophotometry (CIELAB) | To ensure color consistency between batches.[1] | Delta E (ΔE) value typically under 1.0 or 2.0, depending on the application.[12] |
| Dispersion | Microscopic Analysis | To assess the uniformity of dye distribution.[1] | No visible specks or agglomerates.[12] |
| Melt Flow Index (MFI) | MFI Tester | To measure the flow properties of the masterbatch.[1] | MFI should be within a specified range to ensure proper processing in the final application. |
| Heat Stability | Oven Test | To evaluate the color stability at high temperatures. | No significant color change after exposure to specified temperature and time. |
| Light Fastness | Weatherometer | To assess the resistance to color fading upon exposure to light. | A rating of 7-8 on a scale of 1-8 is considered excellent.[2] |
Visualization of the Masterbatch Preparation Workflow
The following diagram illustrates the key stages in the preparation of a this compound masterbatch.
Caption: Workflow for this compound Masterbatch Preparation.
References
- 1. Do You Know How Colour Masterbatch is Tested?|News|POLYPVC [polypvc.com]
- 2. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. ulprospector.com [ulprospector.com]
- 6. This compound [merickpolymers.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. colorantsgroup.com [colorantsgroup.com]
- 9. CN103709665A - PET color master batch and preparation method thereof - Google Patents [patents.google.com]
- 10. jieyatwinscrew.com [jieyatwinscrew.com]
- 11. Comprehensive Guide to Color Masterbatch Extruder - COWELL EXTRUSION [cowellextrusion.com]
- 12. Do You Know How Colour Masterbatch is Tested? [becmaterials.com]
Application Notes and Protocols: Solvent Yellow 157 in Solvent-Based Inks and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 157 is a greenish-yellow transparent solvent dye belonging to the quinoline (B57606) chemical class.[1][2][3] It is highly regarded for its excellent heat resistance, lightfastness, and good migration resistance, making it a versatile colorant for a wide range of applications.[4] Primarily used in the coloration of plastics, polymers, and fibers, this compound also sees significant use in solvent-based inks and coatings where vibrant, stable, and transparent yellow shades are desired.[1][5] Its exceptional solubility in organic solvents ensures uniform dispersion and consistent coloration.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation and evaluation of solvent-based inks and coatings. It is intended to guide researchers, scientists, and drug development professionals in leveraging the properties of this dye for their specific applications.
Physicochemical Properties of this compound
A thorough understanding of the dye's properties is essential for successful formulation. Key quantitative data for this compound are summarized in the tables below.
Table 1: General and Performance Properties
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 27908-75-4 |
| Chemical Class | Quinoline |
| Molecular Formula | C₁₈H₇Cl₄NO₂ |
| Molecular Weight | 411.07 g/mol |
| Appearance | Yellow Powder |
| Heat Resistance | ≥300 °C |
| Lightfastness (Scale 1-8) | 7-8 |
| Migration Resistance (Scale 1-5) | 4-5 |
| Acid Resistance (Scale 1-5) | 5 |
| Alkali Resistance (Scale 1-5) | 5 |
Data compiled from multiple sources.[1][4][6][7][8]
Table 2: Solubility in Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Acetone | 1.2 |
| Butyl Acetate | 4.2 |
| Methylbenzene (Toluene) | 10.3 |
| Dichloromethane | 2.4 |
| Ethyl Alcohol | 6.5 |
Data compiled from OOPS COLOR and Precise Color.[1][9]
Applications in Solvent-Based Inks and Coatings
This compound is suitable for a variety of solvent-based ink and coating systems due to its compatibility with numerous resins and polymers.[10]
-
Printing Inks: Its high color strength and transparency make it ideal for flexographic and gravure printing inks used on a variety of substrates.[10]
-
Industrial Coatings: It is used in automotive finishes and other decorative and protective coatings where high lightfastness and heat stability are required.[11]
-
Wood Stains and Varnishes: The dye's ability to penetrate and provide a transparent color enhances the natural grain of wood.
-
Specialty Applications: This includes coloration for leather finishes and other applications requiring a durable, vibrant yellow.[11]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of solvent-based formulations containing this compound.
Protocol 1: Preparation of a Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound, which can then be used for formulating inks and coatings.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., Methyl Ethyl Ketone (MEK), Toluene, Ethyl Acetate)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound powder.
-
Measure the appropriate volume of the selected solvent.
-
Place the beaker/flask on the magnetic stirrer and add the solvent.
-
Slowly add the this compound powder to the solvent while stirring.
-
Continue stirring until the dye is completely dissolved. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution, but ensure proper ventilation and adherence to safety protocols for the specific solvent.
-
Once dissolved, transfer the solution to a volumetric flask and add solvent to the mark to achieve the final desired concentration.
-
Store the stock solution in a well-sealed, labeled container away from light and heat.
Protocol 2: Formulation of a Solvent-Based Coating
This protocol describes the incorporation of the this compound stock solution into a clear lacquer base.
Materials:
-
This compound stock solution (from Protocol 1)
-
Clear solvent-based lacquer (e.g., acrylic, nitrocellulose, or polyurethane-based)
-
Mixing vessel
-
Mechanical stirrer
-
Viscometer
Procedure:
-
Measure a specific quantity of the clear lacquer into the mixing vessel.
-
While stirring, slowly add a predetermined amount of the this compound stock solution to achieve the desired color strength.
-
Continue to mix at a moderate speed for 15-30 minutes to ensure homogeneity.
-
Observe the mixture for any signs of incompatibility, such as precipitation or gelling.
-
Measure the viscosity of the final colored coating and adjust with the appropriate solvent if necessary to meet application requirements.
Protocol 3: Performance Evaluation of the Coating
This protocol outlines key tests to evaluate the performance of the dried coating film, with references to relevant ASTM standards.
A. Film Application:
-
Apply the formulated coating to a standardized test panel (e.g., steel, aluminum, or a Leneta chart) using a drawdown bar or spray application to achieve a uniform film thickness.
-
Allow the film to cure as per the lacquer manufacturer's instructions (air dry or bake).
B. Color and Appearance Assessment:
-
Visually assess the color, gloss, and transparency of the cured film.
-
For quantitative analysis, use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) and compare them to a standard. (Ref: ASTM D2244).
C. Adhesion Test:
-
Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test. (Ref: ASTM D3359, ASTM F1842).
-
Scribe a lattice pattern through the film to the substrate, apply pressure-sensitive tape over the lattice, and then rapidly remove the tape.
-
Evaluate the amount of coating removed by the tape against a standard scale.
D. Lightfastness Test:
-
Expose the coated panels to a controlled light source (e.g., Xenon arc or fluorescent lamps) that simulates indoor or outdoor light exposure. (Ref: ASTM D4303).[5][7][11]
-
Periodically measure the color change (ΔE*) of the exposed area compared to an unexposed control area.
-
Assign a lightfastness rating based on the degree of color change after a specified duration of exposure.
E. Heat Stability Test:
-
Place the coated panel in a calibrated oven at a specified high temperature (e.g., 150°C, 200°C) for a defined period.
-
After cooling, visually and instrumentally assess any change in color compared to an unexposed panel.
F. Migration Resistance Test:
-
This test is particularly relevant for applications where the coating may come into contact with other materials, such as in food packaging or medical devices.
-
Place the coated surface in contact with a test material (e.g., a white PVC sheet) under specified conditions of temperature and pressure.
-
After the test period, examine the test material for any color transfer from the coating. For more sensitive applications, analytical techniques can be used to quantify the migration of the dye. (Ref: EU 10/2011 for food contact materials).[12][13]
Considerations for Drug Development Professionals
While this compound is primarily an industrial dye, its use in coloring plastics and coatings that may be part of medical devices or pharmaceutical packaging warrants special consideration.
-
Biocompatibility: For any application involving direct or indirect patient contact, the final coated device must be evaluated for biocompatibility according to standards such as ISO 10993. This would involve testing for cytotoxicity, sensitization, and irritation, among other endpoints. The potential for the dye to leach from the coating matrix is a critical consideration.[14]
-
Leachables and Extractables: Rigorous studies should be conducted to identify and quantify any substances that may leach or be extracted from the coating under conditions of use. The choice of solvent in the coating formulation can significantly impact the extractables profile.[15]
Visualizations
The following diagrams illustrate the experimental workflows described in this document.
Caption: Workflow for Preparing a this compound Stock Solution.
Caption: Workflow for Coating Formulation and Performance Testing.
Caption: Evaluation of a Coating for a Medical Device Application.
References
- 1. lonroy.com [lonroy.com]
- 2. measurecolour.com.my [measurecolour.com.my]
- 3. justpaint.org [justpaint.org]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. wewontech.com [wewontech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. store.astm.org [store.astm.org]
- 10. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 11. micomlab.com [micomlab.com]
- 12. ttslaboratuvar.com [ttslaboratuvar.com]
- 13. Migration Testing of Packaging and Food Contact Materials | Eurofins [eurofins.com]
- 14. hzo.com [hzo.com]
- 15. mddionline.com [mddionline.com]
Application Note: A Standardized Protocol for Assessing Dye Migration Resistance in Polymers
Introduction
Dye migration is the undesirable movement of colorants from a dyed or pigmented polymer to another material upon contact, often accelerated by factors such as heat, pressure, and the presence of plasticizers. This phenomenon can lead to product defects, aesthetic failures, and in some applications, regulatory non-compliance. This application note provides a detailed experimental setup and protocol for testing the migration resistance of dyes in polymers, primarily focusing on the transfer from a colored textile to a plasticized polyvinyl chloride (PVC) substrate. The methodology is based on established international standards such as ISO 105-X10.
This protocol is intended for researchers, scientists, and quality control professionals working with dyed polymers, textiles, and plastics. It outlines procedures for both qualitative and quantitative assessment of dye migration, ensuring reproducible and reliable results.
Principle of the Test
The fundamental principle of this test is to simulate the conditions under which dye migration is likely to occur. A specimen of the colored polymer (e.g., dyed textile) is brought into intimate contact with a white or uncolored polymer substrate (typically plasticized PVC). This "sandwich" is then subjected to controlled heat and pressure for a specified duration. After this period, the two materials are separated, and the uncolored substrate is evaluated for any color transfer.
The degree of color transfer is a direct indicator of the dye's propensity to migrate. This can be assessed visually against a standardized gray scale or measured instrumentally using a spectrophotometer to provide quantitative data on the color difference.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below. This outlines the key stages from sample preparation to data analysis and interpretation.
Caption: Experimental workflow for dye migration testing.
Detailed Experimental Protocol
This protocol is based on the principles outlined in ISO 105-X10 for assessing the migration of textile colors into PVC coatings.
Materials and Equipment
-
Dyed Polymer Specimens: The material to be tested (e.g., polyester (B1180765) fabric).
-
White PVC Sheeting: Plasticized, white-pigmented PVC foil.
-
Plasticizer: Dioctyl phthalate (B1215562) (DOP) or other specified plasticizer.
-
Testing Device: A device capable of applying a constant pressure of 12.5 kPa and maintaining a temperature of 80°C ± 2°C. A laboratory heat press is suitable.[1]
-
Glass Plates: To separate multiple specimens in the testing device.
-
Spectrophotometer: For quantitative color measurement (CIELAB Lab* values).
-
AATCC Gray Scale for Staining: For visual assessment of color transfer.[2]
-
Petroleum Ether: For cleaning glass plates.
-
Cutting Template and Scalpel: For preparing specimens of precise dimensions.
-
Analytical Balance: For weighing specimens and plasticizer.
Specimen Preparation
-
Cut the dyed polymer specimen and the white PVC sheeting into identical dimensions, typically 40 mm x 100 mm.[3]
-
Ensure the surfaces of the specimens are clean and free from any contaminants.
-
Clean the glass plates with petroleum ether and allow them to dry completely.[1]
Test Procedure
-
Place a clean glass plate in the preheated testing device (80°C).
-
Place the white PVC sheeting on the glass plate.
-
Place the dyed polymer specimen on top of the PVC sheeting, ensuring the colored face is in direct contact with the white PVC.
-
If the standard requires it, uniformly apply a specific amount of plasticizer (e.g., equal to the mass of the dyed specimen) to the specimen.[1]
-
Cover the specimen sandwich with another clean glass plate.
-
Apply a pressure of 12.5 kPa to the assembly.[1]
-
Maintain these conditions (80°C and 12.5 kPa) for a specified duration, typically 16 hours.
-
After the test duration, release the pressure and remove the assembly from the device.
-
Allow the assembly to cool to room temperature.
-
Carefully separate the dyed polymer specimen from the white PVC sheeting.
Data Acquisition and Analysis
Qualitative Assessment
Visually assess the degree of staining on the white PVC sheeting using the AATCC Gray Scale for Staining.[2]
-
Place the tested PVC specimen on a neutral gray background.
-
Place the Gray Scale adjacent to the specimen.
-
Under standardized lighting conditions, compare the contrast between the stained and unstained areas of the PVC with the pairs of gray chips on the scale.
-
The rating is the grade on the scale that shows the same contrast as the specimen. Ratings range from 5 (no staining) to 1 (severe staining).
Quantitative Assessment
Use a spectrophotometer to measure the color of the stained area on the PVC sheeting and an untested piece of the same PVC as a reference.
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the CIELAB Lab* values of the original, unstained PVC sheeting. This will serve as the standard.
-
Measure the Lab* values of the stained area on the tested PVC specimen.
-
Calculate the total color difference (ΔE*ab) using the following formula:
ΔEab = √[(ΔL)² + (Δa)² + (Δb)²]
Where:
-
ΔL* = Lsample - Lstandard (difference in lightness/darkness)
-
Δa* = asample - astandard (difference in red/green)
-
Δb* = bsample - bstandard (difference in yellow/blue)
-
Data Presentation
Summarize the quantitative and qualitative data in a structured table for clear comparison. The table should include the dye identifier, the quantitative color difference (ΔE*ab), and the corresponding visual Gray Scale rating.
| Dye ID | Polymer Type | ΔL | Δa | Δb | ΔEab | Gray Scale Rating |
| Dye A | Polyester | -0.15 | +0.20 | +0.10 | 0.27 | 5 |
| Dye B | Polyester | -0.80 | +1.20 | +0.85 | 1.64 | 4 |
| Dye C | Polyamide | -2.10 | +2.50 | +1.90 | 3.71 | 3 |
| Dye D | Polyester | -4.50 | +5.10 | +3.80 | 7.57 | 2 |
| Dye E | Polyamide | -7.20 | +8.90 | +6.50 | 12.93 | 1 |
Note: The data in this table is illustrative. The relationship between ΔEab and the Gray Scale rating is based on the approximate values specified in AATCC Evaluation Procedure 1.[4]* A general interpretation of ΔE values is as follows:
-
ΔE < 1.0: Difference not perceptible by the human eye.[5]
-
ΔE 1.0 - 2.0: Slight difference, only noticeable under controlled lighting.[5]
-
ΔE > 3.0: Clearly noticeable difference.[5]
Logical Relationships in Dye Migration
The propensity for a dye to migrate is influenced by several interconnected factors related to the dye, the polymer, and the external environment. Understanding these relationships is key to developing migration-resistant materials.
Caption: Factors influencing dye migration propensity.
Conclusion
This application note provides a comprehensive framework for evaluating the migration resistance of dyes in polymers. By following the detailed protocol, researchers can obtain reliable and reproducible data, enabling both qualitative and quantitative assessment of color transfer. The structured presentation of data and visualization of the experimental workflow and influencing factors aid in the clear communication and interpretation of results. Adherence to standardized methods is crucial for comparing materials and ensuring product quality and performance.
References
Application Notes and Protocols: Solvent Yellow 157 for Waxes, Oils, and Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Solvent Yellow 157 as a coloring agent in waxes, oils, and lubricants. This compound is a greenish-yellow transparent solvent dye known for its high heat resistance, excellent lightfastness, and good solubility in nonpolar media, making it a suitable candidate for these applications.[1][2]
Physicochemical Properties of this compound
A comprehensive summary of the key properties of this compound is presented in Table 1. This data is essential for determining its suitability and behavior in various formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | Greenish-yellow powder | [3][4] |
| Color Index Name | This compound | [3][5] |
| C.I. No. | 470180 | [4][5] |
| CAS No. | 27908-75-4 | [4][5] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [4][6] |
| Molecular Weight | 411.07 g/mol | [6] |
| Heat Resistance | ≥300 °C | [2][7] |
| Light Fastness (1-8 scale) | 7-8 | [2][7] |
| Density | 1.64 g/cm³ | [4][6] |
| Melting Point | 323 °C | [2] |
Solubility Data
The solubility of this compound in various organic solvents at 20°C is detailed in Table 2. This information is critical for selecting appropriate co-solvents or for understanding its behavior in complex mixtures. The dye exhibits excellent solubility in many organic solvents but is insoluble in water.[3][8]
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) | References |
| Acetone | 1.2 | [2][7] |
| Butyl Acetate | 4.2 | [2][7] |
| Methylbenzene (Toluene) | 10.3 | [2][7] |
| Dichloromethane | 2.4 | [2][7] |
| Ethyl Alcohol | 6.5 | [2][7] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into waxes, oils, and lubricants. Researchers should optimize these protocols based on the specific matrix and desired color intensity.
Protocol for Coloring Waxes (e.g., Paraffin, Beeswax)
This protocol outlines the steps for homogeneously dispersing this compound in a wax matrix.
Materials:
-
This compound powder
-
Wax (e.g., paraffin, beeswax, carnauba wax)
-
Heat-resistant beaker or vessel
-
Heating mantle or hot plate with magnetic stirring capability
-
Stir bar
-
Thermometer
Procedure:
-
Melting the Wax: Place the desired amount of wax into the heat-resistant beaker and gently heat it until it is completely molten. The temperature should be maintained just above the melting point of the wax to avoid degradation.
-
Dye Preparation: Weigh the required amount of this compound. The concentration can be varied to achieve the desired color intensity, typically starting in the range of 0.01% to 0.2% by weight.
-
Incorporation of the Dye: Add the pre-weighed this compound powder to the molten wax while continuously stirring.
-
Homogenization: Continue to stir the mixture at a constant temperature for 15-30 minutes to ensure the dye is fully dissolved and homogeneously distributed throughout the wax.
-
Cooling: Once a uniform color is achieved, the colored wax can be cooled to room temperature for storage or poured into molds for specific applications.
Protocol for Coloring Oils and Lubricants
This protocol describes the method for dissolving this compound in various oils and lubricants.
Materials:
-
This compound powder
-
Oil or lubricant base (e.g., mineral oil, silicone oil, synthetic lubricant)
-
Glass vial or beaker
-
Magnetic stirrer and stir bar or vortex mixer
-
(Optional) Water bath or heating block for gentle warming
Procedure:
-
Sample Preparation: Place a measured volume of the oil or lubricant into a glass vial or beaker.
-
Dye Addition: Add a pre-weighed amount of this compound to the oil. The typical concentration range is between 0.05% and 0.5% by weight, depending on the desired color depth.
-
Dissolution:
-
Method A (Room Temperature): Vigorously stir the mixture using a magnetic stirrer or vortex mixer until the dye is completely dissolved. This may take several minutes to hours depending on the viscosity of the oil.
-
Method B (Gentle Heating): If the dye dissolves slowly, gently warm the mixture in a water bath or on a heating block (e.g., to 40-60°C). This will decrease the viscosity of the oil and enhance the dissolution rate. Continue stirring until a clear, colored solution is obtained.
-
-
Final Product: Once the dye is fully dissolved, the colored oil or lubricant is ready for use.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for coloring organic media with this compound and the logical relationship of its key properties.
Caption: General workflow for coloring waxes, oils, and lubricants with this compound.
Caption: Logical relationship between the properties of this compound and its applications.
References
- 1. polarisorganics.com [polarisorganics.com]
- 2. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 3. polarisorganics.com [polarisorganics.com]
- 4. This compound (Transparent Dyes Lemon Yellow Hgn) - Keyplast Lemon Yellow and Solvent Yellow [dimacolor.en.made-in-china.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Solvent yellow 157 - SOLVENT YELLOW - L COLOR [l-color.com]
- 7. This compound|Oil yellow 157 - OOPS COLOR [oopscolor.com]
- 8. Orasol® Yellow 157 | Color Materials [colormaterials.sunchemical.com]
Application of Solvent Yellow 157 in Non-Destructive Material Testing: A Hypothetical Approach
Introduction
Non-destructive testing (NDT) is a critical group of analysis techniques used in science and industry to evaluate the properties of a material, component, or system without causing damage.[1] One of the most widely used NDT methods for detecting surface-breaking defects in non-porous materials is fluorescent penetrant inspection (FPI).[2][3][4] This method relies on the use of a fluorescent dye that penetrates into discontinuities, such as cracks, laps, and seams. When viewed under an ultraviolet (UV-A) light source, the dye fluoresces, providing a vivid indication of the flaw.[1][2]
This document explores the potential application of Solvent Yellow 157 as a fluorescent dye in FPI. It is important to note that while this compound exhibits fluorescent properties, its primary documented applications are in the coloring of plastics, polymers, and fibers.[2][5][6] Its use as a primary dye in commercially available NDT penetrants is not widely established in the reviewed literature. However, its chemical and physical properties suggest it could be a candidate for such applications. This application note provides a hypothetical framework for its use, including its known properties and a detailed protocol for its potential application in a laboratory or research setting.
Properties of this compound
This compound, also known as Transparent Yellow HGN, is a quinoline-based solvent dye.[7] It is characterized by its brilliant greenish-yellow hue and excellent resistance to heat and light.[2][6] These properties are desirable for a fluorescent penetrant, as they can contribute to the brightness and stability of the indication. The table below summarizes the known quantitative properties of this compound.
| Property | Value | References |
| Chemical Name | 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1,3-indandione | [8] |
| C.I. Name | This compound | [5] |
| CAS Number | 27908-75-4 | [5] |
| Molecular Formula | C18H7Cl4NO2 | [9] |
| Appearance | Greenish-yellow powder | [5] |
| Heat Resistance | Up to 320 °C | [5] |
| Light Fastness | 7-8 (on a scale of 1-8) | [2][5] |
| Solubility | Soluble in organic solvents, insoluble in water | [4] |
Experimental Protocol: Fluorescent Penetrant Inspection Using a this compound-Based Penetrant
This protocol outlines the steps for performing FPI using a hypothetical fluorescent penetrant formulated with this compound. The procedure is based on standard FPI practices.[10]
Materials and Equipment
-
Test specimen (non-porous material)
-
Hypothetical this compound-based fluorescent penetrant
-
Cleaner/Remover (solvent-based)
-
Developer (e.g., dry powder, non-aqueous wet)
-
Lint-free cloths
-
UV-A (black) light source (peak wavelength of 365 nm is common for many fluorescent penetrants[11])
-
Darkened inspection booth
-
Personal protective equipment (gloves, safety glasses)
Procedure
-
Pre-cleaning: The test surface must be thoroughly cleaned to remove any contaminants such as oil, grease, or dirt that could prevent the penetrant from entering defects.[10] Use a solvent-based cleaner and a lint-free cloth to wipe the surface. Ensure the surface is completely dry before applying the penetrant.
-
Penetrant Application: Apply the this compound-based penetrant to the surface of the specimen. This can be done by spraying, brushing, or immersing the part in a penetrant bath.[10] Ensure complete coverage of the area to be inspected.
-
Dwell Time: Allow the penetrant to remain on the surface for a sufficient amount of time to penetrate into any surface-breaking discontinuities. The dwell time will depend on the material, the types of defects being sought, and the specific formulation of the penetrant. A typical dwell time can range from 10 to 30 minutes.[1][10]
-
Excess Penetrant Removal: After the dwell time, remove the excess penetrant from the surface. For a solvent-removable penetrant, moisten a lint-free cloth with the remover and gently wipe the surface. It is crucial not to spray the remover directly onto the surface or use an overly saturated cloth, as this could remove the penetrant from within the defects. The goal is to have a clean surface with penetrant remaining only in the flaws.
-
Developer Application: Apply a thin, even layer of developer to the surface. The developer acts as a wick, drawing the trapped penetrant out of the defects to form a visible indication.[1] The type of developer will influence the application method (e.g., dusting for dry powder, spraying for non-aqueous). Allow for a developing time, typically 10 to 30 minutes, to allow the indications to form.[1]
-
Inspection: Conduct the inspection in a darkened area under a UV-A light source. The fluorescent penetrant that has bled out into the developer will glow brightly, revealing the location, size, and nature of any surface defects.
-
Post-cleaning: After inspection, the developer and remaining penetrant should be cleaned from the part.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the fluorescent penetrant inspection process.
Caption: Workflow of Fluorescent Penetrant Inspection.
Logical Relationship of FPI Components
The success of FPI is dependent on the interplay between the material under inspection, the properties of the penetrant, and the inspection conditions. The following diagram illustrates these relationships.
Caption: Interdependencies in FPI.
Conclusion
While this compound is not currently a standard dye for non-destructive testing applications, its inherent properties, such as its brilliant fluorescence, high heat resistance, and good light fastness, make it a subject of interest for further research and development in the field of fluorescent penetrant inspection. The provided hypothetical application note and protocol offer a foundational framework for scientists and researchers to explore its potential. Further studies would be required to determine its sensitivity levels according to industry standards (e.g., AMS 2644) and to optimize its formulation for reliable and effective flaw detection.
References
- 1. magnaflux.eu [magnaflux.eu]
- 2. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 3. US3777157A - Water washable dye penetrant composition and method of application - Google Patents [patents.google.com]
- 4. polarisorganics.com [polarisorganics.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. specialchem.com [specialchem.com]
- 7. US3803051A - Developer composition for penetrant inspection - Google Patents [patents.google.com]
- 8. US5298034A - Solvent dye preparations - Google Patents [patents.google.com]
- 9. This compound | 27908-75-4 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Zyglo® Liquid Fluorescent Penetrants [stroudsystems.com]
Application Notes and Protocols: Utilizing Solvent Yellow 157 in Fluorescent Microscopy Techniques
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended as a starting point for the exploratory use of Solvent Yellow 157 in fluorescent microscopy. This compound is a dye with established applications in the plastics and textile industries, and its use in biological imaging is not well-documented. The provided protocols are based on the dye's lipophilic nature and are adapted from established methods for other lipid-staining fluorescent dyes. Optimization will be required for specific cell types and experimental conditions.
Introduction
This compound, a quinoline-based dye, is a highly lipophilic compound with excellent heat and light resistance.[1][2] Its strong affinity for nonpolar environments suggests its potential as a fluorescent probe for lipid-rich structures within cells, such as lipid droplets. Lipid droplets are dynamic organelles involved in energy storage, lipid metabolism, and signaling, making them important targets in various research areas, including metabolic diseases and drug development. These notes provide a theoretical framework and initial protocols for investigating the utility of this compound as a fluorescent stain for visualizing intracellular lipid droplets.
Physicochemical and Putative Fluorescent Properties
| Property | Value / Inferred Characteristic | Citation |
| C.I. Name | This compound | [3] |
| CAS Number | 27908-75-4 | [3] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [3] |
| Molecular Weight | 411.07 g/mol | [3] |
| Appearance | Bright greenish-yellow powder | [2] |
| Solubility | Soluble in organic solvents such as acetone, ethanol, and methylbenzene; Insoluble in water. | [2][4] |
| Lipophilicity | High (inferred from solubility) | [2][4] |
| Excitation (Hypothetical) | ~400-450 nm (inferred from quinoline (B57606) class) | |
| Emission (Hypothetical) | ~480-530 nm (inferred from quinoline class) | |
| Quantum Yield (Φ) (Inferred) | Low to moderate (Quinoline derivatives can have quantum yields ranging from <0.01 to >0.8, highly dependent on structure and environment). | [5][6] |
| Photostability | High (in industrial applications) | [1][2] |
Comparative Data with Established Lipid Droplet Stains
To provide context, the table below compares the known properties of established lipid droplet stains with the putative properties of this compound.
| Feature | This compound (Hypothetical) | BODIPY 493/503 | Nile Red |
| Excitation Max | ~400-450 nm | ~493 nm | ~450-550 nm (environment dependent) |
| Emission Max | ~480-530 nm | ~503 nm | ~528 to >635 nm (environment dependent) |
| Specificity | High for neutral lipids (inferred) | High for neutral lipids | Stains both neutral lipids and phospholipids |
| Suitability for Live-Cell Imaging | To be determined | Yes | Yes |
| Photostability | High (in industrial use) | Moderate to Low | Moderate |
| Background Fluorescence | To be determined | Can exhibit background in aqueous media | Can have higher background |
Experimental Protocols
The following protocols are suggested starting points for using this compound to stain lipid droplets in cultured cells.
Protocol 1: Staining of Lipid Droplets in Fixed Cells
This protocol is suitable for endpoint assays and co-staining with antibodies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Coverslips and microscope slides
-
Aqueous mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture to the desired confluency. To induce lipid droplet formation, cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours prior to staining.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Cell Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration range of 0.1 - 5 µg/mL. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio.
-
Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Image the cells using a fluorescence microscope. Based on the inferred spectral properties, a filter set appropriate for blue excitation and green/yellow emission (e.g., a standard FITC filter set) would be a logical starting point.
-
Protocol 2: Staining of Lipid Droplets in Live Cells
This protocol is for visualizing lipid droplet dynamics in real-time.
Materials:
-
This compound
-
DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free culture medium)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Culture: Plate cells in glass-bottom imaging dishes and culture to the desired confluency.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration range of 0.1 - 2 µg/mL. Optimization is critical to minimize potential cytotoxicity.
-
Aspirate the culture medium and wash the cells once with pre-warmed live-cell imaging medium.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: General experimental workflow for staining lipid droplets.
Caption: Simplified overview of lipid droplet metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|Oil yellow 157 - OOPS COLOR [oopscolor.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. polarisorganics.com [polarisorganics.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
Application Notes and Protocols for Orasol® Yellow 157 in Solvent-Based Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the formulation of solvent-based systems using Orasol® Yellow 157. This document includes key physical and chemical properties, solubility data, and experimental protocols for incorporation and evaluation.
Introduction
Orasol® Yellow 157 is a mid-shade yellow metal-complex dye known for its excellent solubility in polar organic solvents and its insolubility in water.[1][2] As a monoazo dye, it belongs to the 1:2 chrome complex chemical class.[2][3] Its properties make it highly suitable for applications requiring high transparency, color strength, and stability, such as printing inks (flexographic and gravure), coatings, and coloring epoxies.[3][4][5] This document outlines the essential data and procedures for effectively utilizing Orasol® Yellow 157 in solvent-based formulations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Orasol® Yellow 157 is provided in the table below.
| Property | Value | Source |
| Chemical Class | Monoazo, 1:2 Chrome Complex | [1][2] |
| C.I. Name | Solvent Yellow 82 | [2] |
| CAS Number | 85029-58-9 | [1] |
| Physical State | Powder / Granule | [1][2] |
| Appearance | Mid-shade yellow | [2][4] |
| Density | 1.24 g/mL (at 20°C) | [1] |
| Bulk Density | 0.25 - 0.4 g/mL | [1] |
| Melting Point | >250 °C | [1] |
| pH | 7.0 - 7.5 | [1] |
Solubility Data
Orasol® Yellow 157 exhibits good to excellent solubility in a range of polar solvents. The following table summarizes its solubility in various common solvents at room temperature. This data is critical for selecting the appropriate solvent system for your application.
| Solvent | Solubility (g/L) |
| Alcohols | |
| Ethanol | >500 |
| Methoxypropanol | >500 |
| Esters | |
| Ethyl acetate | 100 |
| Methoxypropyl acetate | 200 |
| Ketones | |
| Acetone | 300 |
| Methyl ethyl ketone (MEK) | 100 |
| Cyclohexanone | 60 |
| Glycol Ethers | |
| Ethoxypropanol | 300 |
| Other | |
| Toluene | <30 |
| White Spirit | <30 |
| Water | Insoluble |
Data sourced from a BASF brochure for Orasol® dyes.[3]
Experimental Protocols
The following protocols provide step-by-step guidance for the incorporation and evaluation of Orasol® Yellow 157 in solvent-based systems.
This protocol outlines a method to determine the saturation solubility of Orasol® Yellow 157 in a specific solvent or solvent blend.
-
Preparation:
-
Accurately weigh 10 g of Orasol® Yellow 157 powder.
-
Measure 100 mL of the desired solvent into a 250 mL beaker equipped with a magnetic stir bar.
-
-
Dissolution:
-
Place the beaker on a magnetic stir plate and begin stirring at a moderate speed to create a vortex without splashing.
-
Gradually add small, pre-weighed increments (e.g., 0.5 g) of Orasol® Yellow 157 to the solvent.
-
Allow the dye to completely dissolve before adding the next increment. Observe for any undissolved particles.
-
-
Saturation Point Determination:
-
Continue adding the dye until a small amount of undissolved powder remains at the bottom of the beaker after 30 minutes of continuous stirring. This indicates that the solution is saturated.
-
Record the total weight of the dissolved dye.
-
-
Calculation:
-
Calculate the maximum solute concentration in g/L using the following formula:
-
Solubility (g/L) = (Total weight of dissolved dye in g / Volume of solvent in mL) x 1000
-
-
-
Filtration (Optional):
-
For applications requiring a perfectly clear solution, filter the saturated solution through a fine mesh filter to remove any undissolved microparticles.[5]
-
For ease of use in formulations, preparing a concentrated stock solution is recommended.
-
Solvent Selection: Choose a solvent or solvent blend in which Orasol® Yellow 157 has high solubility (e.g., ethanol, methoxypropanol).
-
Weighing and Mixing:
-
Based on the desired concentration (e.g., 10% w/v), weigh the appropriate amount of Orasol® Yellow 157.
-
Measure the corresponding volume of the selected solvent.
-
Slowly add the dye powder to the solvent while stirring to prevent agglomeration.[3]
-
-
Dissolution: Continue stirring until the dye is completely dissolved. Gentle heating (e.g., to 40-50°C) can be used to expedite dissolution, but compatibility with the solvent's flash point should be considered.
-
Storage: Store the stock solution in a sealed, light-protected container to prevent solvent evaporation and photodegradation.
This protocol provides a method for assessing the coloristic properties and stability of Orasol® Yellow 157 in a final formulation.
-
Formulation Preparation:
-
Prepare a base formulation (e.g., a clear binder or resin system) without the dye.
-
Incorporate the Orasol® Yellow 157 stock solution at a predetermined concentration (e.g., 1% of total solids).
-
Ensure thorough mixing to achieve a homogeneous distribution of the dye.
-
-
Film Application:
-
Apply a thin film of the colored formulation onto a standardized substrate (e.g., prelacquered aluminum foil, polyester (B1180765) film, or glass slide) using a drawdown bar or spin coater to ensure a consistent film thickness.[3]
-
-
Curing/Drying: Cure or dry the film according to the specifications of the binder system.
-
Color Measurement:
-
Measure the color of the dried film using a spectrophotometer or colorimeter. Record the CIELAB values (L, a, b*).
-
These values provide a quantitative measure of the color strength and shade.
-
-
Stability Testing (Lightfastness):
-
Expose a portion of the coated substrate to a controlled light source (e.g., a xenon arc weatherometer) for a specified duration.
-
Measure the color of the exposed sample and compare the CIELAB values to the unexposed sample to quantify the color change (ΔE*).
-
-
Chemical Resistance Testing:
Visualization of Workflows and Relationships
The following diagrams illustrate key processes in formulating with Orasol® Yellow 157.
Caption: A typical workflow for incorporating Orasol® Yellow 157 into a solvent-based system.
Caption: Decision logic for selecting an appropriate solvent system for Orasol® Yellow 157.
References
Application Notes and Protocols for Solvent Yellow 157 in Specialized Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Solvent Yellow 157 in specialized industrial coatings. The information is intended to guide researchers and formulators in leveraging the unique properties of this dye for developing high-performance coating systems. Detailed experimental protocols for incorporation and performance evaluation are also provided.
Application Notes
This compound is a transparent, greenish-yellow solvent dye known for its excellent heat resistance, light resistance, and high tinting strength.[1] It belongs to the quinoline (B57606) chemical class.[2] These properties make it a suitable candidate for a variety of specialized industrial coating applications where vibrant, durable color is required.
Key Performance Characteristics:
-
High Thermal Stability: this compound exhibits excellent heat resistance, withstanding temperatures up to 320°C.[3] This makes it ideal for coatings that undergo high-temperature curing processes or are used in high-heat environments, such as in industrial machinery or automotive components.
-
Good Lightfastness: With a lightfastness rating of 7-8 on the Blue Wool Scale, this compound offers very good resistance to fading upon exposure to light.[1][3] This is a critical property for coatings used in exterior applications or products with a long service life.
-
Excellent Solubility: This dye shows exceptional solubility in a range of organic solvents, which facilitates its incorporation into various solvent-based coating systems, ensuring uniform dispersion and consistent coloration.[4]
-
Chemical Resistance: this compound demonstrates good resistance to acids and alkalis, which is beneficial for coatings designed to protect substrates in chemically aggressive environments.[4]
Recommended Applications in Industrial Coatings:
-
Automotive Coatings: Due to its high lightfastness and thermal stability, this compound can be used in automotive clearcoats and topcoats to create vibrant, transparent yellow shades that are resistant to environmental weathering.
-
Industrial Machinery and Equipment Coatings: Its durability and chemical resistance make it suitable for coloring coatings applied to industrial machinery, protecting them from harsh operating conditions while providing a high-quality finish.
-
Coil Coatings: The high heat stability of this compound is advantageous in the coil coating process, where the coated metal is cured at elevated temperatures.
-
Wood Stains and Varnishes: Its transparency allows the natural grain of the wood to remain visible while imparting a vibrant yellow hue.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Specification | Source |
| C.I. Number | 470180 | [3] |
| CAS Number | 27908-75-4 | [3] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [3] |
| Molecular Weight | 411.07 g/mol | [3] |
| Appearance | Lemon Yellow Powder | [3] |
| Shade | Greenish | [3] |
| Density | 1.64 g/cm³ | [3] |
Table 2: Performance and Resistance Data for this compound
| Performance Metric | Rating/Value | Source |
| Heat Resistance | ≥ 320°C | [3] |
| Light Fastness (Blue Wool Scale) | 7-8 | [3] |
| Acid Resistance | 5 | [3] |
| Alkali Resistance | 5 | [3] |
| Water Resistance | 5 | [3] |
| Tinting Strength | 100-105% | [3] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a 2K Epoxy-Polyamide Clear Coat
Objective: To prepare a transparent yellow epoxy-polyamide clear coat using this compound.
Materials:
-
This compound
-
Bisphenol A epoxy resin
-
Polyamide curing agent
-
Solvent blend (e.g., xylene, methyl isobutyl ketone - MIBK)
-
Dispersing agent (optional)
-
Flow and leveling agent
Procedure:
-
Dye Dissolution:
-
In a suitable mixing vessel, dissolve this compound in the solvent blend with agitation. The concentration of the dye can be adjusted based on the desired color intensity (typically 0.1-2.0% by weight of the total resin solids).
-
Gentle heating (40-60°C) can be applied to facilitate dissolution.
-
-
Epoxy Resin Addition:
-
Once the dye is completely dissolved, add the epoxy resin to the solution under continuous agitation.
-
Mix until a homogeneous mixture is obtained.
-
-
Additive Incorporation:
-
Add the dispersing agent (if required), flow, and leveling agents to the mixture and stir thoroughly.
-
-
Curing Agent Addition:
-
Just prior to application, add the polyamide curing agent to the epoxy resin-dye mixture according to the manufacturer's recommended mixing ratio.
-
Mix thoroughly for 2-3 minutes.
-
-
Application:
-
Apply the formulated coating to a prepared substrate (e.g., steel panel) using a suitable method (e.g., spray, draw-down bar).
-
Allow the coating to cure at ambient temperature or as per the resin manufacturer's guidelines.
-
Protocol 2: Evaluation of Lightfastness (Accelerated Weathering)
Objective: To assess the color stability of a coating containing this compound upon exposure to simulated sunlight.
Apparatus:
-
Xenon arc weathering chamber
-
Spectrocolorimeter
Procedure:
-
Sample Preparation:
-
Prepare coated panels as described in Protocol 1.
-
Measure the initial color coordinates (L, a, b*) of the cured coatings using a spectrocolorimeter.
-
-
Exposure:
-
Place the coated panels in a xenon arc weathering chamber.
-
Set the test parameters according to a standard test method such as ISO 105-B02 or ASTM G155. This typically involves controlled cycles of light, temperature, and humidity.
-
-
Evaluation:
-
At specified intervals (e.g., 250, 500, 1000 hours), remove the panels from the chamber.
-
Remeasure the color coordinates (L, a, b*) of the exposed areas.
-
Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½.
-
A lower ΔE* value indicates better lightfastness.
-
Protocol 3: Assessment of Chemical Resistance
Objective: To evaluate the resistance of a coating containing this compound to various chemicals.
Procedure:
-
Sample Preparation:
-
Use fully cured coated panels prepared as described in Protocol 1.
-
-
Spot Testing:
-
Place a few drops of the test chemical (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene, ethanol) onto the surface of the coating.
-
Cover each spot with a watch glass to prevent evaporation.
-
Allow the chemicals to remain in contact with the coating for a specified period (e.g., 24 hours) at ambient temperature.
-
-
Evaluation:
-
After the exposure period, remove the watch glass and gently wipe away the test chemical with a soft cloth.
-
Visually inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.
-
Rate the resistance on a scale (e.g., 1-5, where 5 is excellent/no change).
-
Visualizations
Caption: Chemical Formula of this compound.
Caption: Experimental Workflow for Coating Formulation and Evaluation.
Caption: Logical Flow for Selecting this compound.
References
Application Notes and Protocols: Metal-Complex Dyes in Material Science
For Researchers, Scientists, and Drug Development Professionals
Metal-complex dyes are a versatile class of compounds that have found extensive applications in various fields of material science. Their unique photophysical and electrochemical properties, arising from the interplay between the central metal ion and the organic ligands, make them ideal candidates for advanced materials in optoelectronics, sensing, and catalysis. This document provides detailed application notes and experimental protocols for the use of metal-complex dyes in Dye-Sensitized Solar Cells (DSSCs), Organic Light-Emitting Diodes (OLEDs), and chemosensors.
Application in Dye-Sensitized Solar Cells (DSSCs)
Metal-complex dyes, particularly those based on ruthenium, are paramount in the field of DSSCs, acting as efficient photosensitizers that convert light energy into electrical energy.[1] These dyes exhibit strong and broad absorption in the solar spectrum, facilitating efficient light harvesting.[2]
Working Principle of a Ruthenium-Complex Based DSSC
The operation of a DSSC involves a series of electron transfer processes, as illustrated in the diagram below.
Caption: Electron transfer pathway in a Dye-Sensitized Solar Cell.
Performance of Ruthenium-Based DSSCs
The performance of DSSCs is evaluated by several key parameters, including the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). The table below summarizes the performance of DSSCs sensitized with various ruthenium complexes.
| Ruthenium Complex | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| N3 Dye | 11.2 - 17.81 | 0.52 - 0.72 | 0.70 - 0.72 | 5.0 - 7.3 | [3] |
| N719 Dye | 13.31 - 20.5 | 0.64 - 0.74 | 0.57 - 0.75 | 5.81 - 11.18 | [4][5][6] |
| Black Dye (N749) | 19.0 - 20.5 | 0.72 | - | 10.4 | [4] |
| Rubpy | - | - | - | 0.03 | [7] |
| RubbbpyH₂ | - | - | - | 0.2 | [7] |
| CYC-B22 | 17.13 | 0.714 | 0.706 | 8.63 | [8] |
Experimental Protocol: Fabrication of a DSSC with N719 Dye
This protocol details the fabrication of a laboratory-scale DSSC using the well-established N719 ruthenium dye.
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass slides
-
Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)
-
Acetylacetone
-
Triton X-100
-
N719 dye (cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) bis(tetrabutylammonium))
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
-
Chloroplatinic acid solution
-
Surlyn sealant
-
Microscope slides
Equipment:
-
Sonicator
-
Doctor blade or screen printer
-
Hot plate
-
Furnace
-
Spin coater (optional, for platinum counter electrode)
-
Solar simulator
-
Potentiostat/Galvanostat
Protocol:
-
Preparation of TiO₂ Paste:
-
Grind 6 g of TiO₂ nanopowder in a mortar with a pestle.
-
Slowly add 1 mL of nitric acid (0.1 M) while grinding to break up aggregates.
-
Add 10 mL of ethanol and continue grinding for 10 minutes.
-
Add 5 mL of a solution containing 0.5 g of ethyl cellulose (B213188) in ethanol.
-
Add 5 mL of terpineol (B192494) and grind for another 30 minutes to obtain a viscous paste.[9]
-
-
Fabrication of the TiO₂ Photoanode:
-
Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol for 15 minutes each.
-
Apply scotch tape to the edges of the FTO slide to control the thickness of the TiO₂ film.
-
Deposit the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.[10][11]
-
Remove the scotch tape and let the film dry in air for 5 minutes.
-
Sinter the TiO₂ film in a furnace at 450°C for 30 minutes.[11]
-
After cooling to about 80°C, immerse the TiO₂ electrode in a 0.3 mM solution of N719 dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol (B103910) for 24 hours to sensitize the film.[12]
-
Rinse the sensitized electrode with ethanol to remove excess dye and dry it.
-
-
Preparation of the Platinum Counter Electrode:
-
Clean another FTO glass slide as described above.
-
Deposit a few drops of chloroplatinic acid solution (e.g., 5 mM in isopropanol) onto the conductive side of the FTO glass.
-
Heat the slide on a hot plate at 400°C for 20 minutes to form a catalytic platinum layer.
-
-
Assembly of the DSSC:
-
Place a Surlyn sealant frame around the TiO₂ film on the photoanode.
-
Place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100°C while pressing the electrodes together to seal the cell.
-
Prepare the electrolyte solution by dissolving 0.5 M LiI, 0.05 M I₂, and 0.5 M TBP in a mixture of acetonitrile and valeronitrile (85:15 v/v).
-
Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode using a syringe.
-
Seal the hole with a small piece of Surlyn and a microscope slide cover slip by heating.
-
-
Characterization:
Application in Organic Light-Emitting Diodes (OLEDs)
Metal-complex dyes, particularly phosphorescent iridium(III) and platinum(II) complexes, are crucial for achieving high-efficiency OLEDs.[3] These complexes facilitate the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[7]
Working Principle of a Phosphorescent OLED
In an OLED, charge carriers (electrons and holes) are injected from the electrodes and recombine in an emissive layer to form excitons, which then decay radiatively to produce light.
Caption: Charge injection and recombination in a multilayer OLED.
Performance of Iridium-Based OLEDs
The performance of OLEDs is characterized by their external quantum efficiency (EQE), luminous efficiency (cd/A), power efficiency (lm/W), and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color.
| Iridium Complex Emitter | Host Material | Max. EQE (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| Ir(ppy)₃ (Green) | CBP | ~20 | ~70 | ~30 | (0.30, 0.61) | [15] |
| FIrpic (Blue) | mCP | ~30 | ~60 | ~30 | (0.16, 0.37) | [16] |
| Ir(dmippiq)₂(dmeacac) (Deep Red) | - | 18.26 | - | - | (0.68, 0.32) | [7] |
| Green Emitter (Ir1) | - | 10.06 | 15.67 | - | - | [15] |
| Green Emitter (Ir3) | - | 13.1 | 39.6 | - | - | [15] |
Experimental Protocol: Fabrication of a Solution-Processed Multilayer OLED
This protocol describes the fabrication of a simple multilayer OLED using spin-coating, a cost-effective solution-processing technique.
Materials:
-
ITO-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Host material (e.g., PVK - Poly(N-vinylcarbazole))
-
Phosphorescent iridium complex dopant (e.g., Ir(ppy)₃)
-
Electron transport layer material (e.g., OXD-7)
-
Solvents (e.g., chlorobenzene, isopropanol)
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Encapsulation epoxy and glass coverslips
Equipment:
-
Sonicator
-
Spin coater
-
Hot plate
-
Glovebox with integrated thermal evaporator
-
Source measure unit
-
Spectrometer/Photodiode for light measurements
Protocol:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating in a sequence of detergent, deionized water, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Deposition of the Hole Injection Layer (HIL):
-
Deposition of the Emissive Layer (EML):
-
Prepare a solution of the host material and the iridium complex dopant in a suitable solvent (e.g., 10 mg/mL PVK with 8 wt% Ir(ppy)₃ in chlorobenzene).
-
Filter the EML solution through a 0.2 µm PTFE filter.
-
Spin-coat the EML solution on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds.[16]
-
Anneal the substrate at 80°C for 20 minutes to remove the solvent.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Prepare a solution of the ETL material (e.g., 10 mg/mL OXD-7 in chloroform).
-
Spin-coat the ETL solution on top of the EML. A crucial step here is to use an orthogonal solvent that does not dissolve the underlying EML. If not possible, thermal evaporation of the ETL is an alternative.
-
Anneal the substrate at a suitable temperature to remove the solvent.
-
-
Deposition of the Cathode:
-
Transfer the substrate to a thermal evaporator inside the glovebox.
-
Deposit a thin layer of Calcium (~20 nm) followed by a thicker layer of Aluminum (~100 nm) through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Apply a UV-curable epoxy around the active area of the device.
-
Place a glass coverslip on top and cure the epoxy with a UV lamp to protect the device from oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode or spectrometer.[17][18]
-
From these measurements, calculate the EQE, luminous efficiency, and power efficiency.
-
Measure the electroluminescence spectrum to determine the CIE coordinates.[19]
-
Application in Chemosensors
Metal-complex dyes can act as highly sensitive and selective chemosensors for various analytes, including metal ions and biomolecules.[20] A common sensing mechanism is the indicator displacement assay (IDA).
Principle of Indicator Displacement Assay (IDA)
In an IDA, a receptor-dye complex is formed. The addition of an analyte that binds more strongly to the receptor displaces the indicator dye, resulting in a change in the optical signal (color or fluorescence).
Caption: Principle of an indicator displacement assay for analyte detection.
Experimental Protocol: Colorimetric Detection of L-Histidine using a Copper-TMB System
This protocol describes a simple colorimetric assay for the detection of L-Histidine based on the inhibition of the copper-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB).[21]
Materials:
-
Copper(II) sulfate (B86663) (CuSO₄) solution (420 µM)
-
3,3′,5,5′-tetramethylbenzidine (TMB) solution (160 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (300 mM)
-
L-Histidine standard solutions of varying concentrations
-
Phosphate buffer saline (PBS, 0.1 M, pH 5.7)
-
Urine samples (for real sample analysis)
Equipment:
-
UV-Vis spectrophotometer
-
Water bath or incubator
-
Micropipettes
Protocol:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, add 2 mL of PBS (0.1 M, pH 5.7).
-
Add 200 µL of the 420 µM Cu²⁺ solution.
-
Add 200 µL of the L-Histidine sample or standard solution.
-
Add 40 µL of the 160 mM TMB solution.
-
Initiate the reaction by adding 40 µL of the 300 mM H₂O₂ solution.
-
-
Incubation:
-
Mix the solution thoroughly and incubate at 45°C for 20 minutes.[22]
-
-
Measurement:
-
After incubation, measure the absorbance spectrum of the solution from 400 nm to 800 nm using a UV-Vis spectrophotometer. The characteristic blue color of oxidized TMB (oxTMB) has an absorbance maximum at 652 nm.[21]
-
A blank reaction without L-Histidine should be run to determine the maximum absorbance.
-
-
Data Analysis:
-
The presence of L-Histidine will inhibit the color formation, leading to a decrease in absorbance at 652 nm.
-
Plot the absorbance at 652 nm against the concentration of L-Histidine to generate a calibration curve.
-
Determine the concentration of L-Histidine in unknown samples by interpolating their absorbance values on the calibration curve.
-
Note on Selectivity: This assay can be adapted to test for selectivity by introducing other amino acids or potential interfering species into the reaction mixture and observing their effect on the colorimetric response.
This document provides a foundational understanding and practical protocols for utilizing metal-complex dyes in key areas of material science. Researchers are encouraged to adapt and optimize these protocols for their specific materials and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rdi.snru.ac.th [rdi.snru.ac.th]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. bbau.ac.in [bbau.ac.in]
- 15. Development of a device for measuring current-voltage and power-voltage characteristics of experimental solar cells | St. Petersburg Polytechnic University Journal: Physics and Mathematics [physmath.spbstu.ru]
- 16. Development of Efficient OLEDs from Solution Deposition [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. tailorpixels.com [tailorpixels.com]
- 19. researchgate.net [researchgate.net]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions [frontiersin.org]
Application Notes and Protocols for Creating Transparent Shades on Polyester Films Using Solvent Yellow 157
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Solvent Yellow 157 to create transparent, vibrant yellow shades on polyester (B1180765) (PET) films. The information is intended for professionals in research and development environments.
Introduction
This compound is a high-performance quinoline-based solvent dye that imparts a brilliant greenish-yellow hue.[1][2] It is particularly well-suited for coloring various plastics, including polyethylene (B3416737) terephthalate (B1205515) (PET), due to its excellent properties.[3][4] Key attributes of this compound include outstanding heat resistance, high light fastness, and good migration resistance, making it an ideal candidate for applications requiring durable and stable coloration.[3][4] This document outlines methodologies for applying this compound to polyester films to achieve transparent coatings, a critical requirement in many advanced material applications.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. This data is essential for determining appropriate processing parameters.
| Property | Value | Reference |
| Chemical Class | Quinoline | [1] |
| C.I. Name | This compound | [2] |
| CAS Number | 27908-75-4 | [2] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [1] |
| Appearance | Yellow Powder | |
| Heat Resistance (in PET) | Up to 300°C | [3] |
| Light Fastness (Blue Wool Scale) | 7-8 | [3][5] |
| Migration Resistance | 4-5 | [5] |
Quantitative Performance Data
The following tables provide representative quantitative data on the colorimetric properties and fastness of this compound on transparent polyester films.
Table 1: Colorimetric Data (CIELAB Lab*) at Various Concentrations
This table illustrates the typical effect of dye concentration on the color coordinates of the final film. The measurements are based on a standard D65 illuminant and 10° observer.
| Dye Concentration (% w/w in carrier) | L* (Lightness) | a* (Red-Green Axis) | b* (Yellow-Blue Axis) |
| 0.05 | 95.2 | -5.8 | 85.3 |
| 0.10 | 92.5 | -8.2 | 95.1 |
| 0.20 | 88.7 | -11.5 | 105.6 |
| 0.50 | 82.1 | -15.3 | 115.2 |
Table 2: Light and Weathering Fastness Properties
This table summarizes the excellent light and weathering fastness of this compound, which is critical for applications requiring long-term color stability.
| Fastness Test | Test Method | Rating/Result |
| Light Fastness | ISO 105-B02 (Xenon arc lamp) | 7-8 (on Blue Wool Scale)[3][5] |
| Weathering Fastness | ISO 4892-2 (Xenon arc, simulated weathering) | Color Change (ΔE*) after 1000 hours: < 2 |
Experimental Protocols
Two primary methods for applying this compound to polyester films are detailed below: Dip Coating with Thermal Fixation and Gravure Coating with Thermal Diffusion.
Protocol 1: Dip Coating with Thermal Fixation
This method is suitable for laboratory-scale experiments and for coating individual sheets or smaller batches of film.
4.1.1. Materials and Equipment
-
This compound dye powder
-
Polyester (PET) film (e.g., biaxially oriented PET)
-
Glycerol (B35011) triacetate (Triacetin) (Carrier solvent)
-
Ethanol (B145695) or Methyl Ethyl Ketone (MEK) (for washing)
-
Beakers and magnetic stirrer
-
Heating plate
-
Dip coater or a mechanism for controlled immersion and withdrawal
-
Forced air oven
-
Spectrophotometer for color measurement
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
4.1.2. Procedure
-
Film Pre-treatment:
-
Clean the polyester film with isopropyl alcohol to remove any surface contaminants.
-
Dry the film completely in a dust-free environment.
-
-
Dye Solution Preparation:
-
Prepare dye solutions of varying concentrations (e.g., 0.05% to 0.5% w/w) by dissolving this compound powder in glycerol triacetate.
-
Gently heat the mixture to 60-80°C while stirring to ensure complete dissolution of the dye.
-
Allow the solution to cool to room temperature before use.
-
-
Dip Coating Application:
-
Immerse the pre-treated polyester film into the dye solution at a constant, slow speed.
-
Allow the film to dwell in the solution for a predetermined time (e.g., 5-60 seconds). Shorter times are suitable for lighter shades, while longer times will produce deeper colors.[1]
-
Withdraw the film from the solution at a controlled, steady speed. The withdrawal speed will influence the thickness and uniformity of the coating.
-
-
Thermal Fixation:
-
Heat the dye bath to a temperature between 140°C and 180°C.[1]
-
Immerse the polyester film in the heated dye bath for a contact time of 5 to 60 seconds.[1] The temperature should be sufficient to raise the PET film to its glass transition temperature, allowing the dye and carrier to penetrate the film.[1]
-
-
Post-Treatment:
-
Briefly air-dry the film to allow for initial solvent evaporation.
-
Wash the film in a bath of ethanol or MEK to remove excess dye and carrier from the surface.[6]
-
Perform a final rinse with deionized water.
-
Dry the film in a forced-air oven at a temperature that will remove the residual washing solvent without affecting the film's properties (e.g., 60-80°C).
-
4.1.3. Experimental Workflow Diagram
Caption: Workflow for Dip Coating and Thermal Fixation.
Protocol 2: Gravure Coating with Thermal Diffusion
This method is more suited for continuous, roll-to-roll processing and provides excellent control over coating thickness.
4.2.1. Materials and Equipment
-
This compound dye powder
-
Polyester (PET) film roll
-
Suitable solvent system (e.g., a blend of ketones and esters compatible with the gravure process)
-
Gravure coating machine with a heated drying/curing tunnel
-
Engraved gravure cylinder
-
Doctor blade
-
Film winding and unwinding system
-
Spectrophotometer
-
PPE
4.2.2. Procedure
-
Ink Formulation:
-
Prepare a gravure ink by dispersing this compound in a suitable solvent system. The viscosity should be low, typically in the range of 5-50 centipoise for gravure application.
-
The dye concentration will depend on the desired color depth and the cell volume of the gravure cylinder.
-
-
Gravure Coating:
-
Set up the gravure coater with the polyester film roll.
-
Apply the prepared ink to the engraved gravure cylinder.
-
A doctor blade removes excess ink from the surface of the cylinder, leaving ink only in the engraved cells.
-
The ink is then transferred from the cells to the polyester film as it passes between the gravure cylinder and an impression roller.
-
-
Drying:
-
The coated film passes through a drying tunnel to evaporate the solvent from the ink, leaving a thin, uniform layer of dye on the film surface.
-
-
Thermal Diffusion (Thermofixation):
-
The dried, coated film is then passed through a high-temperature oven (curing tunnel) at a temperature of approximately 160-180°C for a short duration (e.g., 30-60 seconds).[7]
-
This thermal treatment causes the dye to diffuse from the surface layer into the bulk of the polyester film, resulting in a durable, transparent coloration.
-
-
Post-Treatment:
-
The film may be passed through a washing station to remove any residual surface dye, followed by a final drying step.
-
4.2.3. Logical Relationship Diagram
Caption: Key Parameters in Gravure Coating.
Safety Precautions
-
Always work in a well-ventilated area, preferably within a fume hood, when handling organic solvents.
-
Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
By following these detailed protocols, researchers and scientists can effectively utilize this compound to create high-quality, transparent yellow shades on polyester films for a variety of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. paint.org [paint.org]
- 3. Materials Technology Limited [drb-mattech.co.uk]
- 4. atlas-mts.com.br [atlas-mts.com.br]
- 5. Hot Selling Solvent Dye Solvent Blue 104 (Transparent Blue B) for Polyester Use [colorbloomdyes.com]
- 6. Accelerated weathering degradation behaviour of polyester thermosetting powder coatings [arts.units.it]
- 7. atlas-mts.com [atlas-mts.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Solvent Yellow 157 in Polymer Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the photostability of Solvent Yellow 157 (SY157) in various polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which polymers is it commonly used?
A1: this compound is a quinoline-based dye known for its bright, greenish-yellow transparent shade.[1] It exhibits good heat stability and light resistance, making it suitable for coloring a variety of plastics.[2][3] Commonly used polymer matrices include:
-
Polystyrene (PS)
-
Polycarbonate (PC)
-
Polymethyl methacrylate (B99206) (PMMA)
-
Acrylonitrile Butadiene Styrene (ABS)
-
Polyethylene Terephthalate (PET)
-
Polyvinyl Chloride (PVC)[2]
Q2: What does the "lightfastness" rating of this compound mean?
A2: The lightfastness of a dye is its resistance to fading or changing color when exposed to light. It is often rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).[4] this compound typically has a lightfastness rating of 7-8 in many polymers, indicating very good to excellent resistance to fading under light exposure.[1][3]
Q3: What are the primary causes of photodegradation for dyes like this compound in a polymer matrix?
A3: The primary causes of photodegradation include:
-
UV Radiation: High-energy UV light can break the chemical bonds within the dye molecule, leading to a loss of color.
-
Oxidation: The interaction of the excited dye molecule with oxygen can generate reactive oxygen species (ROS) that attack the dye structure. The photodegradation of quinoline, the core structure of SY157, can be initiated by superoxide (B77818) radicals attacking the pyridine (B92270) ring.[5]
-
Polymer Matrix Effects: The type of polymer, its permeability to oxygen and moisture, and the presence of residual catalysts or impurities can all influence the rate of photodegradation.
-
Temperature: Elevated temperatures can accelerate the chemical reactions involved in degradation.[6]
Q4: What are the main strategies to improve the photostability of this compound?
A4: The main strategies involve the use of light stabilizers:
-
UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the dye and the polymer.[7] Common classes include benzotriazoles and benzophenones.[8][9]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They trap free radicals generated during the photo-oxidation process, preventing further degradation of the dye and polymer. A key advantage is their regenerative nature, allowing them to be effective over long periods at low concentrations.[1][10]
-
Synergistic Blends: Combining UVAs and HALS often results in synergistic performance, providing a higher level of protection than either stabilizer used alone.[7]
Troubleshooting Guide: Poor Photostability of this compound
This guide addresses common issues related to the unexpected or rapid fading of this compound in polymer matrices during experiments or application.
Issue 1: Rapid Fading of SY157 in a Polymer Matrix Despite a High Lightfastness Rating
-
Possible Cause 1: Inadequate Stabilization.
-
Troubleshooting: The inherent lightfastness of the dye may not be sufficient for the specific application's light exposure conditions.
-
-
Possible Cause 2: Polymer Matrix Interaction.
-
Troubleshooting: The polymer matrix itself may be contributing to the degradation.
-
Ensure the polymer grade is suitable for applications requiring high light stability and contains minimal impurities.
-
Consider the oxygen permeability of the polymer. A matrix with lower oxygen permeability can reduce photo-oxidation.
-
-
-
Possible Cause 3: Incorrect Processing Conditions.
-
Troubleshooting: High processing temperatures during molding or extrusion can cause initial thermal degradation of the dye, making it more susceptible to photodegradation.
-
Ensure that the processing temperature is within the recommended range for both the polymer and this compound.
-
Minimize the residence time of the material at high temperatures.
-
-
Issue 2: Inconsistent Fading Across Different Batches of the Same Polymer
-
Possible Cause 1: Variation in Additive Dispersion.
-
Troubleshooting: Poor dispersion of the dye and any light stabilizers can lead to localized areas of lower photostability.
-
Improve mixing and dispersion techniques during compounding. Using a masterbatch for the dye and stabilizers can ensure more uniform distribution.[2]
-
-
-
Possible Cause 2: Lot-to-Lot Variability in Polymer Resin.
-
Troubleshooting: There may be variations in the base polymer resin between batches, such as differences in residual catalysts or antioxidants.
-
Request certificates of analysis for each polymer lot to check for consistency.
-
Conduct incoming quality control tests on the polymer resin.
-
-
Issue 3: Color Shift (e.g., Yellowing) of the Polymer Matrix Itself
-
Possible Cause 1: Polymer Degradation.
-
Troubleshooting: The observed color change may be due to the degradation of the polymer rather than, or in addition to, the dye. Polystyrene, for example, is known to yellow upon exposure to light and heat.[6]
-
Incorporate a suitable light stabilizer package (UVA and/or HALS) to protect the polymer.
-
Select a more inherently UV-stable polymer grade if the application allows.
-
-
Below is a logical workflow for troubleshooting poor photostability.```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Poor Photostability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStabilizers [label="Are light stabilizers (UVA/HALS) being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddStabilizers [label="Action: Incorporate UVA and/or HALS.\nConsider synergistic blends.", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeStabilizers [label="Are the stabilizer type and concentration optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReviewStabilizerSelection [label="Action: Review stabilizer selection.\nConsult literature for polymer compatibility.\nExperiment with different types/concentrations.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckDispersion [label="Is the dispersion of dye and additives uniform?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImproveDispersion [label="Action: Improve mixing/compounding process.\nUse a masterbatch.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckProcessing [label="Were processing conditions within spec?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustProcessing [label="Action: Optimize processing temperature and time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPolymer [label="Is the polymer grade appropriate and consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReviewPolymer [label="Action: Evaluate polymer for UV stability.\nCheck for lot-to-lot variability.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved/Further Investigation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> CheckStabilizers; CheckStabilizers -> AddStabilizers [label="No"]; CheckStabilizers -> OptimizeStabilizers [label="Yes"]; AddStabilizers -> End; OptimizeStabilizers -> ReviewStabilizerSelection [label="No"]; OptimizeStabilizers -> CheckDispersion [label="Yes"]; ReviewStabilizerSelection -> End; CheckDispersion -> ImproveDispersion [label="No"]; CheckDispersion -> CheckProcessing [label="Yes"]; ImproveDispersion -> End; CheckProcessing -> AdjustProcessing [label="No"]; CheckProcessing -> CheckPolymer [label="Yes"]; AdjustProcessing -> End; CheckPolymer -> ReviewPolymer [label="No"]; CheckPolymer -> End [label="Yes"]; ReviewPolymer -> End; }
References
- 1. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 2. ASTM D4459-2021 "Standard Practice for Xenon-Arc Exposure of Plastics Intended for Indoor Applications" | NBCHAO [en1.nbchao.com]
- 3. Ranbar HLR Quinoline Yellow Dyes – Solvent Yellow 114 [ranbarr.com]
- 4. basf.com [basf.com]
- 5. wewontech.com [wewontech.com]
- 6. Prediction of Yellowing of Polystyrene Materials under Natural Weathering Exposures [scirp.org]
- 7. UV Absorbers | Light Stabilizers for Plastics | amfine.com [amfine.com]
- 8. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 9. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 10. Hindered Amine Light Stabilizers | Everlight Chemical [everlight-uva.com]
Troubleshooting poor solubility of Solvent Yellow 157 in specific polymers
Welcome to the Technical Support Center for Solvent Yellow 157. This resource is designed for researchers, scientists, and professionals in drug development and polymer science to address challenges related to the solubility of this compound in various polymer matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which polymers is it typically used?
This compound is a greenish-yellow transparent solvent dye belonging to the quinoline (B57606) chemical class.[1][2][3][4] It is known for its high heat resistance, good light fastness, and excellent migration resistance, making it suitable for coloring a wide variety of plastics.[2][3][4] It is recommended for use in polymers such as polystyrene (PS), ABS, PMMA, polycarbonate (PC), and PET.[1][2][3]
Q2: What are the general solubility characteristics of this compound?
Q3: What processing temperatures are recommended for this compound?
This compound exhibits high thermal stability, with a heat resistance of up to 300°C in polymers like PS, ABS, PC, and PET.[2][4] The processing temperature should be optimized to ensure sufficient mixing and complete dissolution of the dye in the polymer matrix.[2]
Q4: Can this compound be used in masterbatch formulations?
Yes, solvent dyes like this compound are commonly incorporated into plastics via masterbatches.[2] This method allows for better dispersion and uniform coloration of the final product. The carrier resin used in the masterbatch should be compatible with both the dye and the base polymer.
Troubleshooting Guide: Poor Solubility and Dispersion
Poor solubility of this compound in polymers can manifest as color specks, streaks, or inconsistent color in the final product. The following guide provides potential causes and solutions to address these issues.
Diagram: Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
| Issue | Potential Cause | Recommended Action |
| Color Specks or Unmelted Particles | Insufficient Processing Temperature: The polymer melt may not be hot enough to fully dissolve the dye. | Gradually increase the barrel and die temperatures to ensure the melt temperature is within the optimal range for both the polymer and the dye (up to 300°C for many polymers).[2][4] |
| Poor Dispersion: Inadequate mixing of the dye within the polymer matrix. | Increase the screw speed or back pressure to improve mixing.[6] For persistent issues, a screw design with better mixing elements may be necessary. | |
| Dye Agglomeration: The dye particles may not be adequately separated before being incorporated into the polymer. | If using a masterbatch, ensure the carrier resin promotes good dispersion. The masterbatch should melt in the late-feed or early-transition sections of the screw.[6] | |
| Color Streaks or Swirls | Incomplete Mixing: The molten polymer and dye have not been homogenized. | Increase the residence time in the extruder if possible. Ensure the screw design is appropriate for coloring applications. |
| Incompatible Masterbatch Carrier: The carrier resin of the masterbatch is not mixing well with the bulk polymer. | Verify the compatibility of the masterbatch carrier with the primary polymer. The melt index of the carrier and the base resin should be similar.[6] | |
| Inconsistent Color or Haze | Moisture in Materials: Excess moisture can affect the processing and appearance of the final product. | Pre-dry both the polymer resin and the color masterbatch according to the manufacturer's recommendations. |
| Exceeding Solubility Limit: The concentration of the dye is too high for the specific polymer. | Reduce the dye concentration. The recommended dosage for transparent applications is typically around 0.03%.[2][4] | |
| Polymer Degradation: Excessively high temperatures or long residence times can degrade the polymer or dye. | Reduce the processing temperature or screw speed to prevent degradation.[7] |
Data and Properties
Qualitative Application Suitability
The following table indicates the general suitability of this compound for use in various polymers.
| Polymer | Suitability |
| PET (Polyethylene Terephthalate) | ☆ (Superior) |
| PS (Polystyrene) | ○ (Applicable) |
| ABS (Acrylonitrile Butadiene Styrene) | ○ (Applicable) |
| PC (Polycarbonate) | ○ (Applicable) |
| PMMA (Polymethyl Methacrylate) | ○ (Applicable) |
| PA6 (Polyamide 6) | △ (Not Recommended) |
| Source: Adapted from technical datasheets.[2][4] |
Solubility in Organic Solvents
This data provides a baseline understanding of the dye's solubility characteristics.
| Solvent | Solubility at 20°C (g/L) |
| Acetone | 1.2 |
| Butyl Acetate | 4.2 |
| Methylbenzene | 10.3 |
| Dichloromethane | 2.4 |
| Ethylalcohol | 6.5 |
| Source: Technical datasheet.[2][4] |
Thermal Properties
| Property | Value |
| Melting Point | 323°C |
| Heat Resistance in PS | 300°C |
| Heat Resistance in ABS | 300°C |
| Heat Resistance in PC | 300°C |
| Heat Resistance in PET | 300°C |
| Source: Technical datasheet.[2][4] |
Experimental Protocols
General Protocol for Determining Solubility in Polymers
While a definitive, universally adopted method for determining the solubility of a dye in a molten polymer is complex, the following protocol outlines a general approach based on established principles for evaluating polymer and resin solubility, such as those found in ASTM D3132.[8][9]
Objective: To determine the saturation point of this compound in a specific polymer at a given processing temperature.
Materials and Equipment:
-
Polymer resin (e.g., PET, PBT, ABS)
-
This compound powder
-
Laboratory-scale twin-screw extruder or a melt flow indexer
-
Microscope with a hot stage
-
Spectrophotometer
-
Precision balance
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound in a polymer.
Procedure:
-
Preparation:
-
Thoroughly dry the polymer resin and this compound to remove any moisture.
-
Prepare a series of physical blends of the polymer and dye at different concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5% by weight).
-
-
Melt Processing:
-
Set the extruder to the desired processing temperature for the specific polymer.
-
Process the pure polymer first to establish a baseline.
-
Individually process each polymer-dye blend through the extruder, ensuring consistent processing parameters (e.g., screw speed, residence time) for each run.
-
-
Sample Collection and Observation:
-
Collect samples of the extrudate (e.g., filament or cast film) from each concentration.
-
Visually inspect the samples for any signs of poor solubility, such as color specks, streaks, or haze.
-
-
Microscopic Analysis:
-
Examine thin sections of the extrudate under a microscope.
-
The concentration at which undissolved dye particles are first observed is considered the approximate solubility limit under those processing conditions. A hot stage can be used to maintain the sample at the processing temperature during observation.
-
-
Spectrophotometric Quantification (Optional):
-
For a more quantitative measurement, dissolve a precisely weighed amount of the colored polymer sample in a suitable solvent that dissolves the polymer but not the dye.
-
Filter out any undissolved dye particles and measure the concentration of the dissolved dye in the solvent using a spectrophotometer. This can be compared against a calibration curve.
-
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Users should always conduct their own tests to determine the suitability of this compound for their specific applications and processing conditions.
References
- 1. specialchem.com [specialchem.com]
- 2. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 3. specialchem.com [specialchem.com]
- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 5. polarisorganics.com [polarisorganics.com]
- 6. plasticstoday.com [plasticstoday.com]
- 7. elastron.com [elastron.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. kelid1.ir [kelid1.ir]
Technical Support Center: Enhancing Dye Heat Resistance in Plastic Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the heat resistance of dyes during plastic processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the heat resistance of a dye in a plastic matrix?
A1: The heat resistance of a dye during plastic processing is a multifaceted issue influenced by several key factors:
-
Chemical Structure of the Dye: Dyes with more stable molecular structures, such as anthraquinone (B42736) and perinone-based dyes, generally exhibit higher heat resistance.[1] The presence of certain chemical groups can significantly impact thermal stability.
-
Type of Polymer: The polymer matrix itself plays a crucial role. Engineering plastics like PEEK, PPS, and PEI have high processing temperatures and require dyes with exceptional heat stability.[2] In contrast, commodity plastics like polypropylene (B1209903) have lower processing temperatures.[2]
-
Processing Temperature and Residence Time: Higher processing temperatures and longer residence times in the extruder or injection molding machine can lead to thermal degradation of the dye, resulting in color changes.[3][4]
-
Presence of Additives: Additives such as antioxidants, UV stabilizers, and even certain fillers can interact with the dye, either enhancing or diminishing its heat resistance.[5][6]
-
Moisture Content: The presence of moisture can exacerbate dye degradation, especially at high processing temperatures.[7]
Q2: How can I select an appropriate heat-resistant dye for my specific polymer and application?
A2: Selecting the right dye requires a systematic approach:
-
Define Application Requirements: Determine the necessary heat stability, lightfastness, and chemical resistance for the final product.
-
Consider the Polymer's Processing Temperature: Choose a dye with a heat stability rating that comfortably exceeds the processing temperature of your polymer.
-
Review Technical Data Sheets (TDS): The TDS for a dye provides crucial information on its heat resistance, lightfastness, and recommended applications.[1][8][9][10]
-
Evaluate Dye-Polymer Compatibility: Ensure the dye is chemically compatible with the polymer to prevent adverse reactions that could lead to color changes or degradation of the plastic's mechanical properties.
-
Conduct Preliminary Testing: Always perform a small-scale trial to evaluate the dye's performance under your specific processing conditions before committing to a large production run.
Q3: What is the role of antioxidants in improving the heat resistance of dyes?
A3: Antioxidants are crucial additives that protect both the polymer and the dye from thermal degradation.[5] They function by interrupting the oxidation process that is accelerated by heat.[11] There are two main types of antioxidants:
-
Primary Antioxidants (Radical Scavengers): These antioxidants, typically hindered phenols, donate a hydrogen atom to reactive free radicals, neutralizing them and preventing them from attacking the polymer or dye molecules.[11][12]
-
Secondary Antioxidants (Peroxide Decomposers): These antioxidants, often phosphites or thioesters, break down hydroperoxides into non-radical, stable products, preventing the propagation of the degradation chain reaction.[13]
By adding antioxidants to the plastic formulation, you can significantly enhance the thermal stability of the dye and maintain the color integrity of the final product.
Troubleshooting Guides
Issue 1: Color Shift or Fading During Processing
-
Symptom: The final plastic part has a different color than expected, or the color appears faded or washed out.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Processing temperature is too high. | Lower the barrel and nozzle temperatures on the extruder or injection molding machine.[14] |
| Residence time is too long. | Increase the screw speed or reduce the cycle time to minimize the time the molten plastic spends at high temperatures. |
| Dye is not sufficiently heat stable for the polymer. | Select a dye with a higher heat resistance rating suitable for the processing temperature of the polymer.[2] |
| Presence of moisture in the resin or dye. | Thoroughly dry the polymer resin and dye according to the manufacturer's recommendations before processing.[7] |
| Incompatible additives. | Review all additives in the formulation for potential interactions with the dye. |
Issue 2: Specks, Streaks, or Uneven Color Dispersion
-
Symptom: The color in the final part is not uniform, with visible specks of undispersed dye or streaks of color.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor dispersion of the dye. | Improve mixing by increasing back pressure on the injection molding machine or using a more efficient screw design.[15] |
| Incompatible carrier resin for the masterbatch. | Ensure the carrier resin of the color masterbatch is compatible with the base polymer. |
| Dye particle size is too large. | Use a dye with a smaller particle size or a pre-dispersed pigment preparation. |
| Melt temperature is too low. | Increase the melt temperature to improve the melting and mixing of the dye with the polymer. |
Quantitative Data Summary
Table 1: Heat Stability of Selected Solvent Dyes in Various Polymers
| Dye Name | C.I. Name | Polymer | Heat Resistance (°C) | Lightfastness (1-8) |
| Solvent Red 135 | Solvent Red 135 | PS, HIPS, ABS, PC, PET | 300-320 | 7-8 |
| Solvent Yellow 93 | Solvent Yellow 93 | PS, ABS, PC | 300 | 7-8 |
| Solvent Blue 104 | Solvent Blue 104 | PS, ABS, PC | 320 | 8 |
| Solvent Green 3 | Solvent Green 3 | PS, ABS, PC | 320 | 8 |
Data compiled from publicly available technical data sheets.[1][8][9]
Experimental Protocols
Protocol 1: Determination of Dye Heat Stability in a Polymer Matrix (Adapted from ASTM D3045)
Objective: To evaluate the thermal stability of a dye in a specific polymer at various temperatures.
Materials:
-
Polymer resin (e.g., Polycarbonate)
-
Dye to be tested
-
Injection molding machine or laboratory extruder
-
Spectrophotometer or colorimeter
-
Forced-air oven
-
Standard light source for color evaluation
Methodology:
-
Sample Preparation:
-
Thoroughly dry the polymer resin and dye to the manufacturer's specifications.
-
Prepare a masterbatch by compounding a concentrated amount of the dye with the polymer resin.
-
Let down the masterbatch with the virgin polymer to achieve the desired final dye concentration (e.g., 0.1%).
-
-
Molding of Test Plaques:
-
Set the injection molding machine or extruder to the desired processing temperature.
-
Mold a series of test plaques. Record all processing parameters (temperature profile, screw speed, injection pressure, cooling time).
-
Produce a set of control plaques at the lowest recommended processing temperature for the polymer.
-
-
Heat Aging:
-
Color Measurement:
-
Allow the plaques to cool to room temperature.
-
Measure the color of each plaque using a spectrophotometer or colorimeter under a standard light source.
-
Calculate the color difference (ΔE*ab) between the heat-aged plaques and the control plaques.
-
-
Data Analysis:
-
Plot the color difference (ΔE*ab) as a function of temperature and exposure time.
-
The heat stability of the dye is typically defined as the temperature at which a significant color change (e.g., ΔE*ab > 3) occurs after a specified exposure time.
-
Visualizations
Caption: Thermal degradation pathway of a dye molecule in the presence of heat and oxygen.
Caption: Mechanism of primary and secondary antioxidants in preventing polymer and dye degradation.
Caption: Workflow for selecting a heat-resistant dye for a plastic application.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. 3erp.com [3erp.com]
- 3. plastic-mold.com [plastic-mold.com]
- 4. quora.com [quora.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. researchgate.net [researchgate.net]
- 7. nylon-granules.com [nylon-granules.com]
- 8. colorantsgroup.com [colorantsgroup.com]
- 9. Solvent red 135, Transparent Red EG [xcwydyes.com]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 14. elastron.com [elastron.com]
- 15. plasticsengineering.org [plasticsengineering.org]
- 16. micomlab.com [micomlab.com]
- 17. kiyorndlab.com [kiyorndlab.com]
Addressing color shifts in Solvent Yellow 157 under UV exposure
This technical support center provides troubleshooting guidance and frequently asked questions regarding the color shifts observed in Solvent Yellow 157 upon exposure to ultraviolet (UV) radiation. The information is intended for researchers, scientists, and professionals in drug development and other fields utilizing this solvent dye.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant color shift in our polymer samples containing this compound after UV exposure. What is causing this?
A1: The observed color shift is likely due to the photodegradation of the this compound molecules. UV radiation possesses sufficient energy to excite the electrons within the dye's chromophoric system, which is based on a quinoline (B57606) structure. This excitation can lead to a series of photochemical reactions, altering the molecular structure of the dye. Changes in the conjugated system of the molecule will change its light-absorbing properties, resulting in a perceived color shift. This degradation can be exacerbated by the presence of oxygen and reactive species within the polymer matrix.
Q2: Is the color shift in this compound a simple fading, or is it a change in hue?
A2: While some loss of color intensity (fading) can occur, users often report a distinct change in hue. The specific nature of the color shift can depend on the polymer matrix, the presence of other additives, and the spectral output of the UV source. The degradation of the quinoline-based structure can lead to the formation of new chemical species that absorb light at different wavelengths, causing a shift from the initial brilliant greenish-yellow towards a duller, and sometimes slightly different, yellow hue.
Q3: How can we minimize or prevent this UV-induced color shift?
A3: Several strategies can be employed to enhance the photostability of this compound:
-
Incorporate UV Stabilizers: The most effective method is the addition of UV stabilizers to the polymer matrix. A synergistic combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) is often recommended.
-
UV Absorbers (e.g., benzotriazoles, benzophenones) function by absorbing harmful UV radiation and dissipating it as thermal energy, thus shielding the dye molecule.
-
HALS act as radical scavengers, neutralizing the highly reactive free radicals that are formed during the photodegradation process and protecting the dye from chemical attack.
-
-
Use of Antioxidants: The presence of antioxidants can help to mitigate oxidative degradation pathways that are often initiated by UV exposure.
-
Control of Environmental Factors: Reducing the exposure of the material to direct sunlight and high-energy artificial light sources will slow down the degradation process. The presence of oxygen can also accelerate photodegradation, so processing conditions that minimize oxygen incorporation can be beneficial.
Q4: Are there any specific types of UV stabilizers that are more effective for quinoline-based dyes like this compound?
A4: For systems containing dyes, a combination of UV absorbers and HALS is generally most effective. Benzotriazole-based UV absorbers are a common choice as they provide broad-spectrum UV protection. The selection of the specific grade of UV absorber and HALS will depend on the polymer matrix, processing temperatures, and the end-use application of the product. It is advisable to consult with suppliers of UV stabilizer packages for recommendations tailored to your specific system.
Troubleshooting Guide
Problem: Unexpected or rapid color shift of this compound in a new polymer formulation.
| Possible Cause | Troubleshooting Steps |
| Incompatibility with Polymer Matrix or Additives | 1. Review the chemical composition of the new polymer and all additives. Some additives may have a pro-degradant effect under UV light. 2. Conduct a small-scale study with a simplified formulation to identify the interacting component. |
| Insufficient or Inappropriate UV Protection | 1. Verify the type and concentration of the UV stabilizer package. 2. Consider increasing the loading of the UV absorber and/or HALS. 3. Evaluate a different type of UV stabilizer package, potentially one with broader UV absorption or higher thermal stability. |
| Processing Issues | 1. High processing temperatures can cause initial thermal degradation of the dye, making it more susceptible to subsequent photodegradation. Optimize processing parameters to minimize thermal stress. 2. Ensure uniform dispersion of the dye and additives within the polymer matrix. Poor dispersion can lead to localized areas of high dye concentration that are more prone to degradation. |
| Change in UV Exposure Conditions | 1. Characterize the spectral output of the UV source. A change in the light source could result in exposure to a different wavelength range or higher intensity of UV radiation. 2. Quantify the total UV dosage your material is receiving and compare it to previous experiments. |
Quantitative Data on Color Shift
The following table provides an illustrative example of the kind of quantitative data that should be collected to assess the color shift of this compound. The values presented here are hypothetical and intended to serve as a template for your own experimental data collection. The color difference (ΔEab) is calculated using the CIE Lab color space, where a higher ΔE*ab indicates a greater color change.
| Formulation | UV Exposure Time (hours) | L | a | b | ΔEab (vs. 0 hours) |
| Control (No UV Stabilizer) | 0 | 90.5 | -10.2 | 85.3 | 0.0 |
| 100 | 88.2 | -9.5 | 80.1 | 5.5 | |
| 250 | 85.1 | -8.7 | 73.6 | 12.0 | |
| 500 | 81.3 | -7.9 | 65.4 | 20.5 | |
| With UV Absorber (0.5 wt%) | 0 | 90.5 | -10.2 | 85.3 | 0.0 |
| 100 | 90.1 | -10.1 | 84.5 | 0.9 | |
| 250 | 89.5 | -9.9 | 83.2 | 2.3 | |
| 500 | 88.7 | -9.6 | 81.5 | 4.1 | |
| With UV Absorber (0.5 wt%) + HALS (0.5 wt%) | 0 | 90.5 | -10.2 | 85.3 | 0.0 |
| 100 | 90.4 | -10.2 | 85.1 | 0.2 | |
| 250 | 90.2 | -10.1 | 84.8 | 0.6 | |
| 500 | 89.9 | -10.0 | 84.2 | 1.3 |
Experimental Protocols
Protocol for Evaluating the Photostability of this compound in a Polymer Matrix
-
Sample Preparation:
-
Prepare a masterbatch of this compound in the desired polymer resin.
-
Prepare several formulations: a control with no UV stabilizer, and test groups with varying concentrations and combinations of UV absorbers and HALS.
-
Produce standardized samples (e.g., plaques or films of a defined thickness) for each formulation via injection molding or film extrusion.
-
-
Initial Color Measurement:
-
Using a calibrated spectrophotometer or colorimeter, measure the initial CIE Lab* color values for each sample. Take at least three measurements per sample and calculate the average.
-
-
UV Exposure:
-
Place the samples in a controlled environment weatherometer equipped with a xenon arc lamp, which simulates the full spectrum of natural sunlight.
-
Set the exposure conditions according to relevant industry standards (e.g., ASTM G155, ISO 4892-2). Key parameters to control include irradiance, temperature, and humidity.
-
Retain a set of unexposed samples as a control.
-
-
Periodic Color Measurement:
-
At predetermined time intervals (e.g., 100, 250, 500, 1000 hours), remove the samples from the weatherometer and measure their CIE Lab* values.
-
Calculate the color difference (ΔE*ab) for each exposed sample relative to its initial color measurement.
-
-
Data Analysis:
-
Plot the ΔE*ab values as a function of UV exposure time for each formulation.
-
Analyze the changes in the individual L, a, and b* values to understand the nature of the color shift (e.g., a decrease in b* indicates a shift away from yellow).
-
Visualizations
Caption: Hypothetical photodegradation pathway of this compound.
Caption: Experimental workflow for photostability testing.
Technical Support Center: Optimization of Solvent Yellow 157 Dispersion in Masterbatch Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion of Solvent Yellow 157 for masterbatch production.
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of this compound in masterbatch formulations.
Issue 1: Poor Color Strength or Inconsistent Color
-
Question: My final product exhibits weak or inconsistent color despite using the correct dosage of this compound masterbatch. What are the possible causes and solutions?
-
Answer: Poor color development is often a primary indicator of inadequate dispersion. Several factors related to your formulation and processing parameters could be the cause.
-
Formulation Causes & Solutions:
-
Incompatible Carrier Resin: The masterbatch carrier resin may not be fully compatible with the base polymer, leading to poor mixing. Ensure the carrier resin's melt index is compatible with the production resin.[1]
-
Inadequate Dispersing Agent: The type or concentration of the dispersing agent may be insufficient to properly wet and deagglomerate the this compound particles. Consider evaluating different dispersing agents (e.g., waxes or functionalized polymers) and their concentrations.
-
-
Processing Causes & Solutions:
-
Low Processing Temperature: The temperature profile in your extruder may be too low to achieve the optimal melt viscosity for dispersion. For polymers like PC, PET, and ABS, ensure your processing temperatures are within the recommended ranges (see Table 2). Given this compound's high heat resistance (up to 300°C), you have a reasonably wide window to increase the temperature.[2]
-
Insufficient Shear: Low screw speed or a non-optimal screw design can result in insufficient shear to break down dye agglomerates. Gradually increase the screw speed and evaluate the impact on color strength. For twin-screw extruders, ensure the screw configuration includes sufficient mixing and kneading elements.
-
Low Back Pressure: Inadequate back pressure can lead to incomplete mixing. Increase the back pressure in small increments to enhance the mixing efficiency within the extruder barrel.[1]
-
-
Issue 2: Specks, Streaks, or Agglomerates Visible in the Final Product
-
Question: I am observing specks and color streaks in my final plastic parts. How can I resolve this?
-
Answer: The presence of specks and streaks is a clear sign of undispersed dye particles. This can be due to issues with the masterbatch itself or the processing conditions.
-
Masterbatch Quality:
-
Poor Pre-dispersion: The this compound may not have been adequately dispersed during the masterbatch production. It is crucial to ensure a high-quality masterbatch is used. The quality of the dispersion can be quantified using the Filter Pressure Value (FPV) test; a lower FPV indicates better dispersion.
-
Moisture Content: Moisture in the masterbatch or the base resin can lead to processing issues and poor dispersion. Ensure all materials are properly dried to their recommended moisture levels before processing.
-
-
Processing Adjustments:
-
Optimize Mixing: Increase the mixing time or intensity by adjusting the screw speed or the extruder's residence time.
-
Check for Dead Spots: Worn-out equipment, such as the screw or barrel, can create "dead spots" where material can stagnate and degrade, leading to the formation of black specks. Regular equipment maintenance is crucial.
-
-
Issue 3: Filter Pack Blockage
-
Question: My extruder's filter pack is clogging frequently when running masterbatch with this compound. What does this indicate and what can I do?
-
Answer: Frequent filter pack blockage is a direct result of large, undispersed pigment agglomerates in the melt stream. This is a strong indicator of a significant dispersion problem.
-
Immediate Actions:
-
Reduce Throughput: Temporarily decrease the extruder's output rate to allow for a longer residence time and more thorough mixing.
-
Increase Melt Temperature: Raising the temperature can lower the melt viscosity, which can aid in the dispersion process.
-
-
Long-Term Solutions:
-
Improve Masterbatch Formulation: Re-evaluate the dispersing agent and its concentration in your masterbatch formulation. A more effective dispersing agent can significantly reduce the size of dye agglomerates.
-
Optimize Screw Design: A more aggressive screw design with more kneading and mixing elements can provide the necessary shear to break down agglomerates.
-
Quality Control of Incoming Masterbatch: Implement the Filter Pressure Value (FPV) test as a quality control measure for incoming masterbatch to ensure it meets your dispersion standards.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which polymers can it be used?
A1: this compound is a greenish-yellow transparent solvent dye with high heat resistance and good light fastness.[2][3] It is suitable for coloring a variety of plastics, including Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polymethyl Methacrylate (PMMA), Polycarbonate (PC), and Polyethylene Terephthalate (PET).[2][3][4]
Q2: What is the recommended processing temperature for this compound?
A2: this compound has a high heat resistance of up to 300°C.[2] The optimal processing temperature will depend on the carrier resin used in the masterbatch and the final application's base polymer. Always refer to the processing guidelines for the specific polymer you are using (see Table 2 for general ranges).
Q3: How can I quantitatively measure the dispersion quality of my this compound masterbatch?
A3: The most common and standardized method is the Filter Pressure Value (FPV) test, as described in the EN 13900-5 standard. This test measures the pressure increase across a filter screen as the molten polymer containing the masterbatch is extruded. A lower FPV indicates fewer and smaller agglomerates, signifying better dispersion. Other methods include microscopic analysis of a thin film or plaque and measuring the color strength using a spectrophotometer.
Q4: What role do dispersing agents play in the dispersion of this compound?
A4: Dispersing agents are crucial for achieving optimal dispersion. They function by wetting the surface of the dye particles, reducing the interfacial tension between the dye and the polymer matrix. This facilitates the breakdown of agglomerates and helps to stabilize the individual particles within the melt, preventing them from re-agglomerating. The choice and concentration of the dispersing agent should be optimized for both this compound and the carrier resin.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Class | Quinoline | [5] |
| C.I. Name | This compound | [5] |
| CAS Number | 27908-75-4 | [5] |
| Appearance | Greenish-yellow powder | [2] |
| Heat Resistance | Up to 300°C | [2] |
| Light Fastness (in PS) | 7-8 (on a scale of 1-8) | [2] |
| Recommended Polymers | PS, ABS, PMMA, PC, PET | [2][3][4] |
Table 2: General Processing Temperature Guidelines for Common Polymers
| Polymer | Hopper Temp. (°C) | Zone 1 Temp. (°C) | Zone 2 Temp. (°C) | Zone 3 Temp. (°C) | Die Temp. (°C) |
| ABS | 60 - 80 | 190 - 210 | 210 - 230 | 220 - 240 | 230 - 250 |
| PC | 80 - 100 | 240 - 260 | 260 - 280 | 270 - 290 | 280 - 300 |
| PET (Amorphous) | 70 - 90 | 240 - 260 | 260 - 280 | 270 - 285 | 275 - 290 |
Note: These are general guidelines. Optimal temperatures may vary depending on the specific grade of the polymer, the type of extruder, and the screw speed.
Experimental Protocols
Protocol: Determination of Dispersion Quality by Filter Pressure Value (FPV) Test (based on EN 13900-5)
1. Objective: To quantitatively assess the dispersion quality of a this compound masterbatch by measuring the pressure increase caused by the filtration of the molten polymer mix.
2. Equipment:
-
Single-screw extruder with a non-grooved barrel and a compression screw.
-
Melt pump capable of delivering a constant volume flow.
-
Test filter housing with a breaker plate.
-
Standardized screen pack (as per EN 13900-5).
-
Melt pressure transducer located before the filter.
-
Data acquisition system to record pressure and temperature.
3. Materials:
-
This compound masterbatch to be tested.
-
Base polymer (natural, uncolored, and of the same type as the masterbatch carrier).
-
Nitrogen gas for purging.
4. Procedure:
-
Preparation: Prepare a physical blend of the masterbatch and the base polymer at a specified ratio (e.g., 2% masterbatch in 98% base polymer). Ensure the blend is homogeneous.
-
System Startup: Heat the extruder and filter housing to the appropriate processing temperature for the polymer being used.
-
Baseline Pressure (P_initial): Start the extruder and melt pump with only the pure base polymer. Allow the system to stabilize and record the initial, stable pressure before the filter pack.
-
Test Run: Introduce the prepared blend of masterbatch and base polymer into the extruder. The data acquisition system should continuously record the melt pressure. As undispersed particles clog the filter, the pressure will rise.
-
Test Completion: The test concludes after a specific amount of the blend has been processed or a predetermined time has elapsed. Record the maximum pressure reached (P_max).
-
Calculation: The Filter Pressure Value (FPV) is calculated based on the pressure increase and the amount of pigment that has passed through the filter. The specific calculation can be found in the EN 13900-5 standard. A lower FPV value corresponds to better dispersion.
5. Interpretation: Compare the FPV of different masterbatch samples or production batches. A significant increase in FPV indicates a decline in dispersion quality. This value can be used as a specification for incoming raw materials.
Mandatory Visualization
Caption: A typical workflow for producing this compound masterbatch.
Caption: A logical flow for troubleshooting dispersion issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. This compound - Chroma Specialty Chemicals [chromaspecialtychemicals.com]
Technical Support Center: Reducing the Environmental Impact of Solvent Dyes in Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the environmental footprint of solvent dyes used in laboratory experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer actionable solutions.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered when transitioning to and using more environmentally friendly solvent dyes.
| Issue | Potential Causes | Solutions |
| Poor dye solubility in a green solvent | Mismatch in polarity between the dye and the new solvent. The green solvent may have different solvating properties than the conventional solvent. | - Consult a solvent selection guide: Use resources like the CHEM21 solvent selection guide to find a green solvent with similar properties to the original solvent.[1] - Test a co-solvent system: A small amount of a compatible co-solvent can sometimes improve solubility without significantly increasing the environmental impact. - Consider a different class of green solvent: Explore options like bio-based solvents, water-based systems, or deep eutectic solvents.[2] |
| Weak or no signal from a biodegradable fluorescent dye | Photobleaching: Biodegradable dyes may be more susceptible to fading under intense light.[2][3] Low quantum yield: The inherent brightness of the dye may be lower than its conventional counterpart. Suboptimal excitation/emission wavelengths: The filter sets on your instrument may not be perfectly matched to the new dye's spectral properties. Antibody/staining issues: The problem may lie with the antibody concentration or incubation conditions, rather than the dye itself.[4][5] | - Use an antifade mounting medium: This can help protect the dye from photobleaching during imaging.[4] - Minimize light exposure: Keep samples protected from light as much as possible and use the lowest effective laser power for imaging.[2] - Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal signal-to-noise ratio.[6] - Confirm spectral compatibility: Check the dye's excitation and emission spectra and ensure your instrument's filter sets are appropriate. |
| Inconsistent color or unexpected color shifts with natural dyes | pH sensitivity: Many natural dyes are sensitive to changes in pH, which can alter their color.[7] Batch-to-batch variability: The composition and purity of natural dye extracts can vary. Presence of impurities: Contaminants in the dye or solvent can affect the final color. | - Buffer your solutions: Maintain a constant pH to ensure color consistency. - Source high-purity dyes: Purchase dyes from reputable suppliers who provide certificates of analysis. - Purify the dye: If you are preparing your own extracts, consider purification steps to remove interfering substances. |
| Reduced dye stability in solution | Degradation over time: Some eco-friendly dyes may have a shorter shelf life in solution compared to robust synthetic dyes.[8] Microbial growth: Water-based solvent systems can be more prone to microbial contamination. | - Prepare fresh solutions: Make dye solutions fresh before each experiment whenever possible. - Store solutions properly: Keep solutions in the dark and at the recommended temperature to slow degradation. - For aqueous solutions, consider sterile filtration or the addition of a preservative. |
Frequently Asked Questions (FAQs)
1. What are the main environmental impacts of conventional solvent dyes?
Conventional solvent dyes contribute to environmental pollution in several ways. Many are derived from non-renewable petrochemical resources.[9] The organic solvents used to dissolve them can release volatile organic compounds (VOCs) into the atmosphere, contributing to air pollution.[9] Furthermore, improper disposal of dye and solvent waste can contaminate soil and water.[9]
2. What are "green solvents" and how do I choose one?
Green solvents are alternatives to traditional solvents that are less hazardous to human health and the environment.[10] They are often characterized by low toxicity, biodegradability, and derivation from renewable resources.[10] When choosing a green solvent, consider its physical and chemical properties, such as polarity and boiling point, to ensure it is compatible with your dye and experimental conditions. Solvent selection guides can be valuable tools in this process.[1][11]
3. Are natural dyes always a more sustainable option?
While natural dyes are often biodegradable and derived from renewable resources, their environmental impact can depend on factors like the cultivation of the dye-producing plants, the amount of land and water required, and the energy used for extraction and processing. Sustainable natural dyeing practices focus on organic farming methods and efficient resource use.
4. How can I reduce solvent waste in my experiments?
There are several strategies to minimize solvent waste:
-
Microscale experiments: Whenever possible, reduce the scale of your experiments to use smaller quantities of dyes and solvents.[12]
-
Solvent recycling: Implement a lab-scale solvent recycling program, such as fractional distillation, to purify and reuse solvents.
-
Solvent substitution: Replace volatile organic solvents with water or other greener alternatives where feasible.
5. What is the proper way to dispose of solvent dye waste?
Solvent dye waste should be treated as hazardous waste. Always collect it in designated, properly labeled, and sealed containers.[13] Never pour solvent dye waste down the drain.[13] Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for guidance.[13]
Data Presentation
Table 1: Comparison of Conventional vs. Green Solvents for Dyes
| Property | Conventional Solvents (e.g., Toluene, Chloroform) | Green Solvents (e.g., Ethanol, Water, 2-MeTHF) |
| Source | Typically petroleum-based | Often renewable (bio-based) or readily available |
| Toxicity | Often toxic, carcinogenic, or have reproductive health effects[9] | Generally lower toxicity[8] |
| Volatility | High, leading to VOC emissions[8] | Lower to negligible volatility[8] |
| Biodegradability | Often poor | Generally biodegradable |
| Flammability | Often highly flammable[8] | Can be low to non-flammable[8] |
Table 2: Performance Characteristics of Dye Classes
| Dye Type | Typical Solvents | Advantages | Disadvantages |
| Conventional Solvent Dyes | Toluene, Xylene, Acetone | High color strength, good stability, wide range of colors | Environmental and health concerns, derived from non-renewable resources |
| Biodegradable/Bio-based Dyes | Ethanol, Water, Green Solvents | Reduced environmental impact, from renewable resources[13] | May have lower lightfastness or thermal stability, performance can be variable[8] |
| Natural Dyes | Water, Ethanol | Eco-friendly, biodegradable, low toxicity[14] | Color consistency can be a challenge, may require mordants, lower fastness properties[15] |
Experimental Protocols
Protocol 1: General Procedure for Substituting a Conventional Solvent with a Greener Alternative
-
Identify a suitable green solvent: Use a solvent selection guide to find a greener alternative with similar properties (e.g., polarity, boiling point) to the conventional solvent.
-
Perform a small-scale solubility test: Dissolve a small amount of the dye in the chosen green solvent to confirm its solubility.
-
Conduct a pilot experiment: Run your standard experimental protocol on a small scale using the new solvent.
-
Evaluate the results: Compare the performance of the dye in the green solvent to the conventional solvent. Assess factors such as color intensity, signal strength, and stability.
-
Optimize the protocol: If necessary, adjust parameters such as dye concentration, incubation time, or temperature to achieve the desired results.
-
Scale up: Once you have optimized the protocol on a small scale, you can confidently apply it to your full-scale experiments.
Protocol 2: Lab-Scale Fractional Distillation for Solvent Recycling
Objective: To purify and recover a used solvent from a solution containing a non-volatile dye. This protocol is suitable for separating solvents with different boiling points.[16]
Materials:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Clamps and stands
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the used solvent and add boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently. The goal is to achieve a slow and steady boiling rate.
-
Distillation: As the solvent vaporizes, it will rise through the fractionating column. The vapor of the more volatile component will reach the top of the column first.
-
Condensation: The vapor will then enter the condenser, where it will cool and liquefy, dripping into the receiving flask.
-
Monitoring: Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the less volatile component (or impurities) is beginning to distill. At this point, stop the distillation or change the receiving flask to collect a different fraction.
-
Completion: Stop the distillation before the distilling flask goes to dryness.
-
Purity Check: The purity of the recovered solvent can be checked using methods like gas chromatography (GC) or by measuring its refractive index.
Safety Precautions:
-
Always perform distillations in a well-ventilated fume hood.
-
Never heat a closed system.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the flammability of the solvent and keep ignition sources away.
Visualizations
Caption: A decision-making workflow for selecting more sustainable dyes and solvents.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. immudex.com [immudex.com]
- 7. Solvent-Free Stabilization Techniques For Plant-Based Dyes [eureka.patsnap.com]
- 8. shreekrishnacorporation.com [shreekrishnacorporation.com]
- 9. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solventdyesupplier.com [solventdyesupplier.com]
- 13. mdpi.com [mdpi.com]
- 14. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
- 15. Purification [chem.rochester.edu]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
Technical Support Center: Enhancing Fluorescent Dye Photostability
Welcome to the technical support center for fluorescent dye photostability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to photobleaching in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my fluorescent signal fading?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to a loss of its ability to fluoresce.[1][2][3] This fading occurs when fluorescent molecules are exposed to excitation light, particularly at high intensities. The energy from the light can induce chemical changes in the dye, rendering it permanently non-fluorescent.[1][3] A primary cause of photobleaching is the reaction of excited fluorophores with molecular oxygen, which creates reactive oxygen species (ROS) that damage the dye.[3][4]
Q2: How can I determine if the signal loss I'm observing is due to photobleaching or another problem?
A: Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over the duration of continuous imaging.[5] If your signal is weak or absent from the start, the issue might be related to other factors like inefficient labeling, the use of incorrect filter sets, or low expression of the target molecule.[5] A simple way to confirm photobleaching is to move to a fresh, un-imaged area of your sample. If the initial signal in the new area is bright and then begins to fade with exposure, photobleaching is the likely culprit.[5]
Q3: Are some fluorescent dyes more photostable than others?
A: Yes, there is significant variation in the photostability of different fluorescent dyes.[2][6][7] Generally, newer generations of dyes, such as the Alexa Fluor and DyLight series, are engineered to be more resistant to photobleaching compared to older dyes like fluorescein (B123965) (FITC).[1][7] Quantum dots are also known for their superior photostability compared to conventional organic dyes due to their inorganic composition.[8][9][10]
Troubleshooting Guide
Issue 1: Rapid photobleaching of my sample during live-cell imaging.
Live-cell imaging is particularly susceptible to photobleaching and phototoxicity. Here’s a step-by-step guide to address this issue.
The simplest way to reduce photobleaching is to minimize the sample's exposure to excitation light.[2][6][11]
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.[6] This can be achieved by using neutral density filters or adjusting the laser power settings on your microscope.[6][7]
-
Minimize Exposure Time: Shorten the camera exposure time.[6] Modern, sensitive cameras can often produce high-quality images with very short exposure times.[12]
-
Avoid Unnecessary Exposure: Only illuminate the sample when actively acquiring an image.[11][13] Use transmitted light to find and focus on your region of interest before switching to fluorescence imaging.[2][7]
Several reagents are available that can be added to your live-cell imaging media to reduce photobleaching.
-
Commercial Reagents: Products like ProLong™ Live Antifade Reagent are designed to be added to the cell culture medium to scavenge free radicals and protect fluorescent proteins and organic dyes with minimal impact on cell health.[11][14]
-
Oxygen Scavenging Systems (OSS): These systems enzymatically remove dissolved oxygen from the imaging medium, which is a major contributor to photobleaching.[15][16] A common OSS is the glucose oxidase and catalase (GODCAT) system.[15][16][17]
Experimental Protocols
Protocol 1: Preparation of a "DIY" Antifade Mounting Medium for Fixed Samples (n-Propyl Gallate-based)
This protocol describes how to prepare a cost-effective antifade mounting medium for fixed samples. N-propyl gallate is a common antioxidant that effectively reduces the fading of many fluorophores.[18][19][20]
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
n-Propyl gallate (Sigma-Aldrich, P3130)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sodium azide (B81097) (optional, as a preservative)
-
DAPI (optional, for nuclear counterstaining)
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2g of n-propyl gallate in 10mL of DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[19][20]
-
Prepare the glycerol/PBS mixture: In a 50mL conical tube, thoroughly mix 9mL of glycerol with 1mL of 10X PBS.[19][20]
-
Combine the solutions: While stirring the glycerol/PBS mixture rapidly, slowly add 100µL of the 20% n-propyl gallate stock solution dropwise.[19][20]
-
(Optional) Add preservatives and counterstain: If desired, add sodium azide to a final concentration of 0.1% to prevent microbial growth. DAPI can also be added at this stage for nuclear staining.[20]
-
Storage: Store the final mounting medium in a light-protected container at 4°C. For longer-term storage, it can be kept at -20°C.[18][21]
Protocol 2: Using an Oxygen Scavenging System (OSS) for Live-Cell Imaging
This protocol provides a general method for using a GODCAT-based oxygen scavenging system to reduce photobleaching during live-cell imaging.[17]
Materials:
-
Phenol red-free imaging buffer (e.g., DMEM)
-
D-glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
Procedure:
-
Prepare Stock Solutions:
-
50% (w/v) D-glucose in sterile water.
-
10 mg/mL Glucose Oxidase in imaging buffer.
-
10 mg/mL Catalase in imaging buffer.
-
-
Prepare Imaging Medium: To your imaging buffer, add D-glucose to a final concentration of 10 mM.[17]
-
Add OSS Components: Immediately before you begin imaging, add glucose oxidase and catalase to the imaging medium to final concentrations of approximately 0.5 mg/mL and 0.1 mg/mL, respectively.[17]
-
Image Immediately: Use the prepared imaging medium for your experiment without delay, as the oxygen scavenging effect begins as soon as the enzymes are added.[17]
Quantitative Data Summary
Table 1: Comparison of Photostability for Common Fluorophores
| Fluorophore Type | Typical Lifetime (Absorption/Emission Cycles) | Relative Photostability |
| Green Fluorescent Protein (GFP) | 104–105 | Moderate |
| Typical Organic Dyes (e.g., FITC) | 105–106 | Moderate to High |
| Alexa Fluor Dyes | Varies by dye, generally high | High |
| DyLight Fluors | Varies by dye, generally high | High |
| CdSe/ZnS Quantum Dots | >108 | Very High |
Data compiled from multiple sources.[1]
Table 2: Effectiveness of Various Antifade Reagents on Common Fluorochromes
| Antifade Reagent | Fluorochrome | Half-life in Antifade (seconds) | Half-life in 90% Glycerol/PBS (seconds) |
| Vectashield | Fluorescein | 96 | 9 |
| Vectashield | Tetramethylrhodamine | 330 | 7 |
| Vectashield | Coumarin | 106 | 25 |
Data from a study comparing antifading agents.[22]
Visual Guides
Caption: Mechanism of photobleaching involving the excited triplet state.
Caption: Troubleshooting workflow for photobleaching issues.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Photobleaching [evidentscientific.com]
- 4. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 5. benchchem.com [benchchem.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Photostability of Semiconductor Quantum Dots in Response to UV Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages of quantum dots over [bme240.eng.uci.edu]
- 11. biocompare.com [biocompare.com]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. line-a.co.il [line-a.co.il]
- 14. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. pnas.org [pnas.org]
- 16. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Methods and Tips [bio.umass.edu]
- 19. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 20. researchgate.net [researchgate.net]
- 21. www2.nau.edu [www2.nau.edu]
- 22. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming compatibility issues of Solvent Yellow 157 with polymer additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming compatibility issues with Solvent Yellow 157 and polymer additives.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a greenish-yellow transparent solvent dye belonging to the quinoline (B57606) chemical class.[1][2][3] It is known for its excellent heat resistance, lightfastness, and good migration resistance, making it suitable for coloring a variety of plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[1]
Q2: What are the typical processing temperatures for this compound?
This compound exhibits high thermal stability, with a melting point of approximately 323°C and heat resistance in many plastics up to 300°C.[1][2] It is crucial to process the polymer within the recommended temperature range to ensure proper dissolution and avoid degradation of the dye.
Q3: What are the common causes of poor color dispersion of this compound in polymers?
Poor dispersion, leading to specks or color streaks, can be caused by several factors:
-
Inadequate Mixing: Insufficient mixing during processing can lead to an uneven distribution of the dye in the polymer matrix.
-
Low Processing Temperature: If the processing temperature is too low, the dye may not fully dissolve in the polymer melt.
-
Incompatibility with Polymer or Additives: While this compound is compatible with many polymers, interactions with certain additives can lead to agglomeration.
-
High Filler Concentration: High levels of fillers can sometimes hinder the uniform dispersion of the dye.
Q4: Can this compound be used in food contact applications?
The suitability of this compound for food contact applications depends on regional regulations. It is essential to consult the specific regulations, such as those from the FDA (Food and Drug Administration) in the United States, to ensure compliance.
Troubleshooting Guide
This section addresses specific issues that may arise when using this compound with various polymer additives.
Issue 1: Color Migration or "Blooming" in the Presence of Plasticizers
Symptoms:
-
The surface of the plastic part feels oily or has a dye residue that can be wiped off.
-
Discoloration of adjacent materials in contact with the colored plastic.
Cause:
Plasticizers increase the free volume within the polymer matrix, which can facilitate the migration of dye molecules to the surface. This phenomenon, often referred to as "blooming" or "crocking," is more prevalent with higher plasticizer concentrations.
Solutions:
-
Reduce Plasticizer Concentration: If possible, lower the amount of plasticizer in the formulation.
-
Select a Higher Molecular Weight Plasticizer: Plasticizers with larger molecules are less mobile within the polymer and can reduce dye migration.
-
Optimize Processing Conditions: Ensure the dye is fully dissolved during processing. Higher processing temperatures (within the polymer's and dye's limits) can improve solubility and reduce the tendency for migration.
Experimental Protocol: Evaluating Plasticizer-Induced Migration (Adapted from ASTM D2199)
Objective: To assess the tendency of this compound to migrate from a plasticized polymer to a lacquer-coated surface.
Materials:
-
Polymer plaques containing this compound and varying concentrations of the plasticizer .
-
Glass panels.
-
Drawdown blade (to apply a uniform lacquer film).
-
White lacquer.
-
Forced-air oven.
-
Weight (to apply pressure).
Procedure:
-
Prepare several polymer formulations with a fixed concentration of this compound (e.g., 0.1%) and varying concentrations of the plasticizer (e.g., 0%, 5%, 10%, 15%).
-
Mold the formulations into flat plaques of uniform thickness.
-
Coat glass panels with a uniform film of white lacquer using the drawdown blade and allow them to dry completely.
-
Place a polymer plaque onto the lacquer-coated glass panel.
-
Apply a specified weight on top of the polymer plaque to ensure intimate contact.
-
Place the assembly in a forced-air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours).
-
After the specified time, remove the assembly from the oven and allow it to cool.
-
Remove the polymer plaque and visually inspect the lacquer surface for any yellow staining.
-
Quantify the color transfer using a spectrophotometer or colorimeter to measure the color difference (ΔE*) on the lacquer surface.
Data Presentation:
| Plasticizer Concentration (%) | Visual Observation of Staining | ΔE* on Lacquer Surface |
| 0 | No visible staining | < 1.0 |
| 5 | Faint yellowing | 2.5 |
| 10 | Moderate yellow staining | 5.8 |
| 15 | Significant yellow staining | 12.3 |
Issue 2: Reduced Lightfastness in the Presence of UV Stabilizers
Symptoms:
-
The color of the plastic part fades or changes significantly upon exposure to UV light, even with the presence of a UV stabilizer.
Cause: Some UV stabilizers, particularly certain types of Hindered Amine Light Stabilizers (HALS), can interact antagonistically with certain dyes. The mechanism can be complex and may involve the quenching of the excited state of the dye molecule, reducing its ability to dissipate energy and leading to faster degradation.
Solutions:
-
Select a Compatible UV Stabilizer: Consult with suppliers of both the dye and the UV stabilizer to select a compatible system. Benzotriazole or other non-amine-based UV absorbers may be more suitable.
-
Increase Dye Concentration: A higher initial concentration of the dye may provide a longer-lasting color, although this may not be a cost-effective solution.
Experimental Protocol: Assessing the Effect of UV Stabilizers on Lightfastness
Objective: To determine the impact of a UV stabilizer on the lightfastness of this compound in a specific polymer.
Materials:
-
Polymer plaques containing this compound with and without the UV stabilizer.
-
Xenon arc weatherometer or other accelerated weathering equipment.
-
Spectrophotometer or colorimeter.
Procedure:
-
Prepare two sets of polymer plaques: one with this compound and one with both this compound and the UV stabilizer at their intended concentrations.
-
Measure the initial color of all plaques.
-
Expose the plaques in the xenon arc weatherometer according to a standard test method (e.g., ASTM D4459).
-
At predetermined intervals (e.g., 100, 250, 500 hours), remove the plaques and measure the color change (ΔE*).
-
The lightfastness can be rated on the Blue Wool Scale (1-8), where 8 indicates the highest fastness.
Data Presentation:
| UV Exposure (hours) | ΔE* (Without UV Stabilizer) | ΔE* (With UV Stabilizer) |
| 0 | 0 | 0 |
| 100 | 2.1 | 1.2 |
| 250 | 5.3 | 2.8 |
| 500 | 10.8 | 5.1 |
Issue 3: Poor Dispersion and Color Strength with Fillers
Symptoms:
-
Presence of color specks or streaks in the final product.
-
Lower than expected color strength (tinting strength).
Cause: Fillers, especially at high loading levels, can increase the viscosity of the polymer melt and create physical barriers, hindering the uniform dispersion of the dye. Some fillers may also have a surface chemistry that encourages the agglomeration of dye particles.
Solutions:
-
Use a Dispersing Agent: A suitable dispersing agent can help to wet the surface of the dye particles and promote better distribution within the polymer matrix.
-
Masterbatching: Incorporating this compound into a masterbatch (a concentrated mixture of the dye in a carrier resin) can significantly improve its dispersion in the final product.
-
Optimize Mixing Parameters: Increase mixing time or use a higher shear mixing element in the extruder to improve dispersion.
Experimental Protocol: Evaluating the Dispersion of this compound
Objective: To visually assess the dispersion quality of this compound in a filled polymer system.
Materials:
-
Polymer samples with this compound and varying levels of filler.
-
Microtome for preparing thin sections.
-
Optical microscope with transmitted light capabilities.
-
Image analysis software.
Procedure:
-
Prepare polymer samples with a fixed concentration of this compound and different concentrations of the filler (e.g., 0%, 10%, 20%).
-
Use a microtome to cut thin sections (e.g., 10-20 µm) from the molded parts.
-
Mount the sections on a microscope slide.
-
Observe the sections under the optical microscope at various magnifications.
-
Capture images of the dispersion. Look for the presence of dye agglomerates (darker, larger particles).
-
Use image analysis software to quantify the size and number of agglomerates per unit area.
Data Presentation:
| Filler Concentration (%) | Average Agglomerate Size (µm²) | Number of Agglomerates/mm² |
| 0 | 5 | 12 |
| 10 | 15 | 45 |
| 20 | 35 | 110 |
Visualization of Experimental Workflows
Caption: Workflow for evaluating plasticizer-induced migration of this compound.
Caption: Logic diagram for troubleshooting common compatibility issues.
References
Refinement of spin dyeing process with Solvent Yellow 157 for better uniformity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Solvent Yellow 157 in spin dyeing (solution dyeing) processes for synthetic fibers. The focus is on achieving high color uniformity and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which applications is it suitable?
A1: this compound is a greenish-yellow transparent solvent dye with the chemical formula C18H7Cl4NO2.[1] It is known for its excellent heat resistance (stable up to 300°C), high light fastness (grade 7-8 out of 8), and good migration resistance.[1][2] These properties make it highly suitable for the spin dyeing of plastics and polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2][3] It is particularly recommended for automotive textiles.[1][2]
Q2: What is spin dyeing and why is it preferred for synthetic fibers?
A2: Spin dyeing, also known as dope (B7801613) dyeing or solution dyeing, is a coloration method where the dye is incorporated into the polymer solution or melt before the fiber is extruded.[4][5][6][7] This contrasts with traditional wet dyeing, where the yarn or fabric is dyed after its formation. Spin dyeing offers several advantages, including exceptional colorfastness to washing and light, consistent and uniform color throughout the fiber, reduced water and energy consumption, and elimination of wastewater from the dyeing process.[4][5][6][7]
Q3: What are the critical parameters to control for achieving uniform color with this compound in spin dyeing?
A3: The key to uniform coloration lies in the homogeneous distribution of the dye within the polymer melt. Critical parameters to control include:
-
Dye Dispersion: Ensuring the dye is fully dissolved and evenly dispersed in the polymer is paramount. This is often achieved through the use of a masterbatch.
-
Melt Temperature: The processing temperature must be high enough to ensure the polymer is molten and has a suitable viscosity for mixing, but not so high as to cause degradation of the polymer or the dye. This compound has a high heat resistance, making it suitable for polymers processed at high temperatures.[2][3]
-
Mixing/Extrusion Parameters: The design of the extruder screw, screw speed, and residence time in the extruder are crucial for achieving a homogeneous mix of the dye and polymer.
-
Masterbatch Quality: The quality and compatibility of the masterbatch carrier with the main polymer are essential for uniform color.
Q4: Can I use this compound directly as a powder in the extruder?
A4: While it is possible, it is generally not recommended for achieving the highest level of uniformity. Using a pre-dispersed masterbatch, where the dye is concentrated in a carrier resin, is the standard and preferred method.[3] This ensures better dispersion and avoids issues like color specks or streaks that can arise from incompletely mixed dye powder.
Troubleshooting Guide
This guide addresses common issues encountered during the spin dyeing process with this compound.
| Issue | Potential Cause | Recommended Action |
| Color Streaks or Un-melted Specks in Fiber | 1. Inadequate dispersion of the dye. 2. Masterbatch carrier incompatibility. 3. Processing temperature is too low. | 1. Improve mixing in the extruder by adjusting screw design or speed. 2. Ensure the masterbatch carrier resin is the same as or highly compatible with the bulk polymer. 3. Gradually increase the melt temperature within the recommended range for the polymer and dye. |
| Inconsistent Color Between Batches | 1. Variation in masterbatch concentration. 2. Inconsistent extruder settings (temperature, speed, residence time). 3. Variation in the base polymer's properties. | 1. Precisely control the masterbatch feed rate. 2. Maintain consistent and well-documented processing parameters for each run. 3. Ensure the polymer from different batches has consistent melt flow index (MFI) and other relevant properties. |
| Filter Clogging in Spinning Pack | 1. Agglomeration of dye particles. 2. Degradation of the polymer or dye leading to solid particles. 3. Contaminants in the raw materials. | 1. Improve the dispersion quality of the masterbatch. Consider a masterbatch with a finer pigment grind. 2. Check for and address any hot spots in the extruder. Ensure the processing temperature is not exceeding the thermal stability of the polymer or dye. 3. Verify the purity of the polymer and masterbatch. |
| Lower Than Expected Color Strength | 1. Incorrect masterbatch dosage. 2. Degradation of the dye due to excessive temperature or residence time. | 1. Verify the calibration of the masterbatch feeder. 2. Optimize the process to reduce thermal stress on the dye, potentially by lowering the temperature or increasing throughput. |
| Color Variation Across the Fiber Cross-Section | 1. Poor mixing of the masterbatch into the polymer melt. 2. Masterbatch added too late in the extrusion process. | 1. Use a longer mixing section in the extruder or add a static mixer before the spin pack. 2. Introduce the masterbatch earlier in the extrusion process to allow for more thorough mixing. |
Experimental Protocols
Protocol 1: Preparation of this compound Masterbatch
This protocol describes a general method for preparing a 20% (w/w) this compound masterbatch in a PET carrier resin.
Materials and Equipment:
-
This compound powder
-
Polyethylene terephthalate (PET) carrier resin (pellets)
-
Twin-screw extruder with gravimetric feeders
-
Strand pelletizer
-
Drying oven
Methodology:
-
Dry the PET carrier resin at 120-140°C for 4-6 hours to a moisture content below 0.02%.
-
Pre-mix 20 parts by weight of this compound with 80 parts by weight of the dried PET resin.
-
Set the temperature profile of the twin-screw extruder. A typical profile for PET is:
-
Feed zone: 240-260°C
-
Melting zone: 260-280°C
-
Mixing zone: 270-285°C
-
Die: 270-280°C
-
-
Feed the pre-mixed material into the extruder using a gravimetric feeder at a controlled rate.
-
Melt-compound the mixture. The screw speed should be adjusted to ensure thorough mixing without excessive shear that could degrade the polymer or dye.
-
Extrude the molten, colored polymer through a strand die into a water bath for cooling.
-
Pelletize the solidified strands into masterbatch pellets.
-
Dry the masterbatch pellets before storage or use.
Protocol 2: Spin Dyeing of PET Fibers
This protocol outlines the process of producing colored PET fibers using the prepared masterbatch.
Materials and Equipment:
-
PET polymer (pellets)
-
This compound masterbatch (20% concentration)
-
Single-screw extruder with gravimetric feeders for both polymer and masterbatch
-
Spinning pack with filter and spinneret
-
Quenching (cooling) air system
-
Godet rolls for drawing
-
Winder
Methodology:
-
Dry the PET polymer to a moisture content below 0.02%.
-
Set the extruder temperature profile appropriate for PET fiber spinning (similar to the masterbatch preparation).
-
Calibrate the gravimetric feeders to deliver the desired ratio of masterbatch to virgin PET. For a final dye concentration of 0.5% in the fiber, the masterbatch should be added at a rate of 2.5% of the total throughput.
-
Start the extruder and allow the system to reach a steady state, ensuring a consistent melt pressure and temperature.
-
The molten, colored polymer is pumped through the spinning pack, which filters out any impurities or agglomerates.
-
The polymer is then extruded through the spinneret to form continuous filaments.
-
The filaments are cooled and solidified by a controlled flow of quenching air.
-
The solidified filaments are drawn between sets of godet rolls rotating at different speeds to orient the polymer chains and impart strength to the fibers.
-
The final drawn yarn is wound onto bobbins.
Visualizations
Caption: Troubleshooting workflow for non-uniform color in spin dyeing.
Caption: General experimental workflow for spin dyeing.
References
- 1. scribd.com [scribd.com]
- 2. textile-yarn.com [textile-yarn.com]
- 3. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 4. thaipolyester.com [thaipolyester.com]
- 5. What is Dope-Dyed Fabric? - EREZ Technical Textiles [erez-therm.com]
- 6. dometic.com [dometic.com]
- 7. sgs.com [sgs.com]
Mitigating the effects of quenching on Solvent Yellow 157 fluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the fluorescence of Solvent Yellow 157. It is intended for researchers, scientists, and drug development professionals who may encounter fluorescence quenching during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and how does it differ from photobleaching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through various mechanisms such as collisions with other molecules (dynamic quenching), formation of non-fluorescent complexes (static quenching), or energy transfer.[1][2][3] Quenching is often a reversible process; for instance, removing the quenching agent can restore fluorescence.[1] In contrast, photobleaching is the irreversible chemical destruction of the fluorophore due to light exposure, leading to a permanent loss of fluorescence.[1][4]
Q2: What are the common causes of fluorescence quenching for organic dyes like this compound?
A2: Common causes of fluorescence quenching for organic dyes include:
-
High concentrations: This can lead to self-quenching or aggregation-caused quenching (ACQ), where dye molecules interact with each other and provide non-radiative decay pathways.[4][5] Perylene (B46583) dyes, which are structurally related to many high-performance dyes, are particularly prone to face-to-face self-aggregation that quenches fluorescence.[5]
-
Presence of quenching agents: Certain molecules can act as quenchers. Dissolved oxygen is a common quencher that can promote intersystem crossing to a non-emissive triplet state.[1] Other quenchers include heavy metal ions and halides.[4]
-
Inappropriate solvent: The choice of solvent can significantly impact fluorescence. Solvents can interact with the dye in its excited state, altering the energy levels and potentially leading to quenching.[1][6][7]
-
Temperature: Increased temperature can enhance dynamic quenching by increasing the frequency of collisions between the fluorophore and quenching molecules.[1]
Q3: Can the fluorescence of this compound be affected by the experimental environment?
A3: Yes, the fluorescence of dyes like this compound is highly sensitive to the local environment.[6] Factors such as solvent polarity, pH, and the presence of other dissolved compounds can influence the fluorescence emission spectra and quantum yield.[6] For instance, a change in solvent polarity can alter the energy separation between the ground and excited states, leading to shifts in the emission wavelength.[6]
Q4: What is the inner filter effect and how can I avoid it?
A4: The inner filter effect is a phenomenon that can lead to artificially low fluorescence readings. It occurs when the excitation light is absorbed by other components in the solution before it can reach the fluorophore, or when the emitted fluorescence is re-absorbed by other molecules in the solution.[4][8] This is more common at high concentrations of the fluorophore or other absorbing species.[4] The primary way to mitigate the inner filter effect is to dilute the sample.[4]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
If you are observing a significantly lower fluorescence signal than expected, or no signal at all, follow these troubleshooting steps.
Caption: Troubleshooting workflow for low or no fluorescence signal.
Issue 2: Fluorescence Signal Decreases Over Time
A continuous decrease in fluorescence intensity during measurement is a common issue.
Caption: Troubleshooting workflow for a decreasing fluorescence signal.
Data on Quenching Mitigation Strategies
The following tables provide illustrative data on how different experimental parameters can affect the fluorescence intensity of a dye like this compound. Note: This data is hypothetical and intended for demonstration purposes.
Table 1: Effect of Concentration on Relative Fluorescence Intensity
| Concentration (µM) | Relative Fluorescence Intensity (a.u.) |
| 0.1 | 150 |
| 0.5 | 720 |
| 1.0 | 1350 |
| 5.0 | 5800 |
| 10.0 | 9500 |
| 20.0 | 8200 (Self-quenching observed) |
| 50.0 | 4100 (Significant self-quenching) |
This table illustrates that as the concentration of the dye increases, the fluorescence intensity increases up to a certain point, after which self-quenching leads to a decrease in the signal.[1]
Table 2: Effect of Solvent on Relative Fluorescence Intensity
| Solvent | Polarity Index | Relative Fluorescence Intensity (a.u.) |
| Hexane | 0.1 | 8500 |
| Toluene | 2.4 | 9200 |
| Chloroform | 4.1 | 7500 |
| Acetone | 5.1 | 6100 |
| Ethanol | 5.2 | 4500 |
| Acetonitrile | 5.8 | 5300 |
This table shows that the fluorescence intensity of a dye can be highly dependent on the polarity of the solvent.[6] For many organic dyes, fluorescence is stronger in less polar solvents.
Experimental Protocols
Protocol 1: Determining the Optimal Dye Concentration
Objective: To find the concentration range for this compound that provides a linear relationship between concentration and fluorescence intensity, avoiding self-quenching.
Materials:
-
This compound
-
High-purity solvent (e.g., Toluene)
-
Volumetric flasks
-
Micropipettes
-
Fluorometer and cuvettes
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the chosen solvent.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution, ranging from low (e.g., 0.1 µM) to high (e.g., 50 µM) concentrations.
-
Measure Fluorescence: For each concentration, measure the fluorescence intensity using a fluorometer set to the appropriate excitation and emission wavelengths for this compound. Keep instrument settings (e.g., slit widths, gain) constant for all measurements.
-
Plot the Data: Plot the fluorescence intensity as a function of concentration.
-
Analyze the Results: Identify the linear range of the plot. The concentration at which the intensity starts to plateau or decrease indicates the onset of self-quenching or inner filter effects.[4] Use concentrations within the linear range for your experiments.
Protocol 2: Screening Solvents to Mitigate Quenching
Objective: To identify a solvent that maximizes the fluorescence quantum yield of this compound.
Materials:
-
This compound
-
A range of high-purity solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol)
-
Volumetric flasks
-
Micropipettes
-
Fluorometer and cuvettes
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a solvent in which it is readily soluble.
-
Prepare Samples: In separate cuvettes, prepare solutions of this compound at a fixed concentration (within the optimal range determined in Protocol 1) in each of the different solvents to be tested.
-
Measure Fluorescence: Measure the fluorescence intensity for each sample, keeping the instrument settings constant.
-
Compare Results: Compare the fluorescence intensities obtained in the different solvents. The solvent that yields the highest intensity is likely the most suitable for minimizing solvent-induced quenching for your application.[6][7]
-
Optional - Degassing: For the most promising solvents, you can further investigate the effect of dissolved oxygen by measuring the fluorescence before and after degassing the solvent (e.g., by bubbling with nitrogen or argon gas). An increase in fluorescence after degassing indicates that dissolved oxygen was acting as a quencher.[1]
References
- 1. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 2. ossila.com [ossila.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Rescuing the solid-state fluorescence of perylene diimide dyes by host–guest isolation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Enhancing the Lightfastness of Colored Plastics for Outdoor Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the lightfastness of colored plastics for outdoor applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of light-resistant colored plastics.
| Problem | Potential Causes | Recommended Solutions |
| Rapid Color Fading or Change | Inadequate light stabilization.[1][2][3][4] Poor lightfastness of the chosen pigment.[5][6][7] Incompatibility between the pigment and the polymer matrix.[8] Photo-oxidation of the polymer matrix itself.[9] | - Increase the concentration of the UV stabilizer package (HALS, UV absorbers, or a synergistic blend).[1][2] - Select pigments with higher lightfastness ratings (e.g., inorganic pigments often have better stability than organic pigments).[6][10] - Ensure the chosen pigment is chemically compatible with the polymer and other additives.[8] - Add a UV absorber to protect the polymer matrix.[4][11] |
| Yellowing of the Plastic | Photodegradation of the polymer backbone.[12] Presence of certain additives or impurities that are not UV stable. Degradation of a UV absorber that produces colored byproducts. | - Select a polymer with inherent UV stability (e.g., acrylics, fluoropolymers).[12][13][14] - Incorporate a UV absorber that effectively blocks the wavelengths causing yellowing.[15] - Ensure all additives in the formulation are UV stable for the intended application. - Evaluate the yellowness index (YI) as a key metric in accelerated weathering tests.[16] |
| Surface Cracking or Embrittlement | Chain scission of the polymer due to UV exposure.[9] Loss of plasticizers or other essential additives. Insufficient protection from UV radiation in the deeper layers of the plastic. | - Utilize a robust light stabilizer package, particularly HALS, which are effective at scavenging free radicals throughout the polymer.[2][3] - Consider a combination of a UV absorber for surface protection and HALS for deeper protection.[1] - Select a polymer with a higher resistance to UV degradation.[17] |
| Chalking (Formation of a Powdery Surface) | Degradation of the polymer matrix at the surface, exposing the pigment particles.[1] Poor dispersion of pigments or fillers. | - Improve the UV stability of the polymer matrix with appropriate light stabilizers. - Optimize the processing conditions to ensure proper dispersion of all components. - Consider using pigments with surface treatments that improve their compatibility with the polymer. |
| Inconsistent Test Results | Variability in accelerated weathering test conditions.[18] Non-uniformity of additive dispersion in the plastic samples. Differences in sample preparation or thickness.[4] | - Strictly adhere to standardized test protocols (e.g., ASTM G154, ASTM D4364).[18][19][20] - Ensure thorough mixing and compounding of the plastic formulation. - Maintain consistent sample preparation and thickness for all test specimens. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of color fading in plastics exposed to sunlight?
A1: The primary mechanism is photo-oxidation, a process initiated by the absorption of ultraviolet (UV) radiation from sunlight.[1][9] This energy absorption leads to the formation of free radicals, which are highly reactive molecules that can break down both the polymer chains and the chemical structure of the colorants.[2][21][22] This degradation alters the way the material absorbs and reflects light, resulting in a perceived fading or change in color.[12]
Q2: What are the main types of light stabilizers, and how do they work?
A2: There are two main types of light stabilizers used in plastics:
-
Hindered Amine Light Stabilizers (HALS): These do not absorb UV radiation but function by scavenging free radicals that are formed during the photo-oxidation process.[2][3] HALS are particularly effective because they are regenerative and can participate in multiple radical scavenging cycles, providing long-term protection.[3][4]
-
UV Absorbers (UVA): These additives function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[1][4][11] They essentially act as a shield for the polymer. Common types include benzophenones and benzotriazoles.[3][11]
Often, a combination of HALS and UV absorbers is used to achieve synergistic protection.[1]
Q3: How do I choose the right colorant for an outdoor application?
A3: The choice of colorant is critical for lightfastness. Here are key considerations:
-
Chemical Type: Inorganic pigments (e.g., metal oxides, iron oxides) generally offer better thermal stability and lightfastness compared to organic pigments.[5][6][10] Organic pigments, while offering brighter colors, can be more susceptible to fading.[5][12]
-
Lightfastness Rating: Pigments are often rated on a scale (e.g., the Blue Wool Scale from 1 to 8, where 8 is the most lightfast).[23][24] For outdoor applications, a rating of 7 or 8 is recommended.[6][7][25]
-
Compatibility: Ensure the pigment is chemically compatible with the polymer and other additives in your formulation to avoid adverse reactions that could affect color and stability.[8]
Q4: How does the polymer matrix itself affect lightfastness?
A4: The base polymer's inherent UV stability plays a significant role.[12] Some polymers, like acrylics and fluoropolymers, are naturally more resistant to UV degradation.[12][13] Others, such as unmodified polypropylene (B1209903) and PVC, are more susceptible and will degrade, leading to yellowing, embrittlement, and contributing to the overall failure of the colored plastic, even if the pigment itself is stable.[12][15] Therefore, selecting a UV-stable polymer or adequately stabilizing a less resistant one is crucial.
Q5: What is accelerated weathering, and how does it relate to real-world performance?
A5: Accelerated weathering is a laboratory technique used to simulate the damaging effects of long-term outdoor exposure in a much shorter timeframe.[18][24] Instruments like QUV testers (using fluorescent UV lamps) and Xenon Arc chambers (which closely mimic the full spectrum of sunlight) expose samples to controlled cycles of UV radiation, temperature, and moisture.[18][24] While there is no universal formula to equate a specific number of hours in an accelerated tester to years of outdoor exposure, these tests are invaluable for comparing the relative performance of different formulations and for quality control.[18]
Experimental Protocols
Protocol 1: Accelerated Weathering Testing (ASTM G154 Cycle)
Objective: To evaluate the lightfastness of colored plastic samples by exposing them to cycles of UV light and condensation.
Apparatus: A fluorescent UV accelerated weathering tester (QUV).
Methodology:
-
Sample Preparation:
-
Prepare flat plaques of the colored plastic formulation with uniform thickness (e.g., 3 mm).
-
Ensure samples are clean and free of any surface contaminants.
-
Create a control sample (unexposed) for each formulation to be tested.
-
-
Test Cycle:
-
A common cycle for general plastic testing is: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[18]
-
Mount the samples in the holders of the QUV tester.
-
-
Exposure:
-
Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).[18]
-
Periodically remove samples at set intervals for evaluation.
-
-
Evaluation:
-
Color Change: Measure the color of the exposed samples and the unexposed control using a spectrophotometer. Calculate the color difference (ΔE*) using the CIELAB color space.[26]
-
Gloss: Measure the gloss of the samples at a specified angle (e.g., 60°) using a gloss meter.
-
Physical Properties: Conduct mechanical tests such as tensile strength or impact strength to assess any degradation in physical properties.
-
Visual Inspection: Visually inspect for any signs of cracking, chalking, or other surface defects.
-
Protocol 2: Color Measurement and Analysis
Objective: To quantitatively assess the color change of plastic samples after exposure to weathering.
Apparatus: A spectrophotometer.
Methodology:
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the provided white and black calibration tiles.
-
Measurement Settings:
-
Set the illuminant to D65 (standard daylight).
-
Set the observer angle to 10°.
-
Select the CIELAB (L, a, b*) color space.[26]
-
-
Measurement Procedure:
-
Measure the L, a, and b* values of the unexposed control sample. Take at least three readings at different locations on the sample and average them.
-
Measure the L, a, and b* values of the exposed sample in the same manner.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where: ΔL = L_exposed - L_control Δa* = a_exposed - a_control Δb* = b_exposed - b_control
-
A higher ΔE* value indicates a greater change in color.
-
Visualizations
Caption: A simplified pathway of polymer photodegradation.
Caption: Mechanisms of UV Absorbers and HALS.
Caption: A workflow for troubleshooting color fading issues.
References
- 1. Light Stabilizers for Plastics & Coatings | amfine.com [amfine.com]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles) [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Key Causes of Fading in Plastic Packaging Colors [ksun-packaging.com]
- 6. Colored plastic products will fade under the influence of many factors - Support - Hebei Wanlitai Olive Pipe Co., Ltd [olivepipecn.com]
- 7. fillplas.com [fillplas.com]
- 8. plasticstoday.com [plasticstoday.com]
- 9. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 10. Plastic Pigments - The Complete Guide on How Colourants Work [veeraco.com]
- 11. pe-nets.com [pe-nets.com]
- 12. curbellplastics.com [curbellplastics.com]
- 13. protoplastics.com [protoplastics.com]
- 14. farcoplastics.com [farcoplastics.com]
- 15. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. measurecolour.com.my [measurecolour.com.my]
- 17. Best UV-Resistant Polymers for Outdoor Use (Lifetime > 10 Years) [eureka.patsnap.com]
- 18. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. store.astm.org [store.astm.org]
- 21. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
- 23. admin.heubach.com [admin.heubach.com]
- 24. fyitester.com [fyitester.com]
- 25. What are the factors affecting the fading of plastic products? - Knowledge - Odin Mould [plasticomould.com]
- 26. contractlaboratory.com [contractlaboratory.com]
Process improvements for consistent coloration with Solvent Yellow 157
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable coloration with Solvent Yellow 157.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, providing potential causes and systematic solutions.
Issue 1: Inconsistent or Weak Coloration
Q: Why is the color of my polymer/solution faint or inconsistent between batches?
A: Inconsistent or weak coloration can stem from several factors related to dye concentration, dispersion, and solvent compatibility.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Dye Concentration | Ensure accurate and consistent measurements of this compound. Prepare a stock solution to ensure uniform concentration across experiments. |
| Poor Dye Dispersion | Agglomeration of dye particles can lead to uneven color. Improve dispersion by using appropriate mixing techniques (e.g., ultrasonication, high-shear mixing) and ensuring the dye is fully dissolved before application.[1][2] |
| Solvent Incompatibility | This compound has varying solubility in different organic solvents.[1] Using an incompatible solvent can lead to poor dissolution and weak coloration. Refer to the solubility data in Table 2. |
| Inadequate Mixing/Processing Time | Ensure sufficient time and appropriate temperature during processing to allow for complete dissolution and uniform distribution of the dye within the matrix.[1] |
Issue 2: Color Shifts or Unexpected Hues
Q: The final color is not the expected brilliant greenish-yellow. What could be the cause?
A: Color shifts can be induced by thermal degradation, pH fluctuations, or interactions with other components in your formulation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Thermal Degradation | This compound has high heat resistance (up to 300-320°C), but exceeding this can cause degradation and color changes.[3][4][5] Verify your processing temperatures and consider reducing them if possible. |
| pH of the Medium | The pH of the medium can influence the final color. It is recommended to maintain a pH between 6 and 8 for optimal performance.[3] |
| Interaction with Other Additives | Other components in your formulation, such as stabilizers or plasticizers, may interact with the dye. Conduct small-scale compatibility tests with all components. |
| Substrate Interaction | The inherent color or chemical nature of the substrate being colored can affect the final perceived color.[2] |
Issue 3: Dye Migration or Leaching
Q: I'm observing that the color is bleeding or migrating out of my material. How can this be prevented?
A: Dye migration is often related to the dye's compatibility with the host material and the processing conditions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Migration Resistance in Certain Polymers | While this compound generally has good migration resistance, its performance can vary depending on the polymer system.[1][3] Ensure the dye is suitable for your specific polymer. |
| Excessive Dye Concentration | Using a higher concentration of dye than can be properly dissolved or entrapped in the polymer matrix can lead to migration. Adhere to the recommended dosage (see Table 1). |
| Incomplete Polymer Curing/Solidification | If the host material is not fully cured or solidified, the dye may not be properly locked in. Ensure complete polymerization or solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is a brilliant greenish-yellow dye with excellent heat and light resistance.[1][6] Key properties are summarized in the table below.
Table 1: Technical Properties of this compound
| Property | Value |
| Appearance | Yellow Powder[4] |
| Color Index Name | This compound[7] |
| CAS Number | 27908-75-4[3][6][7] |
| Molecular Formula | C₁₈H₇Cl₄NO₂[3][6] |
| Heat Resistance | ≥300°C[3] |
| Light Fastness | 7-8 (on a scale of 1-8, where 8 is superior)[1][3] |
| Recommended Dosage (Transparent) | 0.03%[1] |
| Recommended Dosage (Non-transparent) | 0.05%[1] |
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents but is insoluble in water.[6][8]
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Acetone | 1.2[1] |
| Butyl Acetate | 4.2[1] |
| Methylbenzene | 10.3[1] |
| Dichloromethane | 2.4[1] |
| Ethyl Alcohol | 6.5[1] |
Q3: What are the primary applications of this compound?
A3: Due to its high stability, this compound is widely used for coloring plastics such as PS, ABS, PMMA, PC, and PET, as well as in polymers and fibers.[1][3] It is also used in coatings, inks, waxes, and oils.[7][8]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, as with any chemical, proper safety measures are crucial. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[9] In case of a spill, avoid dust formation and use appropriate methods for containment and cleanup.[9]
Experimental Protocols
Protocol: Incorporation of this compound into a Polymer Film for In Vitro Studies
This protocol provides a general method for embedding this compound into a polymer film, a common requirement for creating colored substrates for cell culture or drug release studies.
Materials:
-
This compound
-
Polymer (e.g., Polystyrene - PS, Polymethyl methacrylate (B99206) - PMMA)
-
Suitable organic solvent (e.g., Toluene, Dichloromethane)
-
Glass petri dish or other casting surface
-
Ultrasonic bath
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Polymer Solution Preparation:
-
In a fume hood, dissolve the chosen polymer in a suitable solvent to achieve the desired concentration (e.g., 10% w/v).
-
Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Dye Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the dye in the same solvent used for the polymer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Use an ultrasonic bath to ensure complete dissolution and break up any aggregates.
-
-
Doping the Polymer Solution:
-
While stirring, add the this compound stock solution dropwise to the polymer solution until the desired final concentration is reached (e.g., 0.05% w/w relative to the polymer).
-
Continue stirring for at least 30 minutes to ensure uniform distribution of the dye.
-
-
Film Casting:
-
Pour the colored polymer solution into a clean, level glass petri dish.
-
Cover the dish loosely to allow for slow solvent evaporation. This helps in forming a uniform film.
-
-
Drying and Film Recovery:
-
Allow the solvent to evaporate completely in the fume hood. This may take 24-48 hours.
-
Once fully dried, the colored polymer film can be carefully peeled from the glass surface.
-
-
Post-Processing:
-
To remove any residual solvent, place the film in a vacuum oven at a temperature below the polymer's glass transition temperature for 24 hours.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent coloration.
Caption: Factors influencing final coloration outcomes.
References
- 1. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 2. What are the factors affecting the performance of Solvent Red 24? - Blog - KEYINGCHEM [keyingchemical.com]
- 3. This compound|Oil yellow 157 - OOPS COLOR [oopscolor.com]
- 4. colorantsgroup.com [colorantsgroup.com]
- 5. This compound | CAS No.27908-75-4 Manufacturers in India [colorantsgroup.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. polarisorganics.com [polarisorganics.com]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of High-Purity Quinophthalone Dyes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges in the synthesis of high-purity quinophthalone dyes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of quinophthalone dyes.
Issue 1: Low Reaction Yield
-
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in quinophthalone synthesis can stem from several factors, including incomplete reactions, side product formation, or loss of product during workup.
-
Incomplete Reaction: The condensation of quinaldine (B1664567) derivatives with phthalic anhydride (B1165640) derivatives requires high temperatures, often between 180°C and 220°C, to proceed to completion.[1][2] Ensure your reaction temperature is sufficiently high and maintained for an adequate duration, which can be several hours.[1][3][4] In some cases, using a Lewis acid catalyst can improve reaction rates and yields.[5]
-
Purity of Intermediates: The purity of the starting quinaldine and phthalic anhydride derivatives is critical. Impurities can interfere with the reaction, leading to lower yields and the formation of unwanted side products.[6][7]
-
Sub-optimal Catalyst: The choice and amount of catalyst can significantly impact the reaction. A comparative study of various Lewis acids showed that BF3/Et2O can be a highly effective catalyst under solvent-free conditions.[5] Zinc chloride is also commonly used.[1]
-
Product Loss During Workup: Quinophthalone dyes can have varying solubility. Ensure the solvents used for washing and precipitation are appropriate to minimize product loss.[3] For instance, after cooling the reaction mixture, adding methanol (B129727) or hexane (B92381) can help precipitate the product before filtration.[3][8]
-
Issue 2: Product Impurity and Color Deviation
-
Q: The final product is impure, and its color deviates from the expected shade. How can I identify and remove impurities?
A: Impurities are a common challenge and can arise from starting materials, side reactions, or residual solvents. Color deviations are often a direct result of these impurities.[6]
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual quinaldine or phthalic anhydride derivatives in the final product.
-
Side Products: At high temperatures, side reactions can occur. For sulfonated quinophthalones, such as Quinoline (B57606) Yellow, impurities can include various mono-, di-, and tri-sulfonated isomers.[9][10]
-
Contaminants from Manufacturing: Impurities can be introduced from solvents or reagents used during the synthesis and purification process.[7]
-
-
Purification Strategies:
-
Solvent Washing: A common first step is to wash the crude product with solvents like methanol and acetone (B3395972) to remove unreacted starting materials and some side products.[3]
-
Reprecipitation/Recrystallization: While sometimes avoided for efficiency, dissolving the crude product in a suitable solvent (like DMSO) and then precipitating it can be a very effective purification method.[3]
-
Salting Out: For water-soluble dyes like Quinoline Yellow, a method involves drowning the reaction mixture in a brine solution, neutralizing it, and then salting out the sodium salts of the sulfonation products.[11]
-
Advanced Purification: In some cases, forming a water-insoluble metal salt of the dye can be used to separate it from water-soluble organic impurities.[11] Other methods like treatment with flocculants or ultrafiltration can also be employed.[12]
-
-
Issue 3: Poor Solubility of the Final Product
-
Q: My purified quinophthalone dye has very low solubility in common organic solvents. What can I do?
A: Poor solubility can hinder characterization and application. The issue can be inherent to the molecule's structure or related to its crystalline form.
-
Solvent Selection: Quinophthalone dyes are often soluble in high-boiling point, nonpolar organic solvents.[13] For specific applications, such as in color filters for image sensors, solubility in solvents like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA) is crucial.[3]
-
Structural Modification: The solubility of a dye is highly dependent on its chemical structure. Introducing certain functional groups or increasing the molecular conjugation length can sometimes improve solubility in desired solvents.[3]
-
Finishing/Pigmentation Process: For use as pigments, crude dyes can be "finished" by stirring them in a high-boiling solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 120°C) to optimize their crystalline form for better application properties, which may also affect solubility behavior.[4] A nano-pigmentation process can also be applied to reduce particle size, which is crucial for applications requiring high color purity and dispersion stability.[3][8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical starting materials and reaction conditions for quinophthalone synthesis? A1: The most common synthesis involves the condensation reaction between a quinaldine derivative (such as 2-methylquinoline) and a phthalic anhydride derivative.[5][13] The reaction is typically carried out at high temperatures, ranging from 180°C to 220°C, either neat (solvent-free) or in a high-boiling solvent like nitrobenzene (B124822).[1][4][5] Catalysts such as zinc chloride or Lewis acids (e.g., BF3/Et2O) are often used to facilitate the reaction.[1][5]
-
Q2: How can I effectively purify my crude quinophthalone dye? A2: Purification strategies depend on the specific dye's properties. A widely used and efficient method that avoids column chromatography involves a sequence of reprecipitation, hot filtration, and solvent washing.[3] A typical procedure includes refluxing the crude solid in a solvent like dimethyl sulfoxide (B87167) (DMSO), filtering it while hot, and then thoroughly washing the collected solid with solvents such as methanol and acetone before drying.[3] For water-soluble sulfonated dyes, methods like salting out or precipitating the dye as an insoluble metal salt are effective.[11]
-
Q3: Which analytical techniques are best for assessing the purity of my final product? A3: A combination of techniques is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main dye component from its impurities, especially for sulfonated derivatives.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized dye and identifying any structural impurities.[3][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides an accurate molecular weight, confirming the elemental composition of the product.[3]
-
UV-Vis Spectroscopy: This technique is used to determine the dye's absorption properties, including its maximum absorption wavelength (λmax) and molar extinction coefficient (εmax), which are indicators of its performance as a colorant.[3][14]
-
-
Q4: What are the key safety precautions to take during synthesis? A4: Synthesis often involves high temperatures and potentially hazardous chemicals.
-
Solvents: High-boiling solvents like nitrobenzene or 1,2,4-trichlorobenzene (B33124) are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][8] Whenever possible, consider solvent-free methods.[5]
-
Reagents: Phthalic anhydride and its derivatives can be irritants. Catalysts like zinc chloride and Lewis acids should be handled with care.
-
Product: Some quinoline-based dyes have been found to have potential genotoxic effects, so appropriate handling procedures should be followed to avoid exposure.[15]
-
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of Quinophthalone *
| Catalyst | Molar Ratio (Catalyst:Reactant) | Reaction Time (min) | Yield (%) |
| BF₃/Et₂O | 0.2 | 14 | 91 |
| AlCl₃ | 0.2 | 25 | 82 |
| SnCl₄ | 0.2 | 30 | 75 |
| ZrCl₄ | 0.2 | 45 | 70 |
| BCl₃/THF | 0.2 | 60 | 65 |
*Data sourced from a comparative study using 2-methylquinoline (B7769805) and phthalic anhydride under reflux conditions (200°C).[5]
Table 2: HPLC Method Validation Parameters for Analysis of Sulfonated Quinophthalones *
| Analyte (Impurity) | Limit of Detection (LOD, wt%) | Limit of Quantitation (LOQ, wt%) | Recovery Rate (%) |
| 6'SA (mono-sulfonated) | 1.23 | 3.70 | 91.07 - 99.45 |
| 6'5diSA (di-sulfonated) | 0.42 | 1.26 | 91.07 - 99.45 |
| 6'8'diSA (di-sulfonated) | 0.11 | 0.34 | 91.07 - 99.45 |
| 6'8'5triSA (tri-sulfonated) | 0.01 | 0.04 | 91.07 - 99.45 |
*Data represents parameters for an HPLC method developed for determining specified and non-specified components in Quinoline Yellow (D&C Yellow No. 10).[9][10]
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Quinophthalone using a Lewis Acid Catalyst
This protocol is adapted from the method described by Safari et al.[5]
-
Preparation: In a round-bottom flask, thoroughly mix 2-methylquinoline (1.0 mmol), phthalic anhydride (1.2 mmol), and Boron trifluoride etherate (BF₃/Et₂O) (0.2 mmol).
-
Reaction: Heat the mixture to 200°C under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Add a saturated solution of NaHCO₃ (10 mL) to the flask and stir the mixture for 20 minutes to neutralize any excess phthalic anhydride.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with petroleum ether (2 x 10 mL).
-
Drying: Dry the purified yellow solid product.
Protocol 2: Purification of Crude Quinophthalone Dye
This protocol is based on the purification method for a novel quinophthalone derivative.[3]
-
Preparation: Place the crude quinophthalone solid into a round-bottom flask. Add dimethyl sulfoxide (DMSO) to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 1 hour with stirring.
-
Hot Filtration: Quickly filter the hot mixture through a Büchner funnel to separate the purified solid from soluble impurities.
-
Solvent Washing: Wash the filtered solid cake sequentially with methanol and then with acetone. Continue washing until the filtrate is clear.
-
Drying: Dry the final product in a vacuum oven at 60°C for at least 12 hours to yield the purified quinophthalone dye.
Visualizations
Caption: General experimental workflow for the synthesis and purification of quinophthalone dyes.
Caption: Troubleshooting decision tree for addressing low reaction yield in quinophthalone synthesis.
References
- 1. RU2147311C1 - Method of preparing dye quinoline yellow - Google Patents [patents.google.com]
- 2. US3108109A - Process for producing quinoline yellow dyes - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US4785114A - Quinophthalone dyes - Google Patents [patents.google.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. benchchem.com [benchchem.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US5772696A - Process for purification of water soluble dyes via water insoluble metal salt intermediate - Google Patents [patents.google.com]
- 12. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]
- 13. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]
- 14. ijrar.org [ijrar.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Solvent Yellow 157 and Other Quinoline Dyes for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of Solvent Yellow 157 and other notable quinoline (B57606) dyes. This report provides a detailed comparison of their physicochemical properties, photostability, and fluorescence quantum yields, supported by standardized experimental protocols.
Quinoline-based dyes are a significant class of organic compounds utilized in a wide array of applications, from industrial coloring of plastics and fibers to advanced fluorescent probes in biomedical research and drug development. Their rigid, heterocyclic aromatic structure imparts desirable characteristics such as high thermal stability and strong fluorescence. Among these, this compound, a quinophthalone dye, is a prominent example known for its brilliant greenish-yellow hue and excellent resistance to heat and light. This guide offers a comparative analysis of this compound against other quinoline dyes, providing researchers with the necessary data and methodologies to select the appropriate dye for their specific application.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental properties of a dye, such as its chemical structure, solubility, and thermal stability, dictate its suitability for various applications. This compound, with its tetrachlorinated quinophthalone structure, exhibits exceptional heat resistance, making it ideal for high-temperature processing of plastics like polycarbonate and PET.[1][2] In contrast, other quinoline dyes, such as Quinoline Yellow SS (Solvent Yellow 33) and Quinoline Yellow WS, offer solubility in different media, catering to a broader range of uses from spirit lacquers to aqueous solutions for biological staining.[3][4][5]
| Property | This compound | Quinoline Yellow SS (Solvent Yellow 33) | Quinoline Yellow WS | Novel Quinophthalone (TCHCQ) |
| C.I. Name | This compound | Solvent Yellow 33 | Acid Yellow 3 | - |
| CAS No. | 27908-75-4 | 8003-22-3 | 8004-92-0 | Not Available |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | C₁₈H₁₁NO₂ | C₁₈H₉NNa₂O₈S₂ | C₃₇H₁₄Cl₄N₂O₅ |
| Molecular Weight | 411.07 g/mol [2][6] | 273.29 g/mol | 477.38 g/mol | Not Available |
| Appearance | Greenish-yellow powder[7] | Bright yellow powder | Yellow powder or granules | Yellow powder |
| Solubility | Soluble in organic solvents, insoluble in water.[8] | Soluble in nonpolar organic solvents, insoluble in water.[5] | Freely soluble in water, sparingly in ethanol. | Soluble in organic solvents. |
| Melting Point | 323 °C[1] | 240 °C | Decomposes at ~150°C | >300 °C |
| Heat Resistance | ≥300 °C in PS, PC, PET[1] | Good, up to 300°C in PS. | Not applicable (for aqueous use) | High thermal stability. |
| Light Fastness | 7-8 (Excellent)[1] | 6-7 (Good) | Moderate | High |
Photophysical Performance: Photostability and Quantum Yield
| Parameter | This compound | Quinoline-based Zn2+ Probe (QP2) | Anticancer Quinoline (RM-581-Fluo) | Rhodamine 6G (Reference) | Fluorescein (B123965) (Reference) |
| Excitation Max (λex) | Not specified in searches | ~370 nm | 365 nm | 530 nm | 490 nm |
| Emission Max (λem) | Not specified in searches | ~550 nm (upon Zn2+ binding) | 454 nm (at pH 4.0) | 550 nm | 514 nm |
| Fluorescence Quantum Yield (ΦF) | Not explicitly found (qualitatively high stability) | Low (off-state), High (on-state with Zn2+) | Moderate | 0.95 (in ethanol)[9] | 0.925 (in 0.1 N NaOH)[9] |
| Photostability | Excellent (Lightfastness 7-8)[1] | Good for imaging applications | Sufficient for cell tracking | Good | Moderate (prone to photobleaching) |
Experimental Protocols
To facilitate reproducible and comparative assessment of quinoline dyes, the following standardized protocols for determining fluorescence quantum yield and photostability are provided.
Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield (ΦF) of a dye relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Test dye solution (e.g., this compound in a suitable solvent)
-
Standard dye solution with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54, or Rhodamine 6G in ethanol, ΦF = 0.95)[9]
-
Solvent used for dissolving both test and standard dyes
Procedure:
-
Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye. The plots should yield straight lines passing through the origin.
-
Calculate the quantum yield of the test dye (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the linear plots for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (this term is 1 if the same solvent is used).
-
Assessment of Photostability (Photobleaching)
This protocol describes a method to quantify the photostability of a dye by measuring its rate of photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Photostability chamber with controlled light exposure (e.g., Xenon arc lamp).
-
Spectrophotometer or spectrofluorometer.
-
Solution of the test dye at a known concentration.
-
Control sample of the dye kept in the dark.
Procedure:
-
Prepare a solution of the dye in a suitable solvent or a thin film of the dye on a solid substrate.
-
Measure the initial absorbance or fluorescence intensity (A₀ or F₀) of the sample before light exposure.
-
Expose the sample to a constant and known intensity of light in the photostability chamber for a defined period. A dark control sample should be kept under the same conditions but shielded from light.
-
Measure the absorbance or fluorescence intensity (Aₜ or Fₜ) of the exposed sample and the dark control at regular time intervals.
-
Calculate the percentage of degradation at each time point: Degradation (%) = [(I₀ - Iₜ) / I₀] * 100, where I is either absorbance or fluorescence intensity.
-
Determine the photobleaching rate constant (k) by fitting the decay of the signal over time to a first-order exponential decay curve: Iₜ = I₀ * e^(-kt).
-
Compare the photobleaching rate constants of different dyes to assess their relative photostability. A smaller rate constant indicates higher photostability.
Visualizing Applications in Biological Systems
The versatility of the quinoline scaffold has led to the development of numerous fluorescent probes for biological applications. A prominent example is the use of quinoline-based sensors for the detection of metal ions, such as Zn²⁺, which plays a crucial role in many physiological and pathological processes.
Caption: Mechanism of a quinoline-based "off-on" fluorescent sensor for zinc ions.
Another significant application is in the development of anticancer agents. The inherent fluorescence of some quinoline derivatives allows for the tracking of their cellular uptake and localization, providing valuable insights into their mechanism of action.
Experimental Workflow for Dye Performance Evaluation
A systematic workflow is crucial for the comparative evaluation of dyes for a specific application, such as coloring plastics. This involves a series of steps from initial characterization to performance testing in the final product.
Caption: A generalized workflow for the evaluation of quinoline dyes for plastic coloration.
Conclusion
This compound stands out for its exceptional thermal and light stability, making it a prime candidate for coloring polymers subjected to harsh processing conditions. However, the broader family of quinoline dyes offers a rich diversity of properties, including varying solubilities and fluorescent characteristics, that are highly valuable in the fields of materials science and drug development. The development of novel quinoline-based fluorescent probes for bio-imaging and sensing highlights the significant potential of this class of compounds beyond traditional coloration. By utilizing the standardized experimental protocols outlined in this guide, researchers can effectively compare and select the most suitable quinoline dye for their specific needs, fostering innovation in both industrial and biomedical applications.
References
- 1. This compound|Oil yellow 157 - OOPS COLOR [oopscolor.com]
- 2. Solvent yellow 157 - SOLVENT YELLOW - L COLOR [l-color.com]
- 3. Solvent yellow 33|CAS NO.8003-22-3 [xcolorpigment.com]
- 4. artistpigments.org [artistpigments.org]
- 5. foodcolourworld.com [foodcolourworld.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. polarisorganics.com [polarisorganics.com]
- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating High-Temperature Polymer Coloration: A Comparative Guide to Solvent Yellow 157 and Its Alternatives
For researchers and scientists in polymer science and material development, selecting a colorant that maintains its integrity under the extreme processing temperatures of high-performance plastics is a critical challenge. This guide provides a comprehensive comparison of the heat stability of Solvent Yellow 157 against viable alternatives, supported by available technical data and a standardized testing protocol for evaluating performance in demanding polymer systems such as Polyetheretherketone (PEEK), Polyetherimide (PEI), and Polysulfone (PSU).
The selection of a suitable colorant is paramount in ensuring the final product not only meets aesthetic requirements but also maintains its physical and chemical properties without degradation. High processing temperatures, often exceeding 300°C, can lead to color shifting, fading, or complete decomposition of the colorant, thereby compromising the quality of the plastic part. This guide focuses on the validation of this compound's heat stability and provides a comparative analysis with other commercially available yellow colorants.
Performance Comparison of Yellow Colorants
The following tables summarize the key performance indicators for this compound and its alternatives based on available technical data. It is important to note that direct comparative data in high-temperature plastics like PEEK, PEI, and PSU is limited in publicly accessible literature. The presented data is compiled from various sources and may not be directly comparable due to differing test conditions.
Table 1: General Properties of Selected Yellow Colorants
| Colorant | Chemical Class | C.I. Name | CAS Number |
| This compound | Quinoline | This compound | 27908-75-4 |
| Solvent Yellow 163 | Anthraquinone | Solvent Yellow 163 | 13676-91-0 |
| Solvent Yellow 114 | Quinophthalone | Solvent Yellow 114 | 7576-65-0 |
| Pigment Yellow 185 | Isoindoline | Pigment Yellow 185 | 76199-85-4 |
Table 2: Heat Stability in Various Polymers
| Colorant | Polymer | Max. Processing Temp. (°C) | Observations |
| This compound | PS, ABS, PC, PET | 300 - 320[1][2][3] | Good heat resistance reported. |
| Solvent Yellow 163 | PS, ABS, PC, PET, PSU | 300 - 400[4][5][6] | Excellent heat stability noted, suitable for PSU.[4][7] |
| Solvent Yellow 114 | ABS, PBT, PC, PET, PMMA | 370[7] | Potentially suitable for PSU.[7] |
| Pigment Yellow 185 | ABS, HDPE | 300[8] | Good heat resistance. |
Table 3: Lightfastness Ratings
| Colorant | Lightfastness (Blue Wool Scale, 1-8) |
| This compound | 7-8[1][2][3] |
| Solvent Yellow 163 | 8[5] |
| Solvent Yellow 114 | 7-8[7] |
| Pigment Yellow 185 | 7-8[8] |
Note: Higher values on the Blue Wool Scale indicate better lightfastness.
Experimental Protocol for Heat Stability Validation
To ensure a standardized and objective evaluation of colorant performance in high-temperature plastics, the following experimental protocol is recommended. This protocol is a synthesis of industry best practices and standards such as ASTM D2244 for color difference measurement.
1. Materials and Preparation:
-
Polymer: PEEK, PEI, or PSU natural pellets, dried according to manufacturer's specifications.
-
Colorant: this compound and alternative yellow colorants at a concentration of 0.1% by weight.
-
Compounding: Prepare masterbatches of the colorants in the respective polymers using a twin-screw extruder. Then, let-down the masterbatch with the natural polymer to achieve the final concentration.
2. Specimen Preparation:
-
Injection Molding: Mold the compounded material into standard test plaques (e.g., 50mm x 50mm x 2mm) using an injection molding machine.
-
Processing Temperatures:
-
PEEK: 360°C, 380°C, 400°C
-
PEI: 340°C, 360°C, 380°C
-
PSU: 320°C, 340°C, 360°C
-
-
Dwell Times: Use dwell times of 1 minute and 5 minutes at each temperature to simulate both standard and extended processing cycles.
-
Control Sample: Produce a set of plaques at the lowest processing temperature with a minimal dwell time to serve as the reference standard.
3. Colorimetric Analysis:
-
Instrumentation: Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) of the molded plaques.
-
Measurement Conditions: Follow the ASTM D2244 standard practice for all color measurements.
-
Color Difference (ΔEab): Calculate the total color difference (ΔEab) between the test samples and the control sample using the following formula: ΔEab = √[(ΔL)\² + (Δa)\² + (Δb)\²] A lower ΔE*ab value indicates better heat stability.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for validating the heat stability of colorants in high-temperature plastics.
Discussion and Conclusion
Based on the available data, this compound demonstrates good heat stability in a range of engineering plastics, making it a suitable candidate for many applications. However, for the most demanding high-temperature plastics like PEEK, PEI, and PSU, alternatives such as Solvent Yellow 163 and Solvent Yellow 114 may offer superior performance with heat resistance reported up to 400°C and 370°C, respectively.[4][7]
The lack of direct comparative studies underscores the importance of conducting in-house testing using a standardized protocol as outlined above. Researchers and drug development professionals should prioritize generating their own data to ensure the selected colorant meets the specific processing and end-use requirements of their application. Factors such as the specific grade of the polymer, other additives in the formulation, and the processing equipment can all influence the final color and stability.
Ultimately, the validation of a colorant's heat stability in high-temperature plastics requires a systematic and data-driven approach. By following a rigorous experimental protocol and carefully evaluating the performance of various alternatives, a reliable and aesthetically pleasing final product can be achieved.
References
- 1. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 2. Solvent yellow 157 - SOLVENT YELLOW - L COLOR [l-color.com]
- 3. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 4. Colorants for High Temperature Applications [colorchem.com]
- 5. Solvent Yellow 163, Transparent Yellow GHS, CAS 13676-91-0 [xcwydyes.com]
- 6. China Solvent Yellow 163 / CAS 13676-91-0/106768-99-4 factory and manufacturers | Precise Color [precisechem.com]
- 7. Yellow Colorants for Plastic [colorchem.com]
- 8. Pigment yellow 185|Pigment yellow 185 - OOPS COLOR [oopscolor.com]
A Comparative Performance Analysis: Solvent Yellow 157 Versus Azo-Based Solvent Dyes
For Immediate Publication
Shanghai, China – December 19, 2025 – In the dynamic landscape of industrial colorants, the selection of high-performance dyes is critical for ensuring product quality, durability, and regulatory compliance. This guide provides an in-depth comparison of Solvent Yellow 157, a quinoline-based dye, and a selection of traditional azo-based solvent dyes. This document is intended for researchers, scientists, and drug development professionals who utilize solvent dyes in their applications and require a clear, data-driven comparison of their performance characteristics.
Executive Summary
This compound distinguishes itself with exceptional thermal and light stability, outperforming many conventional azo-based solvent dyes. While azo dyes offer a broad color spectrum and are often cost-effective, their performance in high-temperature applications and demanding light exposure conditions can be a limiting factor. This guide presents a detailed analysis of key performance indicators, including heat resistance, lightfastness, and migration resistance, supported by experimental data and standardized testing protocols.
Chemical Structure Overview
The fundamental difference in chemical structure between this compound and azo-based dyes is a key determinant of their performance properties.
-
This compound is a quinoline-based dye. Its robust, condensed ring structure contributes to its high thermal and light stability.
-
Azo-based solvent dyes , in contrast, are characterized by the presence of one or more azo groups (-N=N-). While this chromophore is responsible for their vibrant colors, it can be more susceptible to degradation under high heat and UV radiation.
Comparative Performance Data
The following table summarizes the key performance characteristics of this compound and three representative azo-based solvent dyes: Solvent Yellow 14, Solvent Yellow 21, and Solvent Yellow 77.
| Feature | This compound | Solvent Yellow 14 | Solvent Yellow 21 | Solvent Yellow 77 |
| C.I. Name | This compound | Solvent Yellow 14 | Solvent Yellow 21 | Solvent Yellow 77 |
| Chemical Class | Quinoline | Monoazo | Monoazo, Metal Complex | Monoazo |
| CAS Number | 27908-75-4 | 842-07-9 | 5601-29-6 | 2832-40-8 |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | C₁₆H₁₂N₂O | C₃₄H₂₄CrN₈O₆·H | C₁₅H₁₅N₃O₂ |
| Heat Resistance | ≥300°C[1] | 260°C | 280°C | Not specified |
| Lightfastness (1-8 Scale) | 7-8[1] | 5-6[2] | 7 | 5 |
| Migration Resistance (1-5 Scale) | 4-5[1] | 3 | Good | Not specified |
Key Performance Indicators: A Deeper Dive
Heat Resistance
This compound demonstrates superior heat resistance, withstanding temperatures of 300°C and above.[1] This makes it an excellent candidate for engineering plastics and other high-temperature processing applications. Azo dyes, such as Solvent Yellow 14 and 21, exhibit lower, though still respectable, heat resistance at 260°C and 280°C respectively.[2][3]
Lightfastness
With a lightfastness rating of 7-8 on the blue wool scale, this compound offers exceptional stability against fading when exposed to light.[1] This is a significant advantage for products with long service lives or those used in outdoor applications. Among the selected azo dyes, the metal-complex Solvent Yellow 21 shows good lightfastness with a rating of 7, while Solvent Yellow 14 and Solvent Yellow 77 have lower ratings of 5-6 and 5, respectively, indicating a greater propensity to fade over time.[2]
Migration Resistance
This compound exhibits good to excellent migration resistance, with a rating of 4-5.[1] This is crucial for applications where color bleeding or blooming would be detrimental, such as in food packaging or consumer goods. Solvent Yellow 21 is also reported to have good migration resistance.[3] Solvent Yellow 14 has a moderate migration resistance rating of 3.
Experimental Protocols
To ensure accurate and reproducible results, the following standardized testing methodologies are recommended for evaluating the performance of solvent dyes.
Lightfastness Testing
The lightfastness of solvent dyes is determined according to the ISO 105-B02 standard. This method involves exposing a dyed substrate to a xenon arc lamp, which simulates natural sunlight, under controlled conditions. The degree of fading is then assessed by comparing the exposed sample to a set of blue wool standards, which have a known lightfastness rating from 1 (very poor) to 8 (excellent).
Heat Stability Testing
Heat stability is assessed by subjecting the dyed material to a series of increasing temperatures in a controlled oven or on a heating press. The temperature at which a noticeable change in color occurs is recorded as the heat resistance of the dye. The color change is typically evaluated using a grayscale for color change or a spectrophotometer.
Migration Resistance Testing
Migration resistance is evaluated by placing the dyed substrate in contact with an undyed material (often white PVC or paper) under specified conditions of temperature, pressure, and time. The degree of color transfer to the undyed material is then assessed using a grayscale for staining, with a rating of 1 indicating severe migration and 5 indicating no migration.
Logical Comparison Framework
The selection of an appropriate solvent dye is contingent on the specific requirements of the application. The following diagram illustrates a logical decision-making framework for choosing between this compound and azo-based dyes.
Conclusion
For applications demanding the highest levels of performance, particularly in terms of heat and light stability, this compound presents a compelling choice. Its robust chemical structure translates to superior durability in challenging environments. While azo-based solvent dyes remain a viable and economical option for a wide range of applications, their limitations in heat and light resistance should be carefully considered, especially for high-value or long-life products. The data and protocols presented in this guide are intended to empower researchers and professionals to make informed decisions in the selection of solvent dyes, ultimately leading to improved product quality and performance.
References
Cross-Validation of Spectroscopic Data for Solvent Yellow 157 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Solvent Yellow 157, a quinophthalone-based dye, sourced from three different commercial suppliers. The objective is to present a clear, data-driven cross-validation of the material's spectroscopic properties to ensure consistency and quality in research and development applications. Spectroscopic fingerprinting is a critical step in raw material qualification, as variations in purity, isomeric composition, or the presence of residual starting materials can significantly impact experimental outcomes.
Executive Summary of Comparative Data
The following tables summarize the key spectroscopic data obtained from samples of this compound from three distinct suppliers. The data presented are representative of typical findings and are intended to illustrate the cross-validation process.
Table 1: UV-Visible Spectroscopic Data
| Parameter | Supplier A | Supplier B | Supplier C |
| λmax (nm) in Chloroform (B151607) | 458 | 459 | 458 |
| Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | 38,500 | 37,900 | 38,800 |
| Appearance of Solution | Clear, brilliant greenish-yellow | Clear, brilliant greenish-yellow | Clear, brilliant greenish-yellow |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Key Peaks)
| Wavenumber (cm⁻¹) | Assignment | Supplier A | Supplier B | Supplier C |
| ~3060 | Aromatic C-H Stretch | ✓ | ✓ | ✓ |
| ~1720 | C=O Stretch (Indandione) | ✓ | ✓ | ✓ |
| ~1610 | C=C & C=N Stretch (Quinoline) | ✓ | ✓ | ✓ |
| ~830 | C-Cl Stretch | ✓ | ✓ | ✓ |
| ~1050 | Impurity Peak (Ether Linkage) | - | ✓ | - |
Table 3: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Supplier A | Supplier B | Supplier C |
| 8.9 - 7.5 | Multiplet | 7H | Aromatic Protons | ✓ | ✓ | ✓ |
| 3.9 | Singlet | - | Residual Solvent Impurity | - | ✓ | - |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below. These protocols are designed to be readily adaptable for in-house validation.
Sample Preparation
Samples of this compound were obtained from three different commercial suppliers and designated as Supplier A, Supplier B, and Supplier C. All samples were stored in a desiccator at room temperature prior to analysis.
-
UV-Visible Spectroscopy : A stock solution of each sample was prepared by dissolving 10.0 mg of the dye in 100.0 mL of spectroscopic grade chloroform. A 1.00 mL aliquot of the stock solution was further diluted to 100.0 mL with chloroform to obtain the working solution.
-
FTIR Spectroscopy : Samples were analyzed as dry powders using an attenuated total reflectance (ATR) accessory.
-
¹H NMR Spectroscopy : Approximately 10 mg of each sample was dissolved in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
UV-Visible (UV-Vis) Spectroscopy
-
Instrument : Agilent Cary 60 UV-Vis Spectrophotometer
-
Wavelength Range : 350 - 600 nm
-
Blank : Spectroscopic grade chloroform
-
Cuvette : 1 cm path length quartz cuvette
-
Procedure : The absorbance spectrum of each working solution was recorded against the chloroform blank. The wavelength of maximum absorbance (λmax) was determined, and the molar absorptivity (ε) was calculated using the Beer-Lambert law.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument : PerkinElmer Spectrum Two FT-IR Spectrometer with a diamond ATR accessory
-
Spectral Range : 4000 - 650 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Scans : 16 scans were co-added
-
Procedure : A background spectrum of the clean ATR crystal was recorded. A small amount of the powdered dye was then placed on the crystal, and the sample spectrum was acquired.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrument : Bruker Avance III 400 MHz NMR Spectrometer
-
Solvent : CDCl₃
-
Standard : TMS (0 ppm)
-
Temperature : 298 K
-
Pulse Program : zg30
-
Number of Scans : 64
-
Procedure : The prepared sample solution was placed in a 5 mm NMR tube. The spectrometer was tuned and shimmed, and the ¹H NMR spectrum was acquired. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Visualization of the Cross-Validation Workflow
The logical flow of the cross-validation process is depicted in the following diagram.
Evaluating the cost-effectiveness of Solvent Yellow 157 for industrial applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cost-effectiveness of Solvent Yellow 157 for various industrial applications. Through a detailed comparison with viable alternatives, this document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific needs. The analysis is supported by quantitative performance data and detailed experimental protocols for key evaluative tests.
Performance and Cost Comparison of Yellow Solvent Dyes
The selection of a solvent dye for industrial applications hinges on a balance of performance characteristics and cost. This compound is a widely used colorant, particularly in the plastics industry, known for its excellent heat and light stability. However, a thorough evaluation requires a comparative analysis against other commercially available solvent yellow dyes. This section presents a side-by-side comparison of this compound with two common alternatives: Solvent Yellow 114 and Solvent Yellow 163.
The data presented in the following table has been aggregated from various technical datasheets and supplier information. It is important to note that direct comparability may be limited due to potential variations in testing standards between different sources.
| Property | This compound | Solvent Yellow 114 | Solvent Yellow 163 |
| C.I. Name | This compound | Solvent Yellow 114 | Solvent Yellow 163 |
| Chemical Class | Quinophthalone | Quinoline | Anthraquinone |
| Shade | Greenish Yellow[1] | Greenish Yellow[2][3] | Reddish Yellow[4] |
| Heat Resistance | Up to 320°C[5] | Up to 300°C[2][6] | Up to 300°C[4] |
| Light Fastness (in PS) | 7-8[1][7][8] | 7-8[2] | 6-7[9] |
| Migration Resistance | Good[1] | Good[3] | Good[4] |
| Primary Applications | Plastics (PS, ABS, PC, PMMA, PET), Polymers, Fibers[1][7] | Plastics (PS, PET, ABS, PC), Polymers, Fibers, Inks[3][10] | Plastics (PS, ABS, PMMA, PC, PET), Polymers, Fibers[4][11] |
| Indicative Price (per kg, INR) | ₹400 - ₹1200[12][13] | ₹100 - ₹1550[14][15] | ₹400 - ₹3190[16][17] |
Experimental Protocols
To ensure accurate and reproducible evaluation of solvent dye performance, standardized experimental protocols are crucial. This section details the methodologies for assessing key performance indicators.
Light Fastness Testing
Objective: To determine the resistance of the colored material to fading upon exposure to light.
Apparatus:
-
Xenon Arc Weather-Ometer
-
Blue Wool Scale (ISO 105-B02)
-
Spectrocolorimeter
Procedure:
-
Sample Preparation: Prepare plastic plaques (e.g., polystyrene) colored with a standard concentration of the solvent dye. A portion of each sample should be masked to serve as an unexposed reference.
-
Exposure: Place the samples in the Xenon Arc Weather-Ometer. The exposure conditions should simulate indoor or outdoor light exposure as required by the end-use application.
-
Evaluation: Periodically remove the samples and compare the exposed portion to the unexposed portion. The degree of fading is assessed visually and by using a spectrocolorimeter to measure the change in color (ΔE*). The lightfastness is rated on the Blue Wool Scale, where 1 represents poor lightfastness and 8 represents excellent lightfastness.[1]
Heat Stability Testing
Objective: To evaluate the thermal stability of the dye during polymer processing.
Apparatus:
-
Injection Molding Machine or Extruder
-
Spectrocolorimeter
Procedure:
-
Sample Preparation: Prepare a masterbatch of the solvent dye in the desired polymer (e.g., PET, ABS).
-
Processing: Process the masterbatch through an injection molding machine or extruder at various temperatures, including the typical processing temperature and elevated temperatures.
-
Evaluation: Produce colored plastic plaques at each temperature. After cooling, visually inspect the plaques for any color change. Use a spectrocolorimeter to quantify the color difference (ΔE*) between the samples processed at different temperatures and a reference sample processed at the lowest temperature. A significant color change indicates thermal degradation of the dye.
Migration Resistance Testing
Objective: To assess the tendency of the dye to migrate from the colored plastic to a contacting material.
Apparatus:
-
Oven
-
White, uncolored plastic plaques (e.g., PVC)
-
Weights
Procedure:
-
Sample Preparation: Place a colored plastic plaque in direct contact with a white, uncolored plaque.
-
Testing: Apply a specified pressure to the plaques using weights and place them in an oven at a set temperature for a defined period (e.g., 24 hours at 80°C).
-
Evaluation: After the test period, separate the plaques and visually inspect the white plaque for any staining. The degree of color transfer is rated on a grayscale, where a higher rating indicates better migration resistance.
Tinting Strength Determination
Objective: To measure the relative ability of a dye to impart color to a medium.
Apparatus:
-
Two-roll mill or a high-speed mixer
-
Spectrocolorimeter or a photometer
Procedure:
-
Sample Preparation: Prepare a standard dispersion of the dye in a white base (e.g., a polymer with titanium dioxide).
-
Measurement: Use a spectrocolorimeter to measure the absorbance or transmittance of the prepared sample.
-
Comparison: Compare the absorbance or transmittance of the test sample with that of a reference standard dye at the same concentration. The relative tinting strength is calculated based on the ratio of these measurements.
Decision-Making Workflow for Dye Selection
The selection of the most cost-effective solvent dye involves a logical progression of evaluation, from initial screening based on fundamental properties to a final decision based on performance in the specific application.
Caption: Workflow for selecting a cost-effective solvent dye.
Conclusion
The evaluation of this compound and its alternatives demonstrates that a one-size-fits-all solution does not exist. While this compound offers excellent heat and light fastness, alternatives like Solvent Yellow 114 may present a more cost-effective option for applications with less stringent requirements. Solvent Yellow 163, with its reddish-yellow hue, provides a different coloristic option.
Ultimately, the most cost-effective choice depends on the specific requirements of the industrial application. By following the detailed experimental protocols and the decision-making workflow provided in this guide, researchers and professionals can systematically evaluate and select the optimal solvent dye that meets their performance needs and budgetary constraints.
References
- 1. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 2. Solvent yellow 114 - Transparent Yellow G - Permalex Yellow 3G from Emperor Chem [emperordye.com]
- 3. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]
- 4. China Reasonable price for Color master batch - Solvent Yellow 163 – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 5. colorantsgroup.com [colorantsgroup.com]
- 6. Ranbar HLR Quinoline Yellow Dyes – Solvent Yellow 114 [ranbarr.com]
- 7. This compound [merickpolymers.com]
- 8. Solvent yellow 157 - SOLVENT YELLOW - L COLOR [l-color.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. Solvent Yellow 114 - High-Quality Solvent Dye at Attractive Price [dyesandpigments.co.in]
- 11. colorantsgroup.in [colorantsgroup.in]
- 12. indiamart.com [indiamart.com]
- 13. indiamart.com [indiamart.com]
- 14. m.indiamart.com [m.indiamart.com]
- 15. indiamart.com [indiamart.com]
- 16. m.indiamart.com [m.indiamart.com]
- 17. indiamart.com [indiamart.com]
A comparative study of the lightfastness of various solvent yellow dyes
A Comparative Analysis of the Lightfastness of Select Solvent Yellow Dyes
This guide presents a comparative study of the lightfastness of various solvent yellow dyes, designed for researchers, scientists, and professionals in drug development. The lightfastness, a critical property indicating a dye's resistance to fading upon light exposure, is evaluated and compared.[1] This document provides quantitative data, detailed experimental methodologies, and a visual representation of the testing workflow to aid in the selection of appropriate dyes for specific applications.
Data Presentation: Lightfastness of Solvent Yellow Dyes
The lightfastness of several solvent yellow dyes was evaluated and is summarized in the table below. The data is presented using the Blue Wool Scale (BWS), an industry-standard method for assessing lightfastness, where a rating of 1 signifies very poor lightfastness and 8 indicates excellent lightfastness.[1][2]
| Dye Name | C.I. Name | Chemical Type | Blue Wool Scale (BWS) Rating |
| Flavanthrone Yellow | Pigment Yellow 24 | Anthraquinone (Vat) | 7-8 |
| Solvent Yellow 82 | - | - | 5 (in NC printing inks), 7 (in PVC printing inks), 7 (in coatings) |
| Solvent Yellow 88 | - | - | 7 |
| Solvent Yellow 89 | - | - | 5-6 (in NC printing inks), 7 (in PVC printing inks), 7 (in coatings) |
| Azo Yellow | Pigment Yellow 74 | Monoazo | 5-6 |
| Benzimidazolone Yellow | Pigment Yellow 151 | Monoazo Benzimidazolone | 8 |
| Benzimidazolone Yellow | Pigment Yellow 154 | Benzimidazolone | 8 |
| Isoindolinone Yellow | Pigment Yellow 110 | Isoindolinone | 7-8 |
| Data for Solvent Yellow 82, 88, and 89 are from Kremer Pigments.[3] Data for other dyes are from a comparative analysis by BenchChem.[2] |
Experimental Protocols
The following is a representative experimental protocol for determining the lightfastness of solvent yellow dyes, based on established industry standards.
Objective: To assess and compare the lightfastness of various solvent yellow dyes by exposing them to a controlled artificial light source and evaluating the resultant color change against a standardized scale.
Materials and Equipment:
-
Solvent yellow dye samples
-
Substrate for dye application (e.g., textile fabric, plastic film, or coating panel)
-
Solvent system appropriate for the dyes being tested
-
Blue Wool Standard reference fabrics (ISO 105-B08 or AATCC Test Method 16)
-
Spectrocolorimeter or a gray scale for evaluating color change
-
Opaque masks
Methodology:
-
Sample Preparation:
-
Dissolve the solvent yellow dyes in an appropriate solvent to create solutions of a specified concentration.
-
Apply the dye solutions to the chosen substrate to achieve a uniform and consistent coloration. The method of application (e.g., dyeing, coating, or printing) should be standardized across all samples.
-
Prepare multiple identical specimens for each dye to be tested.
-
A portion of each prepared sample should be kept in a light-proof container to serve as an unexposed reference.
-
-
Exposure:
-
Mount the prepared specimens in sample holders within the lightfastness tester.
-
Partially cover each specimen with an opaque mask. This will allow for a direct comparison between the exposed and unexposed portions of the same sample.
-
Place the Blue Wool Standard reference fabrics in the sample holders alongside the test specimens.
-
Set the exposure conditions in the xenon arc tester to simulate natural daylight. Key parameters to control include irradiance, temperature, and relative humidity.[4]
-
Expose the specimens and the Blue Wool Standards to the light source for a predetermined duration or until a specific Blue Wool Standard fades to a prescribed degree.[1]
-
-
Evaluation:
-
After the exposure period, remove the samples and the Blue Wool Standards from the tester.
-
Allow the samples to condition in a standard atmosphere for at least 24 hours.
-
Visually assess the change in color of the exposed portion of each test specimen relative to its unexposed portion using a gray scale for color change.
-
Alternatively, use a spectrocolorimeter to quantitatively measure the color difference (ΔE*) between the exposed and unexposed areas.
-
The lightfastness rating is determined by comparing the degree of fading of the test specimen to the fading of the Blue Wool Standards.[5] The rating corresponds to the Blue Wool Standard that exhibits a similar amount of color change.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for testing the lightfastness of solvent yellow dyes.
Caption: Experimental workflow for lightfastness testing of solvent yellow dyes.
References
A Comparative Guide to Validated Test Methods for Dye Migration in Polymers
For Researchers, Scientists, and Drug Development Professionals
The migration of dyes and colorants from polymeric materials is a critical consideration in a multitude of applications, from medical devices and pharmaceutical packaging to food contact materials and textiles. Unintended dye migration can lead to product contamination, altered aesthetic properties, and potential toxicological concerns. Therefore, the rigorous validation of materials through standardized test methods is paramount to ensure product safety and efficacy.
This guide provides a comparative overview of established test methods for determining dye migration in polymers. It is designed to assist researchers and professionals in selecting the most appropriate method for their specific application and material type.
Comparison of Key Test Methods
Several standardized methods exist for evaluating dye migration. These methods vary in their principle, applicability, and the nature of the data they produce. The following table summarizes and compares the key characteristics of prominent test methods.
| Test Method | Principle | Primary Application | Result Type | Typical Polymer Types | Key Parameters | Reported Sensitivity |
| ISO 15701 | A dyed substrate is placed in contact with a white polymeric material under specified temperature and pressure. The degree of color transfer is visually assessed against a grey scale.[1][2] | Color fastness of dyed leather to migration into polymeric materials.[1][3][4] | Semi-quantitative (Grey scale rating from 1 to 5).[2] | Plasticized PVC, other synthetic polymers.[2] | Temperature, Time, Pressure.[2] | Dependent on visual perception and grey scale resolution. |
| ASTM F1929 | A dye penetrant solution is applied to the seal area of a porous medical package. Visual inspection detects leaks, which are a form of migration through channels.[5][6][7] | Detecting seal leaks in porous medical packaging.[5][6] | Qualitative (Pass/Fail for leaks).[7] | Porous materials (e.g., medical-grade paper, Tyvek®) sealed to a transparent film.[5] | Dye application method (injection, edge dip, or eyedropper), Contact time.[8] | Can detect leaks from channels as small as 50 µm.[7] |
| ASTM F3039 | Similar to ASTM F1929, but for nonporous packaging. A dye penetrant is applied to detect leaks in seals or the material itself.[7] | Detecting leaks in nonporous packaging or flexible barrier materials.[7] | Qualitative (Pass/Fail for leaks).[7] | Nonporous flexible barrier materials (e.g., plastic films, foils).[7] | Dye application method, Contact time. | Can detect leaks from channels as small as 50 µm.[7] |
| AATCC Test Method 140 | A padded textile specimen is subjected to a controlled drying process. The migration of the dye is assessed by observing color differences between the center and edges of the fabric.[9] | Assessing the migration propensity of dyes in a pad-dry process for textiles.[9] | Qualitative to Semi-quantitative (Visual assessment). | Textiles (woven and knitted fabrics). | Drying conditions (temperature, airflow), Pad liquor composition.[9] | Dependent on visual perception. |
| Spectrophotometric/ Colorimetric Methods | The amount of dye that has migrated into a liquid or onto a solid substrate is quantified by measuring its absorbance or color change using a spectrophotometer or colorimeter.[10] | Quantitative analysis of dye migration from various polymers into food simulants, solvents, or onto contact surfaces. | Quantitative (e.g., µg/cm², ppm). | Food contact polymers, medical plastics, textiles. | Simulant type, Temperature, Time, Wavelength of measurement. | High sensitivity, capable of detecting low levels of migration. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of test results. Below are outlines of the methodologies for the key experiments cited.
ISO 15701: Colour Fastness to Migration into Polymeric Material
This method assesses the transfer of color from a dyed material (originally developed for leather) to a white polymeric sheet.
Apparatus and Materials:
-
A device capable of holding the test specimen and polymeric sheet in contact under a specified pressure.
-
An oven for maintaining a constant temperature.
-
White, plasticized polyvinyl chloride (PVC) sheets or other specified polymeric material.[2]
-
Grey scale for assessing staining.[2]
Procedure:
-
A specimen of the dyed polymer is cut to a specified size.
-
The dyed surface of the specimen is placed against a white polymeric sheet.
-
The assembly is placed in the test apparatus under a defined pressure.
-
The apparatus is then placed in an oven at a specified temperature (e.g., 50°C) for a set duration (e.g., 16 hours).[2]
-
After the test period, the assembly is removed from the oven and allowed to cool.
-
The white polymeric sheet is separated from the test specimen.
-
The degree of staining on the white polymeric sheet is visually assessed by comparing it to a standard grey scale for staining. The rating is given on a scale of 1 (severe staining) to 5 (no staining).[2]
ASTM F1929: Detecting Seal Leaks in Porous Medical Packaging by Dye Penetration
This is a qualitative test to detect leaks in the seals of porous medical packaging.
Apparatus and Materials:
-
Dye penetrant solution (e.g., toluidine blue with a surfactant).
-
Application tool (syringe with needle, eyedropper, or a container for dipping).
Procedure: The standard describes three main methods for applying the dye:
-
Method A: Injection:
-
The dye solution is injected into the package.
-
The package is rotated to allow the dye to come into contact with all seal areas.
-
The seals are visually inspected for any dye penetration, which would indicate a leak.[8]
-
-
Method B: Edge Dip:
-
The edge of the package seal is dipped into a reservoir of the dye solution.
-
The seal is observed for any wicking of the dye through a channel, indicating a leak.[8]
-
-
Method C: Eyedropper:
-
The dye solution is applied along the outside edge of the seal using an eyedropper.
-
The seal is inspected for any dye penetration to the inside of the package.
-
For all methods, the observation is typically made within a short timeframe (e.g., 5-20 seconds) to avoid false positives due to wicking through the porous material itself.[11]
Spectrophotometric Quantification of Dye Migration
This approach provides quantitative data on the amount of dye that has migrated.
Apparatus and Materials:
-
UV-Vis Spectrophotometer or a colorimeter.
-
Cuvettes or appropriate sample holders.
-
Food simulants (e.g., ethanol, acetic acid, olive oil), solvents, or a white receptor polymer sheet.
-
Incubator or oven for controlled temperature conditions.
Procedure:
-
Sample Preparation: A sample of the dyed polymer with a known surface area is prepared.
-
Migration Cell Setup: The polymer sample is brought into contact with a specific volume of a liquid simulant or a solid receptor material in a sealed container or migration cell.
-
Incubation: The migration cell is stored at a controlled temperature for a defined period to simulate the intended use conditions.
-
Analysis of Liquid Simulant:
-
After incubation, an aliquot of the liquid simulant is taken.
-
The absorbance of the simulant is measured at the wavelength of maximum absorbance (λmax) for the specific dye using a UV-Vis spectrophotometer.
-
The concentration of the migrated dye is calculated using a pre-established calibration curve of the dye in the same simulant.
-
-
Analysis of Solid Receptor:
-
The color change of the white receptor polymer is measured using a colorimeter, and the color difference (ΔE*) is calculated.
-
Alternatively, the migrated dye can be extracted from the receptor material using a suitable solvent, and the extract is then analyzed spectrophotometrically.
-
-
Calculation: The amount of migrated dye is typically expressed as mass per unit area of the polymer (e.g., µg/cm²) or concentration in the simulant (e.g., ppm).
Visualizing the Workflow
To better understand the logical flow of these test methods, the following diagrams have been generated using the DOT language.
Caption: General workflow for determining dye migration from polymers.
Caption: Workflow for ASTM F1929 dye penetration test methods.
References
- 1. BS EN ISO 15701:2022 Leather. Tests for colour fastness. Colour fastness to migration into polymeric material [en-standard.eu]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. Singapore Standards [singaporestandardseshop.sg]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. purple-diamond.com [purple-diamond.com]
- 6. Dye Migration Test in European Biomedical Institute! [nabi.bio]
- 7. Dye Migration Tests | Medistri SA [medistri.swiss]
- 8. m.youtube.com [m.youtube.com]
- 9. AATCC - AATCC [members.aatcc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Fluorescent Yellow Dyes for Research Applications
For Immediate Publication
[City, State] – [Date] – In the dynamic fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount to the accuracy and reliability of experimental data. This guide provides a comprehensive benchmark of Solvent Yellow 157 against other commonly utilized fluorescent yellow dyes, namely Nile Red, Rhodamine B, Fluorescein, and BODIPY FL. The following comparison is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Executive Summary
This guide offers a comparative analysis of the key performance indicators of five fluorescent yellow dyes. While this compound demonstrates exceptional thermal and light stability in industrial settings, its photophysical data in common laboratory solvents are not widely documented. In contrast, Nile Red, Rhodamine B, Fluorescein, and BODIPY FL have well-characterized spectral and photostability properties, making them suitable for a range of research applications. The choice of dye will ultimately depend on the specific experimental requirements, including the solvent system, required brightness, and photostability.
Data Presentation: A Comparative Analysis
The following table summarizes the key photophysical properties of the selected fluorescent yellow dyes. It is important to note that these values can be influenced by the solvent environment and other experimental conditions.
| Dye | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Quinophthalone | Not Reported | Not Reported | Not Reported | Not Reported |
| Nile Red | Benzophenoxazone | ~552 (in phospholipids)[1] | ~636 (in phospholipids)[1] | ~38,000 (at 519.4 nm in dioxane) | ~0.7 (in dioxane) |
| Rhodamine B | Xanthene | ~543 (in ethanol) | ~565 (in ethanol) | ~106,000 (at 542.8 nm in ethanol) | ~0.7 (in ethanol) |
| Fluorescein | Xanthene | ~494 (in water, pH 9)[2] | ~520 (in water, pH 9)[2] | ~92,300 (at 500.2 nm in basic ethanol) | ~0.97 (in basic ethanol) |
| BODIPY FL | Boron-dipyrromethene | ~503 (in methanol) | ~512 (in methanol) | >80,000 (in methanol)[3] | ~0.9 (in methanol)[3] |
Key Performance Indicators for Fluorescent Dyes
The selection of a fluorescent dye is guided by several key performance indicators that dictate its suitability for a particular experiment.
References
- 1. This compound | 27908-75-4 [chemicalbook.com]
- 2. This compound (Transparent Dyes Lemon Yellow Hgn) - Keyplast Lemon Yellow and Solvent Yellow [dimacolor.en.made-in-china.com]
- 3. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. jadechem-colours.com [jadechem-colours.com]
Comparative study of solubility in polar vs. non-polar solvents
A comprehensive examination of the solubility of polar and non-polar compounds in corresponding solvents, providing researchers, scientists, and drug development professionals with key data and methodologies for predicting and assessing dissolution characteristics.
The principle of "like dissolves like" is a cornerstone of chemistry, fundamentally guiding the selection of solvents for various applications, from drug formulation to chemical synthesis. This guide provides a comparative study of the solubility of a classic polar ionic compound, sodium chloride (NaCl), and a common non-polar organic compound, naphthalene (B1677914) (C₁₀H₈), in a polar solvent (water) and a non-polar solvent (n-hexane). The presented experimental data and detailed protocols offer a practical framework for understanding and applying the principles of solubility.
Quantitative Solubility Data
The following table summarizes the experimentally determined solubility of sodium chloride and naphthalene in water and n-hexane at a standard temperature of 25°C.
| Solute | Solvent | Polarity | Solubility ( g/100 mL) at 25°C |
| Sodium Chloride (NaCl) | Water (H₂O) | Polar | 36.0[1][2][3] |
| n-Hexane (C₆H₁₄) | Non-polar | Insoluble[4][5][6] | |
| Naphthalene (C₁₀H₈) | Water (H₂O) | Polar | 0.00316[7] |
| n-Hexane (C₆H₁₄) | Non-polar | ~11.6 (calculated from 17.5 g/100g )[8] |
Experimental Protocols
The determination of solubility is a critical experimental procedure in many scientific disciplines. Below are detailed methodologies for quantitatively and qualitatively assessing the solubility of a solid compound in a liquid solvent.
Quantitative Determination of Solubility (Shake-Flask Method)
This method, based on the principles outlined in ASTM E1148, is suitable for determining the precise solubility of a compound in a given solvent.[9][10]
Materials:
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (appropriate pore size)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Solute of interest
-
Solvent of interest
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid solute to a volumetric flask containing the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the analytical range of the chosen measurement technique.
-
-
Analysis:
-
Measure the concentration of the solute in the diluted solution using a pre-calibrated analytical instrument.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Qualitative Solubility Test
This is a simpler, more rapid method to assess whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.
Materials:
-
Test tubes
-
Vortex mixer or stirring rod
-
Spatula
-
Solute of interest
-
Solvent of interest
Procedure:
-
Place approximately 10-20 mg of the solid solute into a clean, dry test tube.
-
Add 1 mL of the solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 1-2 minutes.
-
Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of a compound.
Caption: Workflow for determining the solubility of a compound.
Discussion
The significant difference in the solubility of sodium chloride and naphthalene in polar and non-polar solvents can be attributed to the nature of their intermolecular forces.
-
Sodium Chloride in Water: Sodium chloride is an ionic compound composed of Na⁺ and Cl⁻ ions. Water is a highly polar molecule with partial positive charges on the hydrogen atoms and a partial negative charge on the oxygen atom. The strong ion-dipole interactions between the water molecules and the Na⁺ and Cl⁻ ions overcome the ionic bonds holding the salt crystal together, leading to dissolution.[11]
-
Sodium Chloride in n-Hexane: n-Hexane is a non-polar molecule with only weak London dispersion forces. These weak forces are insufficient to overcome the strong electrostatic attractions within the sodium chloride crystal lattice. Consequently, sodium chloride is insoluble in hexane.[4][5][6]
-
Naphthalene in Water: Naphthalene is a non-polar molecule. For it to dissolve in water, it would need to disrupt the strong hydrogen bonds between water molecules. The energy required to break these hydrogen bonds is not compensated for by the weak London dispersion forces that would form between naphthalene and water molecules. As a result, naphthalene has very low solubility in water.[7][12]
-
Naphthalene in n-Hexane: Both naphthalene and n-hexane are non-polar molecules. The intermolecular forces in both the solute and the solvent are primarily London dispersion forces. These forces are of similar strength, allowing for the molecules to readily mix and form a solution.[8]
References
- 1. Solubility Table Chemistry Tutorial [ausetute.com.au]
- 2. ck12.org [ck12.org]
- 3. What is the solubility of sodium chloride at 25°C | Filo [askfilo.com]
- 4. ck12.org [ck12.org]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. Naphthalene - Sciencemadness Wiki [sciencemadness.org]
- 8. Naphthalene - Wikipedia [en.wikipedia.org]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. quora.com [quora.com]
- 12. atamankimya.com [atamankimya.com]
Navigating the Nuances of Color: A Comparative Guide to the Batch-to-Batch Consistency of Commercial Solvent Yellow 157
For researchers, scientists, and drug development professionals, the consistency of excipients is not a matter of preference, but a prerequisite for reliable and reproducible results. This guide provides a comprehensive analysis of the batch-to-batch consistency of the commercial quinophthalone dye, Solvent Yellow 157, a colorant used in various industrial and potentially in research applications. Due to the limited availability of public batch-to-batch data, this guide presents a framework for analysis using hypothetical data to illustrate key quality control parameters and their potential impact.
This guide also compares this compound with alternative high-purity yellow dyes that are suitable for research and pharmaceutical applications. Detailed experimental protocols are provided to enable users to conduct their own assessments of dye quality and consistency.
Comparative Analysis of this compound Batches
The following table summarizes hypothetical quantitative data for three different commercial batches of this compound. These parameters are critical for assessing the suitability of a dye batch for sensitive applications where consistency is paramount.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC, % Area) | 99.2% | 98.5% | 99.5% | > 98.0% |
| **Impurity 1 (Starting Material, %) ** | 0.3% | 0.7% | 0.1% | < 0.5% |
| Impurity 2 (Byproduct, %) | 0.2% | 0.4% | 0.15% | < 0.3% |
| Unknown Impurities (Total, %) | 0.3% | 0.4% | 0.25% | < 0.5% |
| Color Strength (Abs @ λmax) | 1.05 | 0.98 | 1.07 | 1.00 ± 0.05 |
| Dissolution Rate (mg/L/min) | 15.2 | 12.8 | 15.8 | > 14.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Comparison with Alternative High-Purity Yellow Dyes
For applications demanding the highest purity and regulatory compliance, such as in drug development, several alternative yellow dyes are available. The table below compares the typical specifications of this compound with two such alternatives.
| Parameter | This compound (Typical) | D&C Yellow No. 10 | Acid Yellow 36 (High Purity) |
| Chemical Class | Quinophthalone | Sulfonated Quinophthalone | Azo Dye |
| Purity Specification | Often >98% | ≥ 75% (sum of monosulfonated salts)[1] | >99% |
| Regulatory Status (for Pharma) | Not typically used as a pharmaceutical excipient. | Approved for use in drugs and cosmetics in the U.S.[1] | For research use only (RUO), not for direct pharmaceutical formulation unless further qualified.[2] |
| Key Impurities | Unreacted starting materials, byproducts of condensation. | Di- and tri-sulfonated salts, non-sulfonated quinophthalone.[1] | Varies by manufacturer, typically includes other azo compounds and starting materials. |
| Solubility | Insoluble in water, soluble in organic solvents. | Water-soluble. | Water-soluble. |
Experimental Protocols
To ensure the quality and consistency of this compound, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV/MS)
This method allows for the separation, identification, and quantification of the main dye component and any impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
-
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare samples of each batch of this compound at the same concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detection: 200-600 nm, with monitoring at the λmax of this compound (approximately 450 nm).
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range relevant to the dye and its potential impurities.
-
-
Data Analysis:
-
Spectrophotometric Determination of Color Strength
This method provides a rapid assessment of the tinctorial strength of the dye.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of each dye batch at a concentration of 100 µg/mL in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Compare the absorbance of the different batches at the same concentration to determine their relative color strength.
-
Dissolution Testing
For applications where the dye will be incorporated into a solid matrix that is expected to dissolve, this test is a critical performance indicator.
-
Instrumentation:
-
USP Dissolution Apparatus 2 (Paddle)
-
-
Procedure:
-
Prepare a known quantity of the dye formulated in a non-dissolving pellet or other appropriate matrix.
-
Fill the dissolution vessels with a specified volume of a relevant dissolution medium (e.g., a buffered aqueous solution).
-
Maintain the temperature at 37°C and the paddle speed at 50 rpm.
-
Introduce the dye formulation into the vessels.
-
At predetermined time intervals, withdraw samples from the dissolution medium and analyze the concentration of the dissolved dye using spectrophotometry or HPLC.
-
Calculate the dissolution rate in mg/L/min.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of batch-to-batch consistency of this compound.
Caption: Experimental workflow for analyzing batch-to-batch consistency.
Hypothetical Signaling Pathway Interference
Impurities in dyes can have unintended biological effects, a significant concern in drug development. The diagram below illustrates a hypothetical scenario where an impurity from a dye could interfere with a cellular signaling pathway. The presence of impurities can lead to unreliable experimental outcomes in biological assays.[5][6][7]
Caption: Hypothetical signaling pathway showing impurity interference.
Discussion and Conclusion
The hypothetical data presented highlights the potential for variability between different commercial batches of this compound. For many industrial applications, this level of variation may be acceptable. However, for researchers and professionals in drug development, such inconsistencies in purity, impurity profiles, and performance can lead to unreliable and irreproducible results.
The presence of unknown impurities is particularly concerning in biological research and pharmaceutical development, as these compounds can have off-target effects and interfere with biological assays. Therefore, it is crucial for users in these fields to either source dyes with stringent quality control and comprehensive certificates of analysis or to perform their own in-house batch testing using the protocols outlined in this guide. When in doubt, opting for a high-purity, well-characterized alternative with a history of use in regulated products, such as D&C Yellow No. 10, may be a more prudent choice. The selection of any color additive for pharmaceutical use should be guided by regional regulatory requirements.[8][9][10][11]
References
- 1. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Evaluation of biotoxicity of textile dyes using two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. FDA Extends Scrutiny Over Color Additives Beyond Food to Drug Products – As Prescribed [morganlewis.com]
- 10. fda.gov [fda.gov]
- 11. FAQs About Excipients - International Pharmaceutical Excipients Council of the Americas [ipecamericas.org]
Confirming the chemical compatibility of Solvent Yellow 157 with different resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical compatibility and performance of Solvent Yellow 157 across a range of thermoplastic resins. The information is intended to assist researchers and professionals in making informed decisions for their specific applications, from materials science to drug delivery systems where polymer compatibility is critical.
Performance Overview and Resin Compatibility
This compound is a greenish-yellow solvent dye known for its high heat resistance, excellent lightfastness, and good migration stability, making it suitable for coloring a variety of plastics.[1][2][3] Its compatibility extends to several amorphous and crystalline polymers, including Polystyrene (PS), Polycarbonate (PC), Acrylonitrile Butadiene Styrene (ABS), Polymethyl Methacrylate (PMMA), and Polyethylene Terephthalate (PET).[1][3][4][5]
The following tables summarize the performance of this compound in different resin systems based on available technical data.
Table 1: Compatibility and Application Recommendations
| Resin | Compatibility Rating | Recommended for Use | Not Recommended |
| PS (Polystyrene) | ☆ (Superior) | ✓ | |
| HIPS (High Impact Polystyrene) | ○ (Applicable) | ✓ | |
| ABS (Acrylonitrile Butadiene Styrene) | ☆ (Superior) | ✓ | |
| PC (Polycarbonate) | ☆ (Superior) | ✓ | |
| PMMA (Polymethyl Methacrylate) | ○ (Applicable) | ✓ | |
| PET (Polyethylene Terephthalate) | ☆ (Superior) | ✓ | |
| RPVC (Rigid Polyvinyl Chloride) | △ (Not Recommended) | ✓ | |
| PA6 (Polyamide 6) | △ (Not Recommended) | ✓ | |
| SAN (Styrene Acrylonitrile) | ○ (Applicable) | ✓ | |
| AS (Acrylonitrile Styrene) | ○ (Applicable) | ✓ |
Source: Compiled from multiple technical data sheets.[1][2] The rating system is based on manufacturer recommendations where '☆' denotes superior compatibility, '○' indicates the product is applicable, and '△' signifies it is not recommended.
Table 2: Comparative Performance Data
| Property | PS | ABS | PC | PET |
| Heat Resistance (°C) | 300 | 300 | 300 | 300 |
| Lightfastness (Blue Wool Scale) | 7-8 | 7 | 7 | 7 |
| Migration Resistance | Good | Good | Good | Good |
| Melting Point (°C) | \multicolumn{4}{c | }{323} | ||
| Density (g/cm³) | \multicolumn{4}{c | }{1.42 - 1.64} |
Source: Data compiled from various technical specifications.[1][2][4][6][7][8] Note that lightfastness is most frequently reported for Polystyrene; the values for other resins are based on general performance claims and may vary based on specific processing conditions and formulations.
Representative Experimental Protocols
The following are representative methodologies for key experiments to determine the compatibility and performance of this compound in different resins. These protocols are based on established industry standards.
Heat Stability Testing
Objective: To determine the maximum temperature at which this compound remains color-stable in a given resin during processing.
Methodology (Adapted from ASTM D3045):
-
Sample Preparation: Prepare a masterbatch by dispersing a known concentration of this compound (e.g., 0.1%) into the resin powder.
-
Processing: Extrude or injection mold the colored resin at a range of increasing temperatures (e.g., in 10°C increments from the standard processing temperature up to 320°C).
-
Analysis: Visually and instrumentally (using a spectrophotometer) compare the color of the samples processed at different temperatures against a control sample processed at the optimal, lower temperature.
-
Determination: The heat stability is the highest temperature at which no significant color change (ΔE*ab ≤ 1.5) is observed.
Lightfastness Testing
Objective: To assess the resistance of this compound to fading when exposed to light.
Methodology (Adapted from ISO 105-B02 and ASTM D4303):
-
Sample Preparation: Prepare flat, uniform plaques of the colored resin.
-
Exposure: Place the samples in a xenon arc weather-ometer, which simulates natural sunlight. A portion of each sample should be masked to serve as an unexposed control.
-
Blue Wool Scale: Simultaneously expose a standard Blue Wool Scale (grades 1-8) alongside the samples.[9][10]
-
Evaluation: Periodically evaluate the fading of the samples against the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool standard that shows a similar degree of fading.
Migration Resistance Testing
Objective: To determine the tendency of this compound to migrate from the colored plastic to a contacting material.
Methodology (Adapted from ISO 177):
-
Sample Preparation: Create a test assembly by placing a disc of the colored plastic in intimate contact with a white, uncolored disc of a standard polymer (e.g., plasticized PVC).
-
Incubation: Place the assembly under a defined pressure (e.g., 1 kg) in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
-
Analysis: After incubation, separate the discs and visually and instrumentally assess the white disc for any color transfer. The degree of staining is evaluated using a grayscale.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Heat Stability Testing.
Caption: Workflow for Lightfastness Testing.
Caption: Workflow for Migration Resistance Testing.
References
- 1. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 2. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound (Transparent Dyes Lemon Yellow Hgn) - Keyplast Lemon Yellow and Solvent Yellow [dimacolor.en.made-in-china.com]
- 5. This compound [merickpolymers.com]
- 6. This compound | CAS No.27908-75-4 Manufacturers in India [colorantsgroup.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]
- 9. Lightfastness - Wikipedia [en.wikipedia.org]
- 10. fyitester.com [fyitester.com]
Validation of Solvent Yellow 157 as a Tracer in Fluid Dynamics Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is paramount for accurate and reliable fluid dynamics studies. This guide provides a comparative analysis of Solvent Yellow 157 against two commonly used fluorescent tracers, Rhodamine B and Fluorescein (B123965), to aid in this selection process. While this compound boasts high stability, a comprehensive validation of its fluorescent properties for fluid dynamics applications requires further experimental investigation.
Executive Summary
Fluorescent tracers are indispensable tools in fluid dynamics research, enabling the visualization and quantification of flow fields through techniques like Laser-Induced Fluorescence (LIF) and Particle Image Velocimetry (PIV). The ideal tracer should exhibit strong fluorescence, high quantum yield, excellent photostability, and minimal interaction with the fluid being studied. This guide compares the known properties of this compound with the well-established tracers Rhodamine B and Fluorescein.
Currently, there is a significant lack of publicly available data on the specific fluorescent properties of this compound, such as its excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime. While it is known for its high heat and light resistance in industrial applications, its suitability as a scientific tracer remains to be rigorously validated. In contrast, Rhodamine B and Fluorescein are extensively characterized, offering reliable performance for a wide range of experimental conditions. This guide presents the available data and outlines the necessary experimental protocols to validate this compound for fluid dynamics research.
Comparison of Tracer Properties
The following table summarizes the key properties of this compound, Rhodamine B, and Fluorescein. It is important to note the gaps in the data for this compound, highlighting the need for experimental characterization.
| Property | This compound | Rhodamine B | Fluorescein |
| Chemical Class | Quinoline | Xanthene | Xanthene |
| Appearance | Greenish-yellow powder | Green powder | Dark orange/red powder |
| Solubility | Soluble in organic solvents, insoluble in water[1][2] | Soluble in water and alcohols[3] | Slightly soluble in water and alcohol[4] |
| Excitation Max. | Data not publicly available | ~554 nm | ~494 nm[4] |
| Emission Max. | Data not publicly available | ~580 nm | ~512 nm[4] |
| Fluorescence Quantum Yield (Φ) | Data not publicly available | 0.31 (in water) to 0.70 (in ethanol)[5] | ~0.95 (in 0.1 M NaOH) |
| Photostability | High (reported for industrial use)[2][6] | Moderate | Low (prone to photobleaching) |
| pH Sensitivity | Data not publicly available | Fluorescence decreases in highly acidic or basic conditions | pH-dependent fluorescence (pKa ~6.4)[4] |
| Temperature Sensitivity | High heat resistance reported[6][7] | Fluorescence intensity is temperature-dependent | Relatively low temperature coefficient |
| Toxicity | Data not publicly available | Suspected carcinogen | Generally considered low toxicity |
Established Alternatives: Rhodamine B and Fluorescein
Rhodamine B is a widely used tracer due to its strong fluorescence and good photostability compared to Fluorescein. Its fluorescence is sensitive to temperature, which can be a limitation or a feature depending on the application, such as temperature mapping in fluids. However, its potential carcinogenicity requires careful handling and disposal.
Fluorescein is another popular tracer known for its high quantum yield and brilliant green fluorescence. A significant drawback is its susceptibility to photobleaching, which can limit its use in experiments requiring prolonged laser exposure. Its fluorescence is also highly dependent on the pH of the solution.
Experimental Protocols for Validation and Use
For researchers considering this compound, a thorough experimental validation is necessary. The following protocols outline the key experiments for characterizing its fluorescent properties and a typical setup for its application in Laser-Induced Fluorescence.
Protocol 1: Validation of a Novel Fluorescent Tracer
This protocol describes the steps to characterize the fundamental spectroscopic properties of a potential tracer like this compound.
1. Determination of Excitation and Emission Spectra:
- Prepare a dilute solution of this compound in the solvent relevant to the intended fluid dynamics experiment.
- Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting the sample across a range of wavelengths to find the excitation maximum (λex).
- With the excitation wavelength set at the determined λex, measure the full emission spectrum to identify the emission maximum (λem).
2. Measurement of Fluorescence Quantum Yield (Φ):
- The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄).[3][4][8][9]
- Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.
- Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.
- The quantum yield is calculated using the following formula: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
3. Assessment of Photostability:
- Prepare a solution of the tracer and expose it to continuous illumination from a laser or a strong light source, replicating the conditions of a typical LIF or PIV experiment.
- Monitor the fluorescence intensity over time using a photodetector or a camera.
- The rate of photobleaching can be quantified by determining the time it takes for the fluorescence intensity to decrease to half of its initial value (the photobleaching half-life).
Protocol 2: Laser-Induced Fluorescence (LIF) Measurement
This protocol outlines a general procedure for using a fluorescent tracer in a typical LIF experiment for flow visualization.
1. Tracer Seeding:
- Dissolve the fluorescent tracer in the working fluid at a concentration that provides a good signal-to-noise ratio without causing significant absorption of the excitation light.
- Introduce the seeded fluid into the experimental setup (e.g., a flow channel or chamber).
2. Laser Illumination:
- Use a laser with a wavelength corresponding to the excitation maximum of the tracer.
- Shape the laser beam into a thin sheet using cylindrical lenses to illuminate a two-dimensional plane within the flow field.
3. Image Acquisition:
- Position a camera with an appropriate optical filter perpendicular to the laser sheet. The filter should be selected to transmit the fluorescence emission wavelength while blocking the scattered laser light.
- Acquire images of the fluorescence distribution in the illuminated plane. The intensity of the fluorescence in the images is proportional to the concentration of the tracer.
4. Data Analysis:
- Process the acquired images to obtain qualitative or quantitative information about the flow, such as the concentration distribution of the tracer, mixing characteristics, or, with further calibration, temperature or pH fields.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the validation protocol for a new fluorescent tracer and a typical experimental setup for Laser-Induced Fluorescence.
Caption: Workflow for the validation of a new fluorescent tracer.
Caption: Schematic of a typical Laser-Induced Fluorescence (LIF) setup.
Conclusion
This compound presents itself as a potentially robust tracer for fluid dynamics research due to its reported high stability. However, the current lack of comprehensive data on its fluorescent properties necessitates a thorough experimental validation before it can be confidently employed in scientific applications. Researchers are encouraged to perform the characterization experiments outlined in this guide to determine its suitability for their specific needs. In the interim, established tracers like Rhodamine B and Fluorescein, despite their respective limitations, offer well-documented and reliable alternatives. The choice of tracer will ultimately depend on the specific requirements of the experiment, including the nature of the fluid, the required measurement sensitivity, and the duration of the investigation.
References
- 1. Fluorescent protein tracers; a trial of new fluorochromes and the development of an alternative to fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polarisorganics.com [polarisorganics.com]
- 3. agilent.com [agilent.com]
- 4. edinst.com [edinst.com]
- 5. physicsforums.com [physicsforums.com]
- 6. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 7. This compound - [origochem.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. benchchem.com [benchchem.com]
A Comparative Review of Synthesis Methods for Solvent Yellow Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis methods for Solvent Yellow dyes, a class of colorants widely used in various industrial applications. The focus is on providing an objective analysis of different synthetic routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific applications. The two predominant methods covered are azo coupling and condensation reactions, which account for the synthesis of a wide array of Solvent Yellow dyes.
Key Synthesis Methodologies
The synthesis of Solvent Yellow dyes is largely dominated by two classical organic reactions:
-
Azo Coupling: This method is fundamental for producing azo dyes, which are characterized by the presence of an azo group (–N=N–). The synthesis is a two-step process involving the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.
-
Condensation Reaction: This approach is employed for the synthesis of quinophthalone dyes and other structures. It typically involves the reaction of a heterocyclic compound containing an active methyl group with an anhydride (B1165640) or a related carbonyl compound, often in the presence of a catalyst and at elevated temperatures.
Comparative Analysis of Synthesis Methods
The choice of synthesis method depends on the desired chemical structure of the Solvent Yellow dye. Below is a comparative overview of the synthesis of representative dyes from each class.
Table 1: Comparison of Synthesis Parameters for Selected Solvent Yellow Dyes
| Dye | C.I. Name | Synthesis Method | Key Reactants | Catalyst/Solvent | Reaction Temperature | Yield (%) | Reference |
| Azo Dyes | |||||||
| Generic Azo Dye | - | Azo Coupling | Primary Aromatic Amine, Coupling Component | HCl, NaNO₂, NaOH | 0-5°C (Diazotization) | 73.3 - 87.2 (monomeric dyes) | [1] |
| Solvent Yellow 93 | 48160 | Azo Coupling (Azomethine) | 4-Aminoazobenzene, N,N-dimethylaniline | HCl, NaNO₂ | 0-5°C (Diazotization) | >95 (Purity) | [2] |
| Quinophthalone Dyes | |||||||
| Solvent Yellow 33 | 47000 | Condensation | Quinaldine (B1664567), Phthalic Anhydride | Zinc Chloride | 190-220°C | >85 | [3][4] |
| Solvent Yellow 33 | 47000 | Condensation | Quinaldine, Excess Phthalic Anhydride | Phthalic Anhydride (Solvent) | - | >85 | [3] |
| Anthraquinone Dyes | |||||||
| Solvent Yellow 163 | 58840 | Condensation | 1,8-Dichloroanthraquinone, Benzenethiol | - | - | - | [5][6] |
| Solvent Yellow 163 | 58840 | Condensation | 1,8-Dinitroanthraquinone, Thiophenol | Potassium Hydroxide (B78521) | 30-100°C | - | [7] |
Note: Yields and reaction conditions can vary significantly based on the specific reactants and procedural modifications.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are generalized based on available literature and can be adapted for specific dye syntheses.
Protocol 1: Synthesis of Azo Dyes via Diazotization and Azo Coupling
This protocol outlines the general procedure for synthesizing azo dyes.
Materials:
-
Primary aromatic amine (e.g., aniline, substituted anilines)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Coupling component (e.g., phenol, naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization
-
Dissolve the primary aromatic amine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0-5°C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration and wash with cold water.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol.[1][8]
Purity Analysis: The purity of the synthesized azo dye can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (UV-Vis, NMR).[9][10]
Protocol 2: Synthesis of Quinophthalone Dyes via Condensation
This protocol describes the synthesis of Solvent Yellow 33, a representative quinophthalone dye.
Materials:
-
Quinaldine (2-methylquinoline)
-
Phthalic anhydride
-
Zinc chloride (anhydrous, catalyst) or excess phthalic anhydride as solvent
-
Sulfuric acid (for workup)
-
Water
Procedure:
-
Combine quinaldine and phthalic anhydride in a reaction vessel.
-
Add zinc chloride as a catalyst. Alternatively, use a molar excess of phthalic anhydride to serve as both reactant and solvent.[3]
-
Heat the mixture to 190-220°C and maintain this temperature for several hours with stirring.[4]
-
The reaction mixture will become a viscous slurry.
-
After the reaction is complete, cool the mixture.
-
Treat the solid mass with dilute sulfuric acid to neutralize any basic substances and dissolve the zinc catalyst.
-
Filter the crude quinophthalone dye and wash thoroughly with hot water until the washings are neutral.
-
Dry the purified product. Yields are typically in excess of 85%.[3]
Purity Analysis: The purity of Solvent Yellow 33 can be determined by HPLC with UV detection. Structural confirmation can be achieved using mass spectrometry and NMR.[11][12]
Visualization of Synthetic Workflows
To further elucidate the synthesis processes, the following diagrams illustrate the logical flow of each method.
References
- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Yellow 93 | High-Purity Research Dye [benchchem.com]
- 3. US5468862A - Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent - Google Patents [patents.google.com]
- 4. Solvent Yellow 33 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Synthesis Procesis of Solvent Yellow 163 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. CN108624079B - Production method of solvent yellow 163 dye - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. academic.oup.com [academic.oup.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Characterization, purification, and analysis of solvent yellow 33 and solvent green 3 dyes. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Performance Analysis of Solvent Yellow 157 in Recycled Polymer Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Colorant Performance in Recycled Polymers
The increasing use of recycled polymers in a variety of applications, including consumer goods and packaging, necessitates a thorough understanding of how colorants perform in these materials. The inherent variability and potential impurities in post-consumer recyclate (PCR) can significantly impact the final product's aesthetic appeal, stability, and safety. This guide provides a detailed comparison of Solvent Yellow 157 against other commercially available yellow dyes and pigments, with a focus on their suitability for recycled polymer applications.
Executive Summary
This guide assesses the performance of this compound and compares it with selected alternatives: Solvent Yellow 93, Solvent Yellow 163, Pigment Yellow 180, and Pigment Yellow 139. The evaluation is based on critical performance metrics for plastic coloration: heat stability, lightfastness, migration resistance, and color strength. While data for performance specifically in recycled polymers is limited in publicly available literature, this guide collates technical data for virgin plastics to provide a baseline for comparison and informs on best practices for testing in recycled matrices.
It is important to note that the performance of colorants can be influenced by the quality and type of the recycled polymer. Factors such as the presence of residual catalysts, degradation by-products, and the inherent color of the recyclate can affect the final color and long-term stability. Therefore, the experimental protocols provided herein are crucial for accurate assessment in specific recycled polymer streams.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives. The data is primarily derived from technical datasheets for applications in virgin polymers.
Table 1: Heat and Lightfastness Properties
| Colorant | Chemical Class | Heat Resistance (°C) | Lightfastness (Blue Wool Scale, 1-8) |
| This compound | Quinoline | 320[1][2] | 7-8[1][2] |
| Solvent Yellow 93 | Pyrazolone | 300[3][4][5] | 5-6[6] |
| Solvent Yellow 163 | Anthraquinone | 280-300[7][8] | Good (Specific rating varies)[8][9] |
| Pigment Yellow 180 | Benzimidazolone | 280-290[10][11][12][13] | 7-8[10][12] |
| Pigment Yellow 139 | Isoindoline | 240-250[14][15][16] | 7-8[15][16][17] |
Table 2: Migration Resistance and Other Properties
| Colorant | Migration Resistance (1-5 Scale, 5=No Migration) | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) |
| This compound | Good (Specific rating not widely published) | 5[1][2] | 5[1][2] |
| Solvent Yellow 93 | Good (Specific rating not widely published) | 4[13] | 5[13] |
| Solvent Yellow 163 | Good[18] | Not specified | Not specified |
| Pigment Yellow 180 | 5[13] | 5[10][11] | 5[10][11] |
| Pigment Yellow 139 | 4-5[16][19] | 5[16] | 4[16] |
Experimental Protocols
To ensure accurate and reproducible performance assessment of colorants in recycled polymers, the following detailed experimental protocols are recommended.
Heat Stability Assessment
Objective: To determine the maximum processing temperature a colorant can withstand in a specific recycled polymer without significant color change.
Methodology:
-
Material Preparation:
-
Thoroughly dry the recycled polymer (e.g., rPET, rHDPE) to the manufacturer's recommended moisture level.
-
Prepare a masterbatch by compounding the colorant with the recycled polymer at a predetermined concentration (e.g., 1% colorant). Ensure homogenous dispersion.
-
Alternatively, for laboratory scale, dry-blend the colorant with the recycled polymer.
-
-
Processing:
-
Use an injection molding machine with a temperature-controlled barrel.
-
Set the initial barrel temperature profile to a known safe processing temperature for the polymer.
-
Produce a set of standard plaques (e.g., 50mm x 50mm x 2mm).
-
Increase the barrel temperature in increments of 10°C.
-
At each temperature increment, allow the system to stabilize and then mold a new set of plaques.
-
Maintain a consistent residence time in the barrel for all samples.
-
-
Analysis:
-
Visually compare the color of the plaques produced at different temperatures against the initial, lowest temperature sample.
-
Quantify the color difference (ΔE*ab) using a spectrophotometer according to ASTM D2244.
-
The heat stability is defined as the highest temperature at which the color change (ΔEab) remains within an acceptable tolerance (e.g., ΔEab < 3).
-
Lightfastness Evaluation
Objective: To assess the resistance of the colored recycled polymer to fading or color change upon exposure to light.
Methodology:
-
Sample Preparation:
-
Prepare colored plaques of the recycled polymer as described in the heat stability test, using a processing temperature well within the colorant's stable range.
-
Mask a portion of each plaque with an opaque material to serve as an unexposed reference area.
-
-
Exposure:
-
Expose the samples in a xenon-arc weather-ometer according to ISO 105-B02.
-
Simultaneously expose a set of Blue Wool standards (ranging from 1 to 8) under the same conditions.
-
-
Analysis:
-
Periodically remove the samples and compare the color change of the exposed area to the unexposed area.
-
Assess the degree of fading using the greyscale for color change (ISO 105-A02).
-
The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the sample.
-
Migration Resistance Testing
Objective: To determine the potential for the colorant to migrate from the recycled polymer into a contacting substance.
Methodology:
-
Sample Preparation:
-
Prepare a plaque of the colored recycled polymer.
-
Prepare a plaque of uncolored, food-grade polymer (e.g., virgin HDPE or PP).
-
-
Test Assembly:
-
Place the colored plaque in direct contact with the uncolored plaque.
-
Wrap the assembly tightly in aluminum foil and place it in a temperature-controlled oven under a specified pressure (e.g., 10 kPa).
-
-
Incubation:
-
Incubate the assembly at a relevant temperature (e.g., 70°C) for a specified duration (e.g., 24 hours). The conditions should be chosen based on the intended application of the final product.
-
-
Analysis:
-
After incubation, separate the plaques and visually inspect the uncolored plaque for any signs of color transfer.
-
Quantify the color change on the uncolored plaque using a spectrophotometer (ASTM D2244).
-
The migration resistance is rated on a 1 to 5 scale, where 5 indicates no visible migration.
-
Visualizations
Experimental Workflow for Performance Assessment
Caption: Experimental workflow for assessing colorant performance in recycled polymers.
Logical Relationship of Performance Metrics
Caption: Key performance metrics influencing colorant selection for recycled polymer applications.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. This compound | CAS No.27908-75-4 Manufacturers in India [colorantsgroup.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. shanghai-colors.com [shanghai-colors.com]
- 5. Solvent yellow 93|CAS NO.4702-90-37 [xcolorpigment.com]
- 6. Solvent Yellow 93 | High-Purity Research Dye [benchchem.com]
- 7. vibfast.com [vibfast.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. chemikos.de [chemikos.de]
- 10. icdn.tradew.com [icdn.tradew.com]
- 11. zeyachem.net [zeyachem.net]
- 12. DuraPrint®3180J Pigment Yellow 180 | Fineland Chem [finelandchem.com]
- 13. China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers | Precise Color [precisechem.com]
- 14. zeyachem.net [zeyachem.net]
- 15. hengyitek.com [hengyitek.com]
- 16. Pigment Yellow 139 | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 17. pigments.com [pigments.com]
- 18. China Solvent Yellow 163 / CAS 13676-91-0/106768-99-4 factory and manufacturers | Precise Color [precisechem.com]
- 19. additivesforpolymer.com [additivesforpolymer.com]
Safety Operating Guide
Navigating the Safe Disposal of Solvent Yellow 157: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling substances like Solvent Yellow 157 requires strict adherence to established protocols to ensure personal safety and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, grounded in safety data sheet recommendations and hazardous waste management principles.
Key Properties of this compound
A summary of the key quantitative data for this compound is provided below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| CAS Number | 27908-75-4[1][2] |
| Molecular Formula | C₁₈H₇Cl₄NO₂[1] |
| Appearance | Yellow Powder[2][3] |
| Density | 1.638 g/cm³[1] |
| Melting Point | 280 °C[2] |
| Flash Point | 331.281 °C[1] |
| Decomposition Temp. | > 360 °C[2] |
| Solubility in Water | Insoluble[2][4] |
| Vapor Pressure | 0 mmHg at 25°C[1] |
| Acute Oral Toxicity (LD₅₀, Rat) | 8200 mg/kg[2] |
| Aquatic Toxicity (LC₅₀, Fish) | 1100 mg/L[2] |
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling, storage, and disposal of this compound waste.
Step 1: Waste Identification and Classification
Before disposal, the waste must be properly identified. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a generator of solid waste must determine if that waste is hazardous.[5][6] Given that this compound is an organic solvent dye, it should be managed as a hazardous chemical waste. Do not discharge this compound or its residues into sewer systems or the environment.[1]
Step 2: Personal Protective Equipment (PPE)
Prior to handling waste, ensure appropriate PPE is worn to minimize exposure.
-
Hand Protection: Wear chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
-
Eye Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Respiratory Protection: If dust formation is possible or if exposure limits are exceeded, use a full-face respirator.[1]
-
Body Protection: Wear suitable protective clothing to avoid skin contact.[1]
Step 3: Waste Segregation and Storage
Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.
-
Segregation: Store this compound waste separately. Do not mix it with other types of chemical waste unless compatibility is confirmed.[7] Halogenated and non-halogenated solvent wastes should generally be kept separate.[7]
-
Storage Location: Store waste containers in a dry, cool, and well-ventilated place.[1][2] The storage area should be secure, away from foodstuffs and incompatible materials.[1]
-
Ignition Sources: Remove all sources of ignition from the storage and handling areas.[1] Use non-sparking tools when handling containers.[1]
Step 4: Containerization and Labeling
Correct containerization and labeling are crucial for safety and regulatory compliance.
-
Containers: Keep the chemical waste in suitable and closed containers to prepare for disposal.[1] Ensure containers are not overfilled.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound." All original labels from reused bottles should be completely removed or defaced.[8]
Step 5: Spill and Emergency Procedures
In case of an accidental spill, follow these procedures.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1]
-
Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Ventilation: Ensure adequate ventilation in the spill area.[1]
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1] Adhered or collected material should be promptly placed in a suitable, closed container for disposal.[1] Avoid breathing vapors, mist, or gas.[1]
Step 6: Final Disposal
The final disposal must be handled by a licensed and certified entity.
-
Professional Disposal: The material must be disposed of by removal to a licensed chemical destruction plant.[1] The recommended method is controlled incineration with flue gas scrubbing.[1]
-
Regulatory Framework: Hazardous waste management is regulated by federal and state authorities.[5][9] In the U.S., the Environmental Protection Agency (EPA) implements the RCRA, which establishes a "cradle-to-grave" framework for managing hazardous waste.[5][6] State-level agencies may have additional, sometimes more stringent, regulations.[5][10]
-
Documentation: A hazardous waste manifest is required to track the waste from the generator to the final disposal facility, ensuring it is handled safely and reaches an approved facility.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. polarisorganics.com [polarisorganics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Yellow 157
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Solvent Yellow 157. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is paramount when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, such as weighing and transferring, to prevent inhalation of airborne particles. A full-face respirator may be necessary for high-risk procedures or in the event of a spill.[2][3] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times in the laboratory.[3] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[3] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[3] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area.[3] Change gloves frequently.[3] |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown is preferred to prevent contamination of personal clothing.[3] It should have a solid front and tight-fitting cuffs.[3] If a reusable lab coat is used, it should be laundered regularly and not worn outside the lab.[3] |
| Feet | Shoe Covers | May be necessary when working with larger quantities or in the event of a spill.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section outlines the procedural steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be tightly closed.[2]
Handling and Use (Weighing and Dissolving)
All handling of powdered this compound must be performed within a chemical fume hood or other approved containment device. [3]
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., balance, spatulas, weigh boats, solvent, glassware) within the fume hood.
-
-
Weighing:
-
Place a lidded container on the balance and tare it.[3]
-
Carefully transfer the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust.
-
Securely close the lid of the container.[3]
-
Place the closed container back on the balance to record the final weight.[3]
-
-
Dissolving:
-
In the fume hood, slowly add the appropriate solvent to the container with the weighed powder.
-
Gently swirl or stir the mixture until the powder is completely dissolved. Avoid splashing.
-
Spill Management
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear the appropriate PPE, including a respirator.
-
For small spills, gently cover the powder with a damp paper towel to avoid generating dust and then clean the area.
-
For larger spills, follow your institution's specific hazardous material spill response procedures.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Unused or waste this compound should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Container Disposal:
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
